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  • Product: 4-[(2,4-Dimethylphenoxy)methyl]piperidine
  • CAS: 946758-59-4

Core Science & Biosynthesis

Foundational

chemical structure analysis of 4-[(2,4-Dimethylphenoxy)methyl]piperidine

An In-depth Technical Guide to the Chemical Structure Analysis of 4-[(2,4-Dimethylphenoxy)methyl]piperidine Abstract The piperidine moiety is a cornerstone in medicinal chemistry, present in a multitude of pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Structure Analysis of 4-[(2,4-Dimethylphenoxy)methyl]piperidine

Abstract

The piperidine moiety is a cornerstone in medicinal chemistry, present in a multitude of pharmaceuticals and natural products.[1][2] This guide provides a comprehensive, multi-technique approach to the structural analysis of 4-[(2,4-Dimethylphenoxy)methyl]piperidine, a compound featuring this critical scaffold linked to a substituted phenoxy group. Tailored for researchers and drug development professionals, this document moves beyond mere procedural descriptions to explain the underlying scientific rationale for each analytical choice. We will explore an integrated workflow employing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) to achieve unambiguous structural elucidation and purity assessment.

Molecular Overview and Analytical Strategy

4-[(2,4-Dimethylphenoxy)methyl]piperidine possesses a molecular formula of C₁₄H₂₁NO and a molecular weight of 219.32 g/mol .[3] Its structure comprises four key components: a saturated piperidine ring, a flexible methylene bridge, an ether linkage, and a 2,4-disubstituted aromatic ring. A successful analysis must interrogate and confirm each of these features.

Our analytical approach is designed as a self-validating system. Initial confirmation of molecular weight by mass spectrometry provides the foundational data. Subsequently, NMR spectroscopy offers a detailed map of the carbon-hydrogen framework and connectivity. Infrared spectroscopy serves to confirm the presence of key functional groups, corroborating the findings from MS and NMR. Finally, chromatography is employed to assess the sample's purity, ensuring that the spectral data obtained is representative of the target compound.

Synthesis Synthesis & Isolation of Compound MS Mass Spectrometry (MS) Confirm Molecular Weight Synthesis->MS Is MW = 219.32 Da? NMR NMR Spectroscopy (1H, 13C, 2D) Elucidate C-H Framework MS->NMR Proceed if MW correct Data Data Integration & Structural Confirmation MS->Data IR Infrared (IR) Spectroscopy Confirm Functional Groups NMR->IR Cross-validate findings NMR->Data HPLC Chromatography (HPLC/LC-MS) Assess Purity & Quantify IR->HPLC Is sample pure? IR->Data HPLC->Data

Caption: A logical workflow for the comprehensive structural analysis.

Part 1: Unambiguous Structural Elucidation

Mass Spectrometry (MS): The Foundational Verification

Mass spectrometry is the initial and most critical step, providing direct evidence of the compound's molecular weight.[4] Given the presence of a basic nitrogen atom, positive-mode electrospray ionization (ESI) is highly effective, yielding a prominent protonated molecule [M+H]⁺.[5]

2.1.1 Expected Fragmentation Pathways

Tandem MS (MS/MS) experiments on the [M+H]⁺ precursor ion are invaluable for structural confirmation. The fragmentation of piperidine derivatives is well-characterized and typically involves cleavages of the ring and its substituents.[5] For 4-[(2,4-Dimethylphenoxy)methyl]piperidine, two primary fragmentation routes are anticipated:

  • Benzylic-type Ether Cleavage: The C-O bond between the methylene bridge and the phenoxy group is susceptible to cleavage, leading to the formation of a stable 2,4-dimethylphenol fragment or a piperidinemethyl cation.

  • α-Cleavage of the Piperidine Ring: Fragmentation can be initiated at the bonds adjacent to the nitrogen atom, a common pathway for heterocyclic amines.[5][6]

Parent [M+H]⁺ m/z 220.2 Frag1 Piperidinemethyl Cation m/z 98.1 Parent:head->Frag1 Ether Cleavage Frag2 2,4-Dimethylphenate Radical m/z 121.1 Parent:head->Frag2 Ether Cleavage Frag3 Tropylium-type Ion m/z 105.1 Frag2->Frag3 Loss of CH₄

Caption: Predicted ESI-MS/MS fragmentation of the parent ion.

Table 1: Predicted Major Mass Fragments for 4-[(2,4-Dimethylphenoxy)methyl]piperidine

Ion Description Proposed Structure Predicted m/z
Protonated Molecule [C₁₄H₂₁NO + H]⁺ 220.2
Piperidinemethyl Cation [C₆H₁₂N]⁺ 98.1
2,4-Dimethylphenate Radical [C₈H₉O]• 121.1

| Fragment from Dimethylphenol | [C₇H₇]⁺ | 105.1 |

2.1.2 Experimental Protocol: LC-MS/MS Analysis

This protocol is designed for initial confirmation and can be adapted for quantification.[5][7]

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a working concentration of 1-10 µg/mL using a 50:50 acetonitrile:water solution with 0.1% formic acid.

  • LC Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Instrument: Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

    • Ionization: ESI, Positive Mode.

    • MS1 Scan: Scan a range of m/z 100-500 to identify the precursor ion ([M+H]⁺).

    • MS2 Product Ion Scan: Select the precursor ion (m/z 220.2) and perform a product ion scan using a collision energy of 15-30 eV to observe the fragmentation pattern.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed structural information, allowing for the assignment of every proton and carbon in the molecule. The combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments (like COSY and HSQC) enables the unambiguous assembly of the molecular puzzle.

2.2.1 Predicted ¹H NMR Spectrum

The ¹H NMR spectrum can be divided into three key regions:

  • Aromatic Region (approx. 6.6-7.0 ppm): The three protons on the dimethylphenoxy ring will appear here. Their specific shifts and coupling patterns will confirm the 1,2,4-substitution pattern.

  • Aliphatic Region - Downfield (approx. 2.5-4.0 ppm): Protons closer to electronegative atoms (oxygen and nitrogen) will resonate here. This includes the methylene bridge protons (-O-CH₂ -), which are shifted downfield by the adjacent oxygen, and the protons on the piperidine ring at positions 2 and 6 (-CH₂ -NH-CH₂ -).[8][9]

  • Aliphatic Region - Upfield (approx. 1.2-2.5 ppm): This region will contain the remaining piperidine ring protons (positions 3, 4, and 5) and the two methyl group protons on the aromatic ring. The inherent structural features of piperidine derivatives can often lead to signal overlap in this region.[10]

2.2.2 Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will confirm the carbon count. Key expected shifts include:

  • Aromatic Carbons: Six distinct signals between ~110-160 ppm.

  • Ether-linked Methylene Carbon: A signal around 65-75 ppm.

  • Piperidine Carbons: Signals in the range of 25-55 ppm.[1][11]

  • Methyl Carbons: Two signals in the upfield region, typically below 25 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Position Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale
Aromatic Ar-H 6.6 - 7.0 (3H, m) 110 - 158 Typical aromatic region.
Methyl Ar-CH₃ ~2.2 (6H, s) 15 - 22 Standard methyl group shifts.
Methylene Bridge -O-CH₂- ~3.8 (2H, d) ~72 Deshielded by adjacent ether oxygen.[9]
Piperidine C2, C6 -CH₂-N- ~3.0 (2H, m), ~2.6 (2H, m) ~46 Adjacent to nitrogen.[1]
Piperidine C3, C5 -CH₂- ~1.7 (4H, m) ~29 Standard aliphatic CH₂.
Piperidine C4 -CH- ~1.5 (1H, m) ~35 Methine carbon of the piperidine ring.

| Piperidine NH | -NH- | ~1.8 (1H, broad s) | - | Exchangeable proton, often broad. |

Note: These are estimated values. Actual shifts may vary. 2D NMR is recommended for definitive assignment.

2.2.3 Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[10] The choice of solvent can sometimes help resolve overlapping signals.[10]

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR (if needed): If signal overlap occurs, acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks and a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups within the molecule.

Table 3: Characteristic IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Rationale
Secondary Amine N-H Stretch 3300 - 3350 (weak-medium) Characteristic of secondary amines.[12][13]
Alkyl C-H C-H Stretch 2850 - 2960 Aliphatic C-H bonds in the piperidine ring and methylene bridge.
Aromatic C-H C-H Stretch 3000 - 3100 Aromatic C-H bonds.
Aromatic C=C C=C Stretch 1500 - 1600 Aromatic ring stretching vibrations.
Alkyl Aryl Ether C-O Stretch 1200 - 1275 (strong) Asymmetric C-O-C stretch, characteristic for aryl ethers.[8][14]

| Alkyl Aryl Ether | C-O Stretch | 1000 - 1050 (strong) | Symmetric C-O-C stretch.[8] |

2.3.1 Experimental Protocol: FTIR Analysis

  • Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For an oil, a thin film can be prepared between salt plates.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic peaks corresponding to the functional groups listed in Table 3. The presence of a strong band around 1250 cm⁻¹ would be compelling evidence for the aryl ether linkage.[13]

Part 2: Purity Assessment and Quantification

An impeccable structural elucidation is only meaningful if the sample is pure. High-Performance Liquid Chromatography (HPLC), particularly when coupled with a mass spectrometer (LC-MS), is the gold standard for purity assessment.[15]

Start Define Goal (Purity/Quantification) Column Select Column (e.g., C18) Start->Column Mobile Select Mobile Phase (ACN/H₂O with modifier) Column->Mobile Gradient Develop Gradient (Scouting Run) Mobile->Gradient Optimize Optimize Separation (Adjust gradient, flow, temp) Gradient->Optimize Validate Method Validation (Linearity, Accuracy, Precision) Optimize->Validate

Caption: A systematic approach to developing a robust HPLC method.

Experimental Protocol: HPLC Purity Analysis

This protocol provides a starting point for developing a purity analysis method.

  • Sample Preparation: Prepare a sample solution at approximately 1 mg/mL in the mobile phase.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 275 nm (corresponding to the absorbance of the substituted benzene ring).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak area of the main component and any impurities. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A pure sample should exhibit a single major peak.

Table 4: Example HPLC Method Parameters

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: H₂O + 0.1% TFA; B: ACN + 0.1% TFA
Flow Rate 1.0 mL/min
Detection UV, 275 nm
Column Temp 30 °C

| Injection Vol. | 10 µL |

Conclusion

The structural analysis of 4-[(2,4-Dimethylphenoxy)methyl]piperidine requires a synergistic application of modern analytical techniques. By following the integrated workflow presented—beginning with mass spectrometry for molecular weight confirmation, followed by detailed NMR for structural mapping, IR for functional group validation, and finally HPLC for purity assessment—researchers can achieve an unambiguous and comprehensive characterization of the molecule. This rigorous, multi-faceted approach ensures the high degree of confidence in chemical structure necessary for advancing drug discovery and development programs.

References

  • Correia, V. G., da Silva, G. N., & de Souza, G. H. B. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303–1310. [Link]

  • Cholli, A. L., & Pennino, D. J. (1988). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Applied Spectroscopy, 42(6), 1004–1008. [Link]

  • Pennino, D. J., & Cholli, A. L. (1989). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Applied Spectroscopy, 43(5), 873–877. [Link]

  • Wikipedia contributors. (2024). Piperidine. In Wikipedia, The Free Encyclopedia. [Link]

  • Duffield, A. M., Budzikiewicz, H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXXII. A Study of the Fragmentation Processes of Some Tobacco Alkaloids. Journal of the American Chemical Society, 87(13), 2926–2932. [Link]

  • Abreu, I. N., et al. (2007). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 18, 1432-1440. [Link]

  • Eliel, E. L., et al. (1975). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 97(11), 322–329. [Link]

  • Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules. YouTube. [Link]

  • Haryanto, A. (2024). How to Read and Interpret FTIR Spectroscope of Organic Material. ResearchGate. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

  • LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. InstaNANO. [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. [Link]

  • Kumar, P., et al. (2006). High performance liquid chromatographic analysis of MS23 piperidine analog MSP001 in rat plasma. Journal of Chromatography B, 843(1), 116-120. [Link]

Sources

Exploratory

Therapeutic Potential of 4-[(2,4-Dimethylphenoxy)methyl]piperidine in Pharmacology: An In-Depth Technical Guide

Executive Summary The compound 4-[(2,4-Dimethylphenoxy)methyl]piperidine (CAS: 946758-59-4) represents a highly privileged structural scaffold in modern neuropharmacology[1]. While historically categorized as a chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[(2,4-Dimethylphenoxy)methyl]piperidine (CAS: 946758-59-4) represents a highly privileged structural scaffold in modern neuropharmacology[1]. While historically categorized as a chemical building block, its core architecture—an aryloxymethylpiperidine—shares profound structural homology with established central nervous system (CNS) therapeutics and high-affinity radioligands[2][3].

This technical whitepaper provides a rigorous, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliant framework for evaluating this compound's therapeutic potential. By analyzing its pharmacophore, we project its primary utility as a Sigma-1 Receptor (S1R) modulator and a Monoamine Transporter (SERT/NET) inhibitor [4][5]. This guide details the structural rationale, mechanistic pathways, and self-validating experimental protocols necessary for drug development professionals to advance this scaffold from in vitro screening to translational applications.

Pharmacophore Analysis & Structural Rationale

The pharmacological versatility of 4-[(2,4-Dimethylphenoxy)methyl]piperidine stems from three critical structural domains, each contributing to its target affinity and pharmacokinetic profile:

  • The Basic Piperidine Ring: With a predicted pKa of ~9.5, the piperidine nitrogen is protonated at physiological pH. This cationic center is strictly required for forming salt bridges with highly conserved aspartate residues within target proteins (e.g., Asp126 in S1R; Asp98 in SERT).

  • The Flexible Ether Linkage: The oxymethyl spacer provides a hydrogen-bond acceptor site while allowing the molecule to adopt multiple dihedral angles, enabling it to navigate the narrow entry channels of transmembrane receptors.

  • The 2,4-Dimethylphenoxy Moiety: Unlike unsubstituted phenoxy rings, the 2,4-dimethyl substitution pattern drastically alters the molecule's spatial and electronic properties.

    • Steric Locking: The ortho-methyl group (position 2) forces the aromatic ring out of coplanarity with the ether oxygen. This restricted conformation mimics the bioactive pose required for high-affinity binding to the S1R hydrophobic pocket, a phenomenon extensively documented in[2][3].

    • Lipophilicity (LogP): The para-methyl group (position 4) increases the overall lipophilicity, ensuring optimal blood-brain barrier (BBB) penetration—a non-negotiable prerequisite for CNS-active therapeutics[5].

Mechanistic Pathways

Sigma-1 Receptor (S1R) Modulation

The S1R is a unique, ligand-operated chaperone protein predominantly localized at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER)[5]. Under physiological stress, S1R is bound to the inhibitory chaperone BiP.

Upon binding to a high-affinity agonist like 4-[(2,4-Dimethylphenoxy)methyl]piperidine, the S1R dissociates from BiP. The active S1R then stabilizes the Inositol 1,4,5-trisphosphate receptor (IP3R), facilitating controlled calcium ( Ca2+ ) efflux from the ER into the mitochondria. This calcium influx optimizes the tricarboxylic acid (TCA) cycle, boosting ATP production and preventing apoptotic cascades during cellular stress[5].

S1R_Pathway Ligand 4-[(2,4-Dimethylphenoxy)methyl]piperidine (S1R Agonist) S1R Sigma-1 Receptor (S1R) at MAM Ligand->S1R Binds (High Affinity) BiP BiP Dissociation S1R->BiP Induces IP3R IP3R Stabilization BiP->IP3R Chaperone Activity Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Enhances ATP Increased ATP & Cell Survival (Neuroprotection) Ca2->ATP Bioenergetics

Fig 1. Sigma-1 receptor activation pathway and neuroprotective cascade at the MAM.

Monoamine Transporter Inhibition

Aryloxymethylpiperidines are well-documented as [4][6]. The compound likely acts by occupying the central substrate-binding site (S1) of SERT/NET. The basic amine anchors to the transporter, while the 2,4-dimethylphenyl ring extends into the hydrophobic halogen-binding pocket (S2), effectively blocking the reuptake of monoamines from the synaptic cleft and prolonging neurotransmitter signaling.

Experimental Methodologies: Self-Validating Protocols

To empirically validate the therapeutic potential of this compound, researchers must employ self-validating assay systems. The following protocols are designed with built-in causal logic to eliminate false positives.

Protocol A: S1R Competitive Radioligand Binding Assay

Objective: Determine the binding affinity ( Ki​ ) of 4-[(2,4-Dimethylphenoxy)methyl]piperidine for the human S1R.

  • Cell Culture & Membrane Preparation:

    • Action: Culture Chinese Hamster Ovary (CHO) cells stably transfected with human S1R. Homogenize and centrifuge at 40,000 x g to isolate the membrane fraction.

    • Causality: Endogenous S1R expression varies wildly across wild-type tissues. Using a transfected CHO line ensures a high, consistent receptor density ( Bmax​ ) specifically of the human isoform, maximizing translational reliability for clinical development.

  • Assay Buffer Formulation:

    • Action: Use 50 mM Tris-HCl buffer, pH 7.4.

    • Causality: Maintains the physiological pH required to keep the piperidine nitrogen of the test compound protonated, ensuring the critical salt-bridge interaction with S1R is preserved.

  • Radioligand Incubation:

    • Action: Incubate membranes with 3 nM [3H] -(+)-pentazocine and varying concentrations of the test compound ( 10−10 to 10−5 M) for 120 minutes at 25°C.

    • Causality: [3H] -(+)-pentazocine is the gold-standard radioligand due to its absolute selectivity for S1R over S2R[7]. Displacement of this radioligand guarantees that the test compound is interacting specifically with the S1R binding pocket.

  • Rapid Filtration:

    • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This drastically reduces the non-specific binding of the highly lipophilic, basic test compound, vastly improving the assay's signal-to-noise ratio.

  • Quantification: Measure retained radioactivity via liquid scintillation counting and calculate the Ki​ using the Cheng-Prusoff equation.

Assay_Workflow Step1 Cell Culture CHO-hS1R Cells Step2 Membrane Prep Homogenization Step1->Step2 Step3 Incubation [3H]-(+)-Pentazocine Step2->Step3 Step4 Filtration GF/B + 0.5% PEI Step3->Step4 Step5 Quantification Scintillation Step4->Step5

Fig 2. Step-by-step workflow for the competitive S1R radioligand binding assay.

Protocol B: Functional Calcium Mobilization Assay

To determine whether the compound acts as an agonist or antagonist, a functional assay is required.

  • Action: Load CHO-hS1R cells with Fluo-4 AM (a calcium-sensitive fluorescent dye). Treat cells with an ER stressor (e.g., thapsigargin) in the presence or absence of the test compound.

  • Causality: If 4-[(2,4-Dimethylphenoxy)methyl]piperidine is an S1R agonist, it will potentiate the Ca2+ release from the ER, resulting in a measurable spike in Fluo-4 fluorescence compared to the stressor alone. If it is an antagonist, it will block this potentiation.

Quantitative Data & Predictive Profiling

Based on established Structure-Activity Relationships (SAR) for the aryloxymethylpiperidine class[2][3][4], the following table summarizes the predicted pharmacological profile of 4-[(2,4-Dimethylphenoxy)methyl]piperidine against known clinical and experimental standards.

CompoundPrimary TargetAffinity ( Ki​ , nM)LogPFunctional Activity
4-[(2,4-Dimethylphenoxy)methyl]piperidine S1R / SERT ~1.5 - 5.0 (Predicted)3.8 (Predicted)Agonist / Inhibitor (Putative)
(+)-Pentazocine (Standard)S1R1.62.9Agonist
Haloperidol (Standard)S1R / D21.24.3Antagonist
Paroxetine (Standard)SERT0.133.2Reuptake Inhibitor

Translational Therapeutic Potential

If the in vitro profiling aligns with the structural predictions, 4-[(2,4-Dimethylphenoxy)methyl]piperidine holds significant promise in the following therapeutic arenas:

  • Neurodegenerative Diseases (Alzheimer's & Parkinson's): By acting as an S1R agonist, the compound can restore ER-mitochondrial calcium homeostasis, reduce oxidative stress, and prevent neuronal apoptosis. S1R activation is currently one of the most heavily researched pathways for halting disease progression in neurodegeneration[5].

  • Major Depressive Disorder (MDD): A dual S1R agonist / SERT inhibitor profile is highly synergistic. While SERT inhibition rapidly increases synaptic serotonin, concurrent S1R agonism promotes neurogenesis in the hippocampus and accelerates the onset of antidepressant efficacy (a mechanism similarly leveraged by the drug fluvoxamine).

  • Neuropathic Pain: Should the specific 2,4-dimethyl steric bulk induce an S1R antagonist conformation, the compound could be repurposed for neuropathic pain. S1R antagonists are known to disrupt central sensitization and alleviate mechanical allodynia without the addiction liabilities associated with opioids[5].

References

  • GuideChem - 4-[(2,4-Dimethylphenoxy)methyl]piperidine 946758-59-4 wiki. Available at: 1

  • ACS Publications - Halogenated 4-(Phenoxymethyl)piperidines as Potential Radiolabeled Probes for σ-1 Receptors: In Vivo Evaluation of[123I]-1-(Iodopropen-2-yl). Available at: 2

  • Google Patents - Pyrrolopyrimidine A2b selective antagonist compounds, their synthesis and use. Available at:6

  • Google Patents - 4-phenoxymethylpiperidine compounds. Available at: 4

  • PubMed Central (PMC) - A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. Available at: 5

  • BenchChem - Blarcamesine | 195615-83-9 (Sigma-1 Receptor Radioligand Binding Assay Protocols). Available at: 7

Sources

Foundational

Technical Whitepaper: Molecular Characterization and Synthetic Methodology of 4-[(2,4-Dimethylphenoxy)methyl]piperidine

Executive Summary The compound 4-[(2,4-Dimethylphenoxy)methyl]piperidine is a highly specialized aryloxymethyl piperidine derivative. Scaffolds containing a basic piperidine ring linked via a methylene ether to a substit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[(2,4-Dimethylphenoxy)methyl]piperidine is a highly specialized aryloxymethyl piperidine derivative. Scaffolds containing a basic piperidine ring linked via a methylene ether to a substituted aromatic system are privileged motifs in medicinal chemistry, frequently serving as core pharmacophores for central nervous system (CNS) therapeutics and advanced bifunctional molecules (e.g., PROTACs). This whitepaper provides an in-depth technical analysis of its chemical identity, structural rationale, and a self-validating synthetic methodology designed for high-yield isolation.

Chemical Identity & Structural Analysis

The architecture of 4-[(2,4-Dimethylphenoxy)methyl]piperidine consists of three distinct domains: a basic piperidine heterocycle, a flexible methylene ether linker, and a lipophilic 2,4-dimethylphenoxy moiety.

According to, the compound possesses a molecular weight of 219.32 g/mol and a molecular formula of C14H21NO. The quantitative physicochemical properties are summarized in the table below to facilitate structural comparison and downstream formulation planning.

Table 1: Physicochemical Specifications

PropertyValueStructural Implication
IUPAC Name 4-[(2,4-Dimethylphenoxy)methyl]piperidineDefines exact regiochemistry.
CAS Registry Number 946758-59-4Unique identifier for material sourcing.
Molecular Formula C14H21NOConfirms atomic composition.
Molecular Weight 219.32 g/mol Optimal for small-molecule drug design (Lipinski's Rule of 5).
XLogP3-AA ~2.9Indicates favorable lipophilicity for blood-brain barrier (BBB) penetration.
H-Bond Donors 1Secondary amine on the piperidine ring.
H-Bond Acceptors 2Ether oxygen and piperidine nitrogen.

Pharmacological Relevance & Structural Rationale

The selection of the 2,4-dimethylphenoxy group is not arbitrary. In drug development, substituting an aromatic ring with methyl groups at the ortho (2-) and para (4-) positions serves two primary functions:

  • Steric Shielding: The ortho-methyl group provides steric hindrance around the ether linkage, protecting it from rapid enzymatic cleavage (e.g., by cytochrome P450-mediated O-dealkylation).

  • Electronic Modulation: The electron-donating nature of the methyl groups increases the electron density of the aromatic ring, which can enhance π-π or cation-π interactions within target receptor binding pockets.

Synthetic Methodology & Causality

The synthesis of 4-[(2,4-Dimethylphenoxy)methyl]piperidine relies on the Mitsunobu Reaction , a powerful technique for converting primary alcohols into ethers.

Causality of Experimental Choice: Traditional Williamson ether synthesis (using a base and an alkyl halide) is suboptimal here. Phenols are relatively weak nucleophiles, and the harsh basic conditions required can lead to competing elimination reactions or poor yields when using sterically hindered substrates like 2,4-dimethylphenol. The Mitsunobu reaction circumvents this by using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) to activate the primary alcohol of N-Boc-4-piperidinemethanol into an oxophosphonium ion—an excellent leaving group that undergoes clean SN2 inversion[1]. The thermodynamic driving force of this reaction is the formation of the highly stable P=O bond in the triphenylphosphine oxide by-product[1][2]. This method is highly reliable for synthesizing alkylarylethers from piperidinemethanol derivatives[3][4].

Step-by-Step Self-Validating Protocol

Step 1: Reagent Preparation & Activation

  • Action: Dissolve 1.0 equivalent of N-Boc-4-piperidinemethanol and 1.5 equivalents of PPh3 in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the mixture to 0°C using an ice bath.

  • Validation: The solution must remain clear. Moisture contamination will prematurely hydrolyze the activated intermediates.

Step 2: Nucleophile Addition & Coupling

  • Action: Add 1.2 equivalents of 2,4-dimethylphenol to the mixture. Slowly add 1.5 equivalents of DIAD dropwise over 15 minutes.

  • Validation: The reaction mixture will transition from colorless to a pale yellow solution. Monitor via Thin Layer Chromatography (TLC). The complete consumption of the starting alcohol and the appearance of a less polar UV-active spot confirms the formation of the N-Boc protected ether intermediate.

Step 3: Boc Deprotection

  • Action: Concentrate the intermediate, dissolve in Dichloromethane (DCM), and add Trifluoroacetic acid (TFA) (1:4 ratio of TFA:DCM). Stir at room temperature for 2 hours.

  • Validation: The cleavage of the Boc group generates CO2 gas. The cessation of effervescence serves as a primary visual indicator that the deprotection is nearing completion.

Step 4: Isolation & Free-basing

  • Action: Concentrate the mixture to remove excess TFA. Neutralize the residue with 1M NaOH until pH > 10, then extract with Ethyl Acetate. Wash with brine, dry over Na2SO4, and concentrate to yield the final free amine.

SynthesisWorkflow Start N-Boc-4-piperidinemethanol + 2,4-Dimethylphenol Mitsunobu Mitsunobu Coupling DIAD, PPh3, THF (0°C to RT) Start->Mitsunobu Reagent Activation Intermediate N-Boc Protected Ether Intermediate Mitsunobu->Intermediate SN2 Displacement Deprotection Boc Deprotection TFA, DCM (RT) Intermediate->Deprotection Acidic Cleavage Product 4-[(2,4-Dimethylphenoxy)methyl]piperidine Deprotection->Product Free-basing (NaOH)

Synthesis workflow of 4-[(2,4-Dimethylphenoxy)methyl]piperidine via Mitsunobu coupling.

Analytical Validation Workflow

To ensure the scientific integrity of the synthesized batch, the material must pass a rigorous analytical validation logic before release. The self-validating nature of the workflow ensures that structural anomalies or residual triphenylphosphine oxide are detected immediately.

  • HPLC (High-Performance Liquid Chromatography): Utilized to confirm that the chemical purity exceeds 98%.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Must demonstrate a primary mass peak at m/z 220.3[M+H]+ , confirming the molecular weight of the free amine.

  • NMR (Nuclear Magnetic Resonance): 1H NMR must show the characteristic doublet for the methylene linker (~3.8 ppm) and the distinct singlet peaks for the two aromatic methyl groups (~2.2 ppm and ~2.3 ppm).

AnalyticalLogic Sample Crude Product HPLC HPLC Analysis Target: Purity > 98% Sample->HPLC LCMS LC-MS Target: m/z 220.3 [M+H]+ Sample->LCMS NMR 1H & 13C NMR Target: Structural Confirmation Sample->NMR Release Batch Release HPLC->Release Pass LCMS->Release Pass NMR->Release Pass

Analytical validation logic for batch release of the synthesized piperidine derivative.

References

  • Guidechem - 4-[(2,4-Dimethylphenoxy)methyl]piperidine Properties & Specifications.
  • Vedantu - Mitsunobu Reaction: Mechanism, Steps & Applications Explained.
  • Master Organic Chemistry - Mitsunobu Reaction Details and Driving Forces.
  • Google Patents (US20020038031A1) - New 4-substituted piperidines (Synthesis of alkylarylethers using Mitsunobu).
  • ACS Publications - Modular PROTAC/IMiD Bifunctional Molecule Design (Use of N-Boc-4-piperidinemethanol).

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Exploratory

A Comprehensive Technical Guide to 2,4-Dimethylphenoxy Piperidine Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its conformational flexibility and its ability to serve as a versatile framework for interacting with a wide array of biological targets.[3][4] When combined with an aryloxy moiety, such as the 2,4-dimethylphenoxy group, the resulting analogs present a unique chemical space with significant therapeutic potential, particularly in the realm of central nervous system (CNS) disorders and pain management.[5][6][7] This in-depth technical guide provides a comprehensive overview of 2,4-dimethylphenoxy piperidine analogs, covering their synthesis, structure-activity relationships (SAR), pharmacological profiles, and future outlook.

Synthetic Strategies: Crafting the Core Scaffold

The synthesis of 2,4-dimethylphenoxy piperidine analogs typically involves a multi-step process, with several established routes for constructing the core structure. A common and effective approach is the nucleophilic substitution reaction between a suitably activated piperidine derivative and 2,4-dimethylphenol.

General Synthetic Workflow

The overall process for the synthesis and evaluation of these analogs can be visualized as a systematic progression from initial chemical synthesis to comprehensive biological characterization.

Synthetic Workflow cluster_Synthesis Synthesis & Purification cluster_Evaluation Biological Evaluation Starting_Materials 2,4-Dimethylphenol & Piperidine Precursor Reaction Nucleophilic Substitution or Reductive Amination Starting_Materials->Reaction Coupling Purification Chromatography & Recrystallization Reaction->Purification Isolation Characterization NMR, Mass Spec, etc. Purification->Characterization Analysis In_Vitro_Screening Receptor Binding Assays (e.g., SERT, NET) Characterization->In_Vitro_Screening Testing Functional_Assays Calcium Imaging, Uptake Inhibition In_Vitro_Screening->Functional_Assays Hit Validation In_Vivo_Studies Animal Models of Pain or Depression Functional_Assays->In_Vivo_Studies Lead Optimization ADMET_Profiling Pharmacokinetics & Toxicology In_Vivo_Studies->ADMET_Profiling Preclinical Development

Caption: General workflow for the synthesis and evaluation of 2,4-dimethylphenoxy piperidine analogs.

Detailed Experimental Protocol: Synthesis of a Representative Analog

This protocol outlines a common method for the synthesis of a 4-substituted 2,4-dimethylphenoxy piperidine analog, which often involves the reduction of a corresponding pyridinium salt.

Step 1: Quaternization of Pyridine

  • To a solution of 4-substituted pyridine in a suitable solvent (e.g., acetone or acetonitrile), add an equimolar amount of an appropriate alkylating agent (e.g., benzyl bromide).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The resulting pyridinium salt often precipitates and can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried.

Step 2: Reduction to Piperidine

  • The pyridinium salt is dissolved in a protic solvent, typically methanol or ethanol.

  • The solution is cooled in an ice bath, and a reducing agent, such as sodium borohydride, is added portion-wise.

  • The reaction is stirred until the reduction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., dichloromethane).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude piperidine derivative.

Step 3: Nucleophilic Aromatic Substitution

  • In a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), dissolve 2,4-dimethylphenol and a strong base (e.g., sodium hydride) to form the corresponding phenoxide.

  • To this solution, add the synthesized piperidine derivative, which has a suitable leaving group (e.g., a tosylate or a halide) at the desired position.

  • The reaction mixture is heated to facilitate the substitution. The progress is monitored by TLC.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2,4-dimethylphenoxy piperidine analogs is highly dependent on the substitution pattern on both the piperidine ring and the aromatic moiety. A systematic exploration of these structural modifications is crucial for optimizing potency and selectivity.

Key Structural Modifications and Their Impact
  • Substitution on the Piperidine Nitrogen (N-substitution): The nature of the substituent on the piperidine nitrogen plays a critical role in receptor affinity and selectivity. Small alkyl groups or a simple proton (N-H) are often favorable.

  • Substitution on the Piperidine Ring: The position and nature of the linkage to the 2,4-dimethylphenoxy group are important. Linkage at the 4-position of the piperidine ring has been shown to be beneficial for certain biological targets.

  • Substitution on the Aromatic Ring: The 2,4-dimethyl substitution pattern is a key feature. Altering the position or nature of these alkyl groups can significantly impact activity.

SAR cluster_Mods Structural Modifications cluster_Activity Impact on Biological Activity Core 2,4-Dimethylphenoxy Piperidine Core Piperidine Ring Phenoxy Linker 2,4-Dimethylphenyl Ring N_Sub N-Substitution (R1) - H, Me, Bn - Modulates Lipophilicity & Receptor Fit Core:piperidine->N_Sub Piperidine_Sub Piperidine Substitution (R2) - Position of Aryloxy Linker - Other Substituents - Influences Conformation Core:piperidine->Piperidine_Sub Aryl_Sub Aromatic Substitution (R3) - Methyl Group Positions - Additional Substituents - Affects Electronic Properties Core:aryl->Aryl_Sub Potency Potency (e.g., IC50, Ki) N_Sub->Potency Selectivity Selectivity (e.g., SERT vs. NET) N_Sub->Selectivity Piperidine_Sub->Potency PK_Props Pharmacokinetics (ADME) Piperidine_Sub->PK_Props Aryl_Sub->Potency Aryl_Sub->Selectivity

Caption: Key structure-activity relationships for 2,4-dimethylphenoxy piperidine analogs.

Pharmacological Profile and Mechanism of Action

Analogs bearing the 2,4-dimethylphenoxy piperidine scaffold have shown promise in modulating the activity of various CNS targets, most notably neurotransmitter transporters.

Primary Molecular Targets
  • Serotonin Transporter (SERT): Many analogs exhibit significant affinity for SERT, suggesting potential as selective serotonin reuptake inhibitors (SSRIs).[5]

  • Norepinephrine Transporter (NET): Some derivatives also show affinity for NET, leading to a dual-acting profile that can be beneficial in certain types of depression.[5]

  • Opioid Receptors: The piperidine moiety is a well-known pharmacophore for opioid receptor ligands, indicating that some analogs may possess analgesic properties.[7][8]

Signaling Pathways

The interaction of these analogs with their primary targets initiates a cascade of intracellular signaling events. For instance, inhibition of SERT and NET leads to an increase in the synaptic concentration of serotonin and norepinephrine, respectively, which is a key mechanism in the treatment of depression.

Signaling_Pathway Analog 2,4-Dimethylphenoxy Piperidine Analog SERT SERT Analog->SERT Inhibits NET NET Analog->NET Inhibits Synaptic_5HT Increased Synaptic Serotonin (5-HT) SERT->Synaptic_5HT Leads to Synaptic_NE Increased Synaptic Norepinephrine (NE) NET->Synaptic_NE Leads to Postsynaptic_Receptor_5HT Postsynaptic 5-HT Receptor Activation Synaptic_5HT->Postsynaptic_Receptor_5HT Postsynaptic_Receptor_NE Postsynaptic NE Receptor Activation Synaptic_NE->Postsynaptic_Receptor_NE Therapeutic_Effect Antidepressant/Analgesic Effect Postsynaptic_Receptor_5HT->Therapeutic_Effect Postsynaptic_Receptor_NE->Therapeutic_Effect

Caption: Proposed signaling pathway for dual-acting SERT/NET inhibitor analogs.

Therapeutic Applications and Future Perspectives

The unique pharmacological profile of 2,4-dimethylphenoxy piperidine analogs makes them attractive candidates for the development of novel therapeutics for a range of disorders.

Potential Therapeutic Areas
  • Depression and Anxiety Disorders: Analogs with potent SSRI or dual SSRI/NET inhibitor activity are promising for the treatment of major depressive disorder and related anxiety disorders.[5]

  • Neuropathic Pain: Compounds that modulate opioid receptors or have a combined effect on neurotransmitter reuptake could be effective in managing chronic pain conditions.[3][6]

  • Other CNS Disorders: The versatility of the piperidine scaffold suggests that with further modification, these analogs could be explored for other CNS targets, including those involved in neurodegenerative diseases.

Future Directions

The development of 2,4-dimethylphenoxy piperidine analogs is an active area of research. Future work will likely focus on:

  • Improving Selectivity: Fine-tuning the structure to achieve higher selectivity for specific receptor subtypes to minimize off-target effects.

  • Optimizing Pharmacokinetics: Enhancing properties such as oral bioavailability and metabolic stability to improve drug-like characteristics.

  • Exploring Novel Targets: Screening these compounds against a broader range of biological targets to uncover new therapeutic applications.

Quantitative Data Summary

The following table summarizes representative biological data for a series of hypothetical 2,4-dimethylphenoxy piperidine analogs, illustrating the impact of structural modifications on receptor binding affinity.

Compound IDR1 (N-substituent)R2 (Linker Position)SERT Ki (nM)NET Ki (nM)
Analog-1 H415.2150.8
Analog-2 CH₃410.595.3
Analog-3 Benzyl425.8210.1
Analog-4 H345.6350.4

Note: The data presented in this table is illustrative and intended to demonstrate potential SAR trends. Actual values would be determined through experimental testing.

Conclusion

2,4-Dimethylphenoxy piperidine analogs represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly for CNS disorders. Their synthesis is achievable through established chemical routes, and their pharmacological profile can be systematically optimized through targeted structural modifications. Continued research in this area is warranted to fully elucidate the therapeutic potential of this versatile chemical scaffold.

References

  • Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters. PubMed. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. PMC. Available at: [Link]

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  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC. Available at: [Link]

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Foundational

A Technical Guide to Understanding the Binding Affinity Profiles of Piperidine-Based Ligands

For Researchers, Scientists, and Drug Development Professionals Abstract The piperidine ring is a foundational scaffold in modern medicinal chemistry, integral to the structure of a significant number of clinically appro...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a foundational scaffold in modern medicinal chemistry, integral to the structure of a significant number of clinically approved drugs.[1][2][3] Its prevalence stems from a unique combination of favorable physicochemical properties, synthetic accessibility, and the ability to form key interactions with a wide range of biological targets.[4] This guide provides an in-depth exploration of the binding affinity profiles of piperidine-based ligands. It delves into the structural nuances that dictate molecular recognition, examines the key protein families targeted by these compounds, and presents detailed, field-proven methodologies for the accurate determination of binding affinity. By synthesizing fundamental principles with practical experimental guidance, this document serves as a comprehensive resource for researchers dedicated to the design and optimization of novel piperidine-based therapeutics.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The six-membered nitrogen-containing heterocycle known as piperidine is a cornerstone of contemporary drug design.[2] Its "privileged" status is not arbitrary; it is a consequence of the scaffold's inherent properties that make it exceptionally well-suited for interacting with biological systems.[1][3]

  • Structural Versatility: The piperidine ring exists in a stable chair conformation, which provides a three-dimensional framework to orient substituents in precise spatial arrangements. This conformational stability allows for the design of ligands that can adapt to the steric demands of a protein's binding pocket.[3]

  • Physicochemical Properties: The nitrogen atom in the piperidine ring is typically basic and protonated at physiological pH. This positive charge can facilitate strong electrostatic interactions, such as salt bridges with acidic amino acid residues (e.g., aspartate, glutamate) in a target protein. This feature is crucial for modulating properties like solubility and cell permeability.[3][4]

  • Synthetic Tractability: A vast and well-established body of chemical literature exists for the synthesis and functionalization of the piperidine ring, allowing for the systematic exploration of structure-activity relationships (SAR).[2]

These attributes have enabled the development of piperidine-containing drugs across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and disorders of the central nervous system (CNS).[3]

Fundamentals of Binding Affinity: Quantifying Molecular Recognition

Binding affinity is the measure of the strength of the interaction between a ligand and its molecular target.[5] It is a critical parameter in drug discovery, as it directly correlates with a drug's potency. High affinity means that a lower concentration of the drug is required to elicit a therapeutic effect, which can minimize off-target effects and improve the safety profile.[6]

Key metrics used to quantify binding affinity include:

  • Dissociation Constant (K_d): The equilibrium constant for the dissociation of a ligand-receptor complex. A lower K_d value indicates a higher binding affinity.[5]

  • Inhibition Constant (K_i): The concentration of a competing ligand that occupies 50% of the receptors at equilibrium in a competition assay. It is an indirect measure of affinity.

  • IC50: The concentration of an inhibitor that reduces a specific biological or biochemical activity by 50%. While related to affinity, it is also influenced by experimental conditions.

Understanding these parameters is essential for interpreting the data generated from binding assays and for making informed decisions in the lead optimization process.[6]

Structure-Activity Relationships (SAR) of Piperidine-Based Ligands

The binding affinity of a piperidine-based ligand is exquisitely sensitive to its chemical structure. Subtle modifications to the scaffold can lead to dramatic changes in potency and selectivity.

The Role of the Piperidine Nitrogen

The nitrogen atom is a key pharmacophoric feature. Its basicity allows it to act as a hydrogen bond acceptor or, when protonated, as a hydrogen bond donor. This duality enables it to form critical interactions within a binding site. The substitution on this nitrogen (the N-substituent) is a common point of diversification in drug design and profoundly influences the ligand's interaction profile.

Impact of Ring Substitution and Stereochemistry

The position, nature, and stereochemistry of substituents on the piperidine ring are critical determinants of binding affinity.[1][3]

  • Positional Isomerism: Substituents at different positions (e.g., C2, C3, C4) will project into different regions of the binding pocket, leading to distinct interactions.

  • Stereochemistry: Chiral centers within the piperidine ring or its substituents can have a profound impact on biological activity.[7] Often, one enantiomer will exhibit significantly higher affinity than the other, a phenomenon known as stereoselectivity.[7][8] This is because biological targets are themselves chiral and will preferentially interact with one stereoisomer.[7]

Case Study: Opioid Receptor Modulators

Piperidine-based structures are central to many potent analgesics that target opioid receptors.[1] The synthetic opioid Fentanyl, for example, is a phenylpiperidine derivative that is 50 to 100 times more potent than morphine.[9] Its high affinity for the µ-opioid receptor is a direct result of the specific arrangement of its chemical groups, which optimize interactions within the receptor's binding site.[9][10][11]

CompoundTarget ReceptorBinding Affinity (K_i, nM)Key SAR Insights
Fentanyl µ-opioid~1 nMThe N-phenethyl group and the 4-anilido substitution are critical for high-affinity binding.[9][10]
Pethidine (Meperidine) µ-opioid~200 nMA foundational piperidine opioid; less potent than fentanyl, highlighting the importance of specific N- and C4-substituents.[1]
Carfentanil µ-opioid~0.03 nMAn ultra-potent fentanyl analog, demonstrating that small structural modifications can lead to orders-of-magnitude changes in affinity.[11]

Key Molecular Targets for Piperidine Ligands

The versatility of the piperidine scaffold allows it to target a diverse range of proteins.

  • G-Protein Coupled Receptors (GPCRs): This is a major target class. Examples include opioid, histamine, dopamine, and muscarinic receptors.[1][12][13] The charged nitrogen of the piperidine often interacts with a conserved aspartate residue in the transmembrane domain of many aminergic GPCRs.

  • Enzymes: Piperidine derivatives are effective enzyme inhibitors.[8] A prominent example is Donepezil , an acetylcholinesterase (AChE) inhibitor used to treat Alzheimer's disease.[14][15][16] The benzyl-piperidine group of Donepezil provides strong binding to the catalytic site of the enzyme.[17]

  • Ion Channels: These ligands can modulate the function of various ion channels.

  • Sigma Receptors: A unique class of proteins in the CNS for which several piperidine-based ligands show high affinity.[18]

Signaling Pathway Example: Donepezil and Acetylcholinesterase

Donepezil acts by reversibly inhibiting the acetylcholinesterase enzyme in the brain.[15][18][19] This enzyme is responsible for breaking down the neurotransmitter acetylcholine.[14][15] By inhibiting the enzyme, Donepezil increases the concentration of acetylcholine in the synaptic cleft, which can help improve cognitive function in patients with Alzheimer's disease.[14][15][16]

G cluster_0 Synaptic Cleft cluster_1 Therapeutic Intervention ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds Neuronal Signal Neuronal Signal Postsynaptic_Receptor->Neuronal Signal Donepezil Donepezil (Piperidine-based Inhibitor) Donepezil->AChE Inhibits

Caption: Mechanism of Donepezil action in the synaptic cleft.

Experimental Determination of Binding Affinity

Accurate and reproducible measurement of binding affinity is paramount. Several robust biophysical techniques are routinely employed.

Radioligand Binding Assays

This is a classic and highly sensitive method, considered a gold standard for studying receptor-ligand interactions, particularly for GPCRs.[20][21] The assay measures the binding of a radioactively labeled ligand to its target.

Workflow: Competition Binding Assay

G cluster_0 Preparation cluster_1 Assay Incubation cluster_2 Separation & Detection cluster_3 Data Analysis P1 Prepare Receptor Source (e.g., Cell Membranes) I1 Incubate Receptor + [³H]L* + Varying [I] P1->I1 P2 Select Radioligand ([³H]L*) and Unlabeled Test Compound (I) P2->I1 I2 Allow to Reach Equilibrium I1->I2 S1 Separate Bound from Free [³H]L* (Rapid Filtration) I2->S1 S2 Quantify Radioactivity (Scintillation Counting) S1->S2 D1 Plot % Inhibition vs. log[I] S2->D1 D2 Calculate IC50 and Ki D1->D2

Caption: Workflow for a radioligand competition binding assay.

Detailed Protocol: µ-Opioid Receptor Competition Binding Assay

  • Membrane Preparation: Homogenize tissues or cells expressing the µ-opioid receptor in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in an appropriate assay buffer.[22] Determine protein concentration using a standard method (e.g., BCA assay).[22]

  • Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a selective µ-opioid radioligand (e.g., [³H]DAMGO), and a range of concentrations of the unlabeled piperidine-based test compound.[22]

  • Control Wells:

    • Total Binding: Contains membranes and radioligand only.

    • Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known potent µ-opioid agonist (e.g., unlabeled Naloxone) to saturate all specific binding sites.[20]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[22]

  • Separation: Rapidly terminate the reaction by vacuum filtration through a glass fiber filtermat, which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.[22]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[22]

  • Detection: Dry the filters, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.[22]

  • Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Fit the data using non-linear regression to determine the IC50 value, from which the K_i can be calculated using the Cheng-Prusoff equation.[22]

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[23][24][25][26]

Experimental Workflow

  • Immobilization: The target protein is immobilized on the surface of a sensor chip.[24][25]

  • Injection: The piperidine-based ligand (analyte) is flowed over the sensor surface at various concentrations.[24]

  • Detection: Binding between the ligand and the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time and reported in Resonance Units (RU).[25]

  • Analysis: The resulting sensorgrams (plots of RU vs. time) are analyzed to determine the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d = k_d / k_a).

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for thermodynamic characterization of binding interactions.[6][27] It directly measures the heat released or absorbed during a binding event.[26][28][29][30]

Key Advantages:

  • Direct Measurement: Provides a true in-solution measurement of binding affinity without the need for labels or immobilization.[28]

  • Thermodynamic Profile: In a single experiment, ITC determines the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[6][27][30] This complete thermodynamic profile offers deep insights into the driving forces of the binding event.[27]

Computational Approaches: Predicting and Rationalizing Binding

In parallel with experimental methods, computational tools are indispensable for accelerating the design of high-affinity ligands.[31]

  • Molecular Docking: This technique predicts the preferred orientation and conformation of a ligand when bound to a target protein.[26][31] Docking scores provide an estimate of binding affinity and can be used to screen large virtual libraries of compounds.[31][32]

  • A General Computational Docking Workflow:

    • Protein Preparation: Obtain the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB). Prepare the structure by removing water molecules and adding hydrogen atoms.[31]

    • Ligand Preparation: Generate a low-energy 3D conformation of the piperidine ligand.[31]

    • Docking: Use a docking program (e.g., AutoDock) to place the ligand into the defined binding site of the protein, exploring numerous possible poses.[31][33]

    • Scoring & Analysis: The program scores the different poses based on a scoring function that estimates binding free energy. The top-ranked poses are then analyzed to understand key interactions like hydrogen bonds and hydrophobic contacts.[31]

Conclusion and Future Perspectives

The piperidine scaffold remains a highly successful and versatile framework in drug discovery. A profound understanding of its structure-activity relationships and the ability to accurately quantify binding affinity are essential for the rational design of next-generation therapeutics. The integration of robust experimental techniques like radioligand binding assays, SPR, and ITC with powerful computational methods provides a comprehensive toolkit for researchers. As our understanding of disease biology deepens, the continued exploration and innovative functionalization of the piperidine core will undoubtedly lead to the discovery of novel medicines with enhanced potency, selectivity, and safety profiles.

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Exploratory

Biological Activity and Pharmacological Potential of 4-[(2,4-Dimethylphenoxy)methyl]piperidine: A Technical Whitepaper

Executive Summary In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to accelerating CNS and metabolic drug discovery. 4-[(2,4-Dimethylphenoxy)methyl]piperidine (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to accelerating CNS and metabolic drug discovery. 4-[(2,4-Dimethylphenoxy)methyl]piperidine (CAS 946758-59-4) represents a highly versatile building block belonging to the aryloxymethylpiperidine class. While often utilized as a foundational fragment in high-throughput screening (HTS) libraries, its structural topology—a basic piperidine nitrogen tethered via a flexible oxymethyl linker to a lipophilic 2,4-dimethylphenyl moiety—encodes a highly predictive pharmacological profile.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the mechanistic rationale, primary biological targets, and self-validating experimental workflows required to evaluate this compound. By mapping its structure-activity relationship (SAR) against established neuropharmacological targets, we can extrapolate its potent dual-action potential against the Sigma-1 Receptor (σ1R) and the Histamine H3 Receptor (H3R) .

Structural Pharmacology & Mechanistic Rationale

The biological activity of 4-[(2,4-Dimethylphenoxy)methyl]piperidine is dictated by its precise spatial geometry, which aligns flawlessly with the established pharmacophore models for several key CNS targets[1].

  • The Piperidine Ring (Cationic Center): At physiological pH, the secondary amine of the piperidine ring is protonated. This cationic center is essential for anchoring the molecule via salt bridges to highly conserved aspartate or glutamate residues within receptor binding pockets (e.g., Glu172 in σ1R or Asp114 in H3R)[2].

  • The Oxymethyl Linker: The ether oxygen acts as a hydrogen-bond acceptor, while the methylene bridge provides critical rotational flexibility. This allows the molecule to adopt the necessary bioactive conformation to navigate narrow receptor binding channels.

  • The 2,4-Dimethylphenyl Group (Hydrophobic Tail): The addition of methyl groups at the ortho (2) and para (4) positions significantly increases the lipophilicity (LogP) and steric bulk of the aromatic ring. This modification drives high-affinity π-π stacking and van der Waals interactions within the secondary hydrophobic pockets of target receptors, often leading to sub-nanomolar binding affinities[3].

G cluster_0 Pharmacophore Elements N1 Piperidine Ring (Basic Amine) N4 Sigma-1 Receptor (σ1R) Glu172 Interaction N1->N4 Ionic Bond N5 Histamine H3 Receptor Asp114 Interaction N1->N5 Salt Bridge N2 Oxymethyl Linker (H-Bond Acceptor) N2->N5 H-Bonding N3 2,4-Dimethylphenyl (Hydrophobic Pocket) N3->N4 π-π Stacking

Fig 1. Pharmacophore mapping of 4-[(2,4-Dimethylphenoxy)methyl]piperidine to σ1R and H3R targets.

Primary Biological Targets & Signaling Pathways

Based on the aryloxymethylpiperidine scaffold, this compound exhibits a high probability of acting as a dual-targeting ligand.

Sigma-1 Receptor (σ1R) Modulation

The σ1R is a ligand-regulated chaperone protein located predominantly at the mitochondria-associated endoplasmic reticulum membrane (MAM)[3]. Compounds featuring a basic amine flanked by a hydrophobic region at a specific distance are classic σ1R ligands[1]. 4-[(2,4-Dimethylphenoxy)methyl]piperidine is predicted to act as a potent σ1R modulator. By binding to σ1R, it facilitates the dissociation of the receptor from the BiP (Binding Immunoglobulin Protein) complex, modulating intracellular calcium ( Ca2+ ) signaling and promoting neuroprotection—a mechanism highly sought after for treating neuropathic pain and neurodegenerative diseases[4].

Histamine H3 Receptor (H3R) Antagonism

The H3R functions as a presynaptic auto- and heteroreceptor, regulating the release of histamine, acetylcholine, and dopamine. Unsubstituted piperidine rings linked via an ether spacer to an aryl group are the hallmark of highly potent H3R antagonists/inverse agonists[4]. The 2,4-dimethyl substitution pattern prevents rapid oxidative metabolism at the para-position (a common metabolic liability in unsubstituted phenoxy rings), thereby increasing the predicted half-life and in vivo efficacy of the compound for cognitive enhancement applications.

Pathway C 4-[(2,4-Dimethylphenoxy) methyl]piperidine S1R Sigma-1 Receptor (MAM / ER) C->S1R Agonism/Antagonism H3R Histamine H3 Receptor (Presynaptic) C->H3R Inverse Agonism Ca Intracellular Ca2+ Modulation S1R->Ca NT Neurotransmitter Release H3R->NT Out1 Neuroprotection & Analgesia Ca->Out1 Out2 Cognitive Enhancement NT->Out2

Fig 2. Dual signaling pathway modulation via Sigma-1 and Histamine H3 receptor engagement.

Quantitative Data Summaries

To benchmark the biological activity of 4-[(2,4-Dimethylphenoxy)methyl]piperidine, we extrapolate its binding affinities based on structurally identical pharmacophores evaluated in rigorous preclinical settings[4],[2].

Target ReceptorReference RadioligandExtrapolated Affinity ( Ki​ , nM)Functional RoleSigma-1 (σ1R) 3H -Pentazocine1.0 - 15.0Chaperone modulation, Neuropathic pain reliefHistamine H3R [3H]N α -methylhistamine5.0 - 50.0Presynaptic antagonism, Cognitive enhancementSigma-2 (σ2R) [3H] DTG> 500 (Low Affinity)Off-target screening (Selectivity > 50x)SERT Transporter [3H] Citalopram50.0 - 200.0Monoamine reuptake inhibition

Experimental Workflows & Protocols

To empirically validate the biological activity of this compound, a self-validating experimental system must be employed. The following protocols are designed with built-in causality to ensure data integrity.

Protocol A: In Vitro Radioligand Binding Assay (Target: σ1R)

Causality Check: We utilize -pentazocine because it is an exquisitely selective σ1R agonist, ensuring that any displacement observed is exclusively due to σ1R engagement, eliminating false positives from σ2R or opioid receptors[1].

  • Membrane Preparation: Homogenize guinea pig brain or HEK293 cells stably expressing human σ1R in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 × g for 15 minutes. Rationale: Ice-cold buffer prevents proteolytic degradation of the membrane-bound receptors.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of -pentazocine (final concentration 3 nM), and 50 µL of 4-[(2,4-Dimethylphenoxy)methyl]piperidine at varying concentrations ( 10−11 to 10−5 M). Incubate at 37°C for 120 minutes to reach thermodynamic equilibrium.

  • Filtration & Termination: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Rationale: PEI coats the glass fibers with a positive charge, drastically reducing the non-specific binding of our highly lipophilic basic amine compound.

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and measure bound radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol B: Cell-Based Functional Calcium Flux Assay (Target: H3R)

Causality Check: Binding affinity ( Ki​ ) does not equal functional efficacy. To prove the compound acts as an H3R antagonist, we must measure its ability to block an agonist-induced physiological response (intracellular calcium release)[4].

  • Cell Seeding: Seed CHO-K1 cells stably expressing human H3R and a promiscuous G-protein ( Gα16​ ) into 384-well black, clear-bottom plates at 10,000 cells/well. Rationale: Gα16​ forces the typically Gi​ -coupled H3R to signal through the Gq​ pathway, allowing for easy measurement of calcium flux.

  • Dye Loading: Incubate cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) and Probenecid (to prevent dye efflux) for 60 minutes at 37°C.

  • Compound Addition: Add 4-[(2,4-Dimethylphenoxy)methyl]piperidine and incubate for 30 minutes. (Include Pitolisant as a positive control antagonist).

  • Agonist Challenge: Inject the reference agonist (R)- α -methylhistamine ( EC80​ concentration) using a Fluorometric Imaging Plate Reader (FLIPR). Monitor the decrease in peak fluorescence compared to vehicle to calculate the antagonist IC50​ .

Workflow S1 Compound Preparation S2 Radioligand Binding Assay S1->S2 S3 Functional Calcium Flux Assay S2->S3 S4 In Vivo Efficacy (Neuropathic Pain) S3->S4

Fig 3. Step-by-step experimental workflow for validating aryloxymethylpiperidine bioactivity.

Sources

Foundational

history and discovery of phenoxy-methyl piperidine compounds

An In-depth Technical Guide to the History and Discovery of Phenoxy-Methyl Piperidine Compounds Abstract The phenoxy-methyl piperidine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a class of hi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the History and Discovery of Phenoxy-Methyl Piperidine Compounds

Abstract

The phenoxy-methyl piperidine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a class of highly influential therapeutic agents that have reshaped the treatment of central nervous system (CNS) disorders. This guide provides a comprehensive exploration of the history, discovery, and scientific principles underpinning these compounds. We will trace their origins from the strategic shift away from less selective tricyclic antidepressants to the rational design of potent and specific monoamine reuptake inhibitors. Through a detailed examination of key molecules such as Paroxetine, Reboxetine, and Atomoxetine, this paper will elucidate the intricate relationship between chemical structure, pharmacological function, and clinical utility. We will delve into the core synthetic methodologies, dissect the critical structure-activity relationships (SAR) that govern their potency and selectivity, and outline the experimental protocols that validated their mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this vital chemical class.

The Dawn of Specificity: A Paradigm Shift in Antidepressant Discovery

The story of phenoxy-methyl piperidine compounds begins in the late 1960s, a period when the treatment of depression was dominated by tricyclic antidepressants (TCAs).[1] While effective, TCAs were notoriously "dirty" drugs, interacting with a wide array of neurotransmitter systems, including serotonin and noradrenaline reuptake transporters, as well as muscarinic and histaminergic receptors.[1][2] This lack of specificity was responsible for a host of undesirable side effects, from anticholinergic effects like dry mouth and constipation to more serious issues like cardiac toxicity.[1][3]

This clinical reality created a powerful impetus for medicinal chemists to develop agents with a more targeted mechanism of action. The scientific community hypothesized that selectively inhibiting the reuptake of a single monoamine, such as serotonin (5-hydroxytryptamine, 5-HT), could retain the therapeutic efficacy of TCAs while significantly improving the side-effect profile.[1] This hypothesis sparked a wave of chemical research across several laboratories, ultimately leading to the development of a new family of antidepressants: the Selective Serotonin Reuptake Inhibitors (SSRIs).[1] It was within this fertile scientific landscape that the phenoxy-methyl piperidine scaffold emerged as a particularly fruitful chemical template.

Pillars of the Class: Key Compounds and Their Development

The versatility of the phenoxy-methyl piperidine core is demonstrated by the diverse pharmacological profiles and therapeutic applications of its derivatives. The following sections explore the discovery and development of three landmark compounds.

Paroxetine: A Potent and Selective Serotonergic Agent

Paroxetine (marketed as Paxil, Seroxat) stands as one of the most potent SSRIs ever developed.[4][5] Its journey began as part of the strategic effort to create highly selective inhibitors of serotonin reuptake. First marketed in the United States in 1992 by GlaxoSmithKline, it quickly became a first-line therapy for depression.[3][4][6]

From a chemical standpoint, paroxetine is the (−)-(3S,4R) enantiomer of 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine.[6] Its structure incorporates the core phenoxy-methyl piperidine framework with specific substitutions that proved critical to its high affinity and selectivity for the serotonin transporter (SERT).[7][8] Clinical trials demonstrated its efficacy to be comparable to TCAs but with a vastly improved tolerability profile, causing fewer anticholinergic side effects.[3] This favorable profile led to its approval for a wide range of conditions beyond major depressive disorder, including obsessive-compulsive disorder (OCD), panic disorder, social anxiety disorder, post-traumatic stress disorder (PTSD), and premenstrual dysphoric disorder (PMDD).[3][4][9]

Reboxetine: Shifting Focus to the Noradrenergic System

While the serotonergic system was a major focus, other researchers explored the therapeutic potential of selectively targeting the norepinephrine (noradrenaline) transporter (NET). Reboxetine (marketed as Edronax), a selective norepinephrine reuptake inhibitor (sNRI), emerged from this line of inquiry.[10] Discovered at Farmitalia-Carlo Erba and first published in 1984, reboxetine is a morpholine derivative, specifically (2R)-2-[(R)-(2-ethoxyphenoxy)(phenyl)methyl]morpholine, which is structurally related to the piperidine class.[2][10][11]

Its development was rooted in the established antidepressant activity of NET blockade, a property seen in older drugs like desipramine.[2] The goal was to isolate this mechanism while avoiding the receptor cross-reactivity of TCAs.[2] Reboxetine demonstrated high affinity and selectivity for the human NET over both SERT and the dopamine transporter (DAT).[12] First approved in Europe in 1997, it is used for major depressive disorder in many countries.[10] Although it received a preliminary letter of approval from the FDA in 1999, subsequent clinical trials led to a non-approval in the United States, sparking debate about its efficacy.[2][10] Despite this, reboxetine remains a valuable pharmacological tool for studying the role of the noradrenergic system in CNS disorders and has been explored off-label for panic disorder and ADHD.[2][10]

Atomoxetine: A Non-Stimulant Solution for ADHD

Atomoxetine (marketed as Strattera) represents another successful application of the phenoxy-methyl piperidine-related scaffold, this time for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[13] As a selective norepinephrine reuptake inhibitor, its primary mechanism of action involves blocking the presynaptic NET.[14][15] This action increases the synaptic concentrations of norepinephrine and, importantly, dopamine in the prefrontal cortex—a brain region critical for attention and executive function.[13][14][15]

The development of atomoxetine was significant as it provided the first non-stimulant medication approved for ADHD.[13][14] This offered a crucial alternative for patients who do not respond well to, cannot tolerate, or wish to avoid stimulant medications like methylphenidate or amphetamines. Its efficacy in both children and adults has been established in numerous clinical trials.[15]

The Blueprint: Synthesis and Structure-Activity Relationships (SAR)

The therapeutic success of this class is a direct result of meticulous chemical synthesis and the elucidation of key structure-activity relationships.

General Synthesis Pathway

The synthesis of the phenoxy-methyl piperidine core often involves the coupling of a substituted phenol with a piperidine-methanol derivative. A common route, exemplified by steps in the synthesis of paroxetine and related compounds, involves:

  • Formation of a Piperidine-Methanol Intermediate: This key building block, such as (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine, can be prepared through multi-step synthetic sequences.[16]

  • Activation of the Hydroxyl Group: The hydroxyl group of the piperidine-methanol is converted into a good leaving group, often by reaction with methanesulfonyl chloride to form a mesylate.[16]

  • Nucleophilic Substitution: The desired phenoxide, generated by treating a phenol with a base, displaces the mesylate group to form the crucial ether linkage. This is a variation of the Williamson ether synthesis.

  • N-Demethylation and Modification: For compounds like paroxetine, a subsequent step involves removing the N-methyl group (e.g., using phenyl chloroformate) to allow for the free secondary amine, which is critical for transporter binding.[16]

A patent for piperidine derivatives describes a process where (±) trans-4-(4'-fluorophenyl)-l-methyl-3-piperidinemethanol is converted to the corresponding phenoxymethyl-piperidine ether.[17]

Causality in SAR: Why Structural Changes Matter

The potency and selectivity of these compounds are exquisitely sensitive to their chemical architecture.

  • The Aryloxy (Phenoxy) Ring: Substituents on this ring are critical. In paroxetine, the 3,4-methylenedioxy group is vital for high-affinity binding to SERT. For atomoxetine, the ortho-methyl group on the phenoxy ring contributes to its selectivity for NET.

  • The Piperidine Ring: The stereochemistry of the substituents is paramount. Paroxetine's activity resides specifically in the (3S, 4R)-trans configuration, which correctly orients the phenoxymethyl and fluorophenyl groups within the SERT binding pocket.[6][16]

  • The 4-Phenyl Group: The presence and substitution of a phenyl group at the 4-position of the piperidine ring significantly influence selectivity. The para-fluoro substituent in paroxetine is a common feature in many CNS drugs and contributes to binding affinity, potentially through favorable interactions within the transporter protein.[7] Halogens like fluorine can act as hydrogen bond acceptors, enhancing protein-ligand interactions.[7]

Quantitative Structure-Activity Relationship (QSAR) models for related phenoxyphenyl-methanamine compounds have shown that substituent size and electronic properties (donating vs. withdrawing) on the aromatic rings are key determinants of activity at SERT, 5HT₂A receptors, and hERG channels.[18]

Pharmacological Deep Dive: Mechanism of Action

The primary mechanism for this class of compounds is the inhibition of monoamine reuptake transporters. These transporters, located on the presynaptic neuronal membrane, are responsible for clearing neurotransmitters from the synaptic cleft, thereby terminating their signal.

By binding to these transporters, phenoxy-methyl piperidine derivatives act as competitive inhibitors, blocking the re-entry of neurotransmitters like serotonin or norepinephrine into the presynaptic neuron. This leads to an increased concentration and prolonged residence time of the neurotransmitter in the synaptic cleft, enhancing neurotransmission.

  • Paroxetine: Is a potent and specific inhibitor of SERT.[4] At a clinical dose of 20 mg daily, it is estimated to occupy approximately 88% of serotonin transporters.[4]

  • Atomoxetine and Reboxetine: Are selective for the norepinephrine transporter (NET).[10][15]

The following diagram illustrates this fundamental mechanism.

Monoamine_Reuptake_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Presynaptic_Vesicle Vesicles (containing 5-HT/NE) Neurotransmitter 5-HT / NE Presynaptic_Vesicle->Neurotransmitter Release SERT_NET SERT / NET Transporter Neurotransmitter->SERT_NET Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding & Signal Drug Phenoxy-Methyl Piperidine Drug (e.g., Paroxetine) Drug->SERT_NET Blocks

Caption: Mechanism of Monoamine Reuptake Inhibition.

Pharmacokinetics and Metabolism

A critical aspect of this class is its metabolism, which is predominantly handled by the cytochrome P450 enzyme system in the liver.

  • CYP2D6 Interaction: Paroxetine and atomoxetine are both substrates and inhibitors of the CYP2D6 isoenzyme.[9][15][19] This has two major implications:

    • Non-linear Pharmacokinetics: For paroxetine, higher doses can saturate the CYP2D6 enzyme, leading to disproportionately greater increases in plasma concentration.[9]

    • Drug-Drug Interactions: As a potent CYP2D6 inhibitor, paroxetine can increase the concentration of other drugs metabolized by this enzyme, such as tricyclic antidepressants and certain antiarrhythmics.[9]

  • Genetic Polymorphisms: The gene for CYP2D6 is highly polymorphic, leading to variations in metabolic capacity among individuals (e.g., poor metabolizers vs. extensive metabolizers).[15] This can affect drug efficacy and tolerability, and dosage adjustments may be necessary for atomoxetine when co-administered with potent CYP2D6 inhibitors or in patients known to be poor metabolizers.[20]

Validating a Mechanism: Key Experimental Protocols

The discovery and characterization of phenoxy-methyl piperidine compounds rely on a suite of robust in vitro and in vivo assays. The trustworthiness of these protocols lies in their ability to provide quantifiable and reproducible measures of affinity and function.

Protocol: Radioligand Binding Assay for Transporter Affinity

Objective: To determine the binding affinity (Ki) of a test compound for a specific monoamine transporter (e.g., SERT). This is a self-validating system where affinity is measured by the displacement of a known high-affinity radiolabeled ligand.

Methodology:

  • Preparation of Membranes: Membranes are prepared from cells engineered to express a high density of the human serotonin transporter (hSERT).

  • Incubation: A constant concentration of a specific radioligand (e.g., [³H]-Paroxetine or [³H]-Citalopram) is incubated with the cell membranes.

  • Competition: The incubation is performed across a range of concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the transporter.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[8]

Protocol: Synaptosomal Uptake Assay for Functional Inhibition

Objective: To measure the functional ability of a test compound to inhibit the reuptake of a neurotransmitter into nerve terminals. This directly tests the compound's mechanism of action.

Methodology:

  • Preparation of Synaptosomes: Synaptosomes (resealed nerve terminals) are prepared from specific brain regions (e.g., striatum for dopamine, cortex for serotonin/norepinephrine) of rodents.

  • Pre-incubation: Synaptosomes are pre-incubated with various concentrations of the test compound or a control vehicle.

  • Initiation of Uptake: Uptake is initiated by the addition of a low concentration of radiolabeled neurotransmitter (e.g., [³H]-Serotonin).

  • Incubation: The mixture is incubated for a short period at 37°C to allow for transporter-mediated uptake.

  • Termination of Uptake: The reaction is terminated by rapid filtration and washing with ice-cold buffer to remove extracellular radiolabel.

  • Quantification: The amount of radioactivity taken up by the synaptosomes is measured by liquid scintillation counting.

  • Data Analysis: The IC₅₀ value for the inhibition of neurotransmitter uptake is calculated. This provides a functional measure of the compound's potency.

The following diagram illustrates a typical workflow for screening and characterizing these compounds.

Drug_Discovery_Workflow A Compound Synthesis (Phenoxy-Methyl Piperidine Analogs) B Primary Screen: Radioligand Binding Assay (Determine Affinity - Ki) A->B C Secondary Screen: Synaptosomal Uptake Assay (Determine Functional Potency - IC50) B->C Active Compounds D Selectivity Profiling (Test against other transporters like NET, DAT, and receptors) C->D Potent Compounds E In Vivo Models (e.g., Forced Swim Test, Tail Suspension Test) D->E Selective Compounds F Lead Optimization (SAR-guided chemical modification to improve potency, selectivity, PK) E->F Efficacious Compounds F->A Iterative Cycle

Caption: Experimental Workflow in Compound Discovery.

Clinical Applications and Data

The targeted mechanism of phenoxy-methyl piperidine derivatives has translated into significant clinical success across a spectrum of psychiatric disorders.

Compound Primary Mechanism FDA-Approved Indications
Paroxetine SSRI (SERT Inhibitor)Major Depressive Disorder, OCD, Panic Disorder, Social Anxiety Disorder, PTSD, GAD, PMDD, Vasomotor Symptoms of Menopause[4][9][21]
Reboxetine NRI (NET Inhibitor)Major Depressive Disorder (Approved in many countries, but not the US)[10]
Atomoxetine NRI (NET Inhibitor)Attention-Deficit/Hyperactivity Disorder (ADHD) in adults and children[13][22]

Conclusion and Future Perspectives

The history of phenoxy-methyl piperidine compounds is a testament to the power of rational drug design. From the initial drive to create safer antidepressants to the targeted development of treatments for anxiety and ADHD, this chemical scaffold has proven to be remarkably adaptable and effective. The journey from the broad-spectrum activity of TCAs to the highly selective agents like paroxetine and atomoxetine illustrates a major advancement in psychopharmacology.

Future research may continue to explore this scaffold for novel indications. The development of biased ligands that modulate transporter function in more subtle ways than simple blockade, or the creation of compounds with dual mechanisms (e.g., SERT/NET inhibition), could offer new therapeutic avenues. Furthermore, as our understanding of the structural biology of monoamine transporters deepens, the opportunity for even more precise, structure-based design of phenoxy-methyl piperidine derivatives will undoubtedly expand, promising a new generation of CNS therapies with enhanced efficacy and tolerability.

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Exploratory

Pharmacophore Modeling of Dimethylphenoxy Piperidine Derivatives: A Technical Guide to Targeting Rv1625c

Executive Summary The dimethylphenoxy piperidine scaffold has emerged as a highly privileged chemotype in modern drug discovery, particularly in the development of novel anti-tubercular agents. Unlike traditional antibio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dimethylphenoxy piperidine scaffold has emerged as a highly privileged chemotype in modern drug discovery, particularly in the development of novel anti-tubercular agents. Unlike traditional antibiotics that target cell wall synthesis or transcription, optimally substituted dimethylphenoxy piperidines operate via a unique, host-environment-dependent mechanism. By acting as allosteric agonists of the mycobacterial adenylyl cyclase Rv1625c, these derivatives trigger a massive accumulation of intracellular cyclic AMP (cAMP), which subsequently shuts down the pathogen's ability to catabolize host cholesterol[1],[2].

This whitepaper provides an in-depth technical framework for the pharmacophore modeling, structure-activity relationship (SAR) elucidation, and self-validating experimental validation of dimethylphenoxy piperidine derivatives, using the clinical candidate GSK2556286 as the primary case study.

Target Biology & Mechanistic Rationale

To build an accurate pharmacophore model, we must first understand the causality of the biological target. During latent infection, Mycobacterium tuberculosis (M. tb) resides within host macrophages and relies almost exclusively on host cholesterol for energy and the biosynthesis of virulence lipids[3],[4].

Dimethylphenoxy piperidine derivatives disrupt this survival mechanism. Compounds like GSK2556286 bind to Rv1625c, a membrane-bound adenylyl cyclase[2]. This agonism forces the enzyme into a hyperactive state, converting ATP to cAMP at an accelerated rate. The resulting ~50-fold spike in intracellular cAMP acts as a metabolic distress signal that profoundly represses the KstR regulon, halting the degradation of cholesterol into propionyl-CoA[5]. Deprived of its primary carbon source, the bacterium starves.

G GSK Dimethylphenoxy Piperidine Rv1625c Rv1625c (Adenylyl Cyclase) GSK->Rv1625c Agonism cAMP cAMP Accumulation Rv1625c->cAMP Catalyzes ATP ATP ATP->cAMP Substrate Cholesterol Cholesterol Catabolism cAMP->Cholesterol Inhibits Death Bacterial Starvation Cholesterol->Death Prevents survival

Rv1625c agonism by dimethylphenoxy piperidines drives cAMP accumulation and bacterial starvation.

3D Pharmacophore Modeling

The efficacy of the dimethylphenoxy piperidine class is dictated by strict spatial and electronic requirements. A robust Structure-Based Pharmacophore (SBP) model for Rv1625c agonists consists of three core features:

  • Hydrophobic Feature (H1) - The 2,3-Dimethylphenoxy Ring: Causality: The methyl groups at the ortho (2) and meta (3) positions are not merely lipophilic anchors; they provide critical steric bulk. This bulk restricts the free rotation of the ether linkage, locking the molecule into a low-energy bioactive conformation. When this rigidified moiety enters the hydrophobic sub-pocket of Rv1625c, it minimizes the entropic penalty of binding, yielding sub-micromolar affinity[1].

  • Positive Ionizable / Hydrogen Bond Acceptor (PI/HBA) - The Piperidine Nitrogen: Causality: At physiological pH, the basic piperidine nitrogen is protonated, allowing it to form a critical salt bridge with acidic residues (e.g., Asp/Glu) in the allosteric binding cleft.

  • Hydrogen Bond Donor/Acceptor Network (HBD/HBA) - The N-Substituent: Causality: In highly active derivatives like GSK2556286, the piperidine nitrogen is linked to a 6-(methyl)uracil group. The pyrimidine-2,4-dione ring acts as a multi-point directional anchor, forming a tight hydrogen bond network with the polar periphery of the binding site.

Workflow Data 1. Dataset Assembly Conf 2. Conformational Analysis Data->Conf Pharm 3. Feature Extraction Conf->Pharm Val 4. Model Validation (Decoys) Pharm->Val VS 5. Virtual Screening Val->VS Hit 6. Hit Identification VS->Hit

Self-validating computational workflow for pharmacophore modeling and virtual screening.

Quantitative Structure-Activity Relationship (SAR)

To demonstrate the strict constraints of the pharmacophore model, the quantitative data below contrasts the highly optimized clinical candidate (GSK2556286) against structural analogs.

CompoundPhenoxy SubstitutionPiperidine N-SubstitutionIntracellular IC₅₀ (THP-1)Axenic IC₅₀ (Cholesterol)Axenic IC₅₀ (Glucose)
GSK2556286 2,3-dimethyl6-(methyl)uracil0.07 µM0.71 µM>125 µM
Analog A 3,5-dimethyl6-(methyl)uracil>5.0 µM>10.0 µM>125 µM
Analog B Unsubstituted6-(methyl)uracil>10.0 µM>20.0 µM>125 µM
Analog C 2,3-dimethylHydrogen (None)>50.0 µM>50.0 µM>125 µM

*Note: Values for Analogs A-C are illustrative to demonstrate the strict SAR constraints of the pharmacophore model discussed in Section 3. GSK2556286 data is factual and derived from in vitro profiling[1].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, all workflows must be designed as self-validating systems. The following protocols integrate internal controls to prevent false positives.

Protocol 1: Computational Pharmacophore Screening & Validation

Objective: Identify novel dimethylphenoxy piperidine derivatives from commercial libraries.

  • Conformational Generation: Use OMEGA (OpenEye) to generate a maximum of 200 low-energy conformers per ligand, applying an energy window of 10 kcal/mol to ensure biologically relevant geometries.

  • Feature Mapping: Map the H1, PI/HBA, and HBD/HBA features using Phase (Schrödinger).

  • Self-Validation (Decoy Testing): Before screening unknown compounds, validate the model using a customized DUD-E (Directory of Useful Decoys) dataset containing 50 known active dimethylphenoxy piperidines and 2,500 property-matched decoys.

    • Causality Check: Calculate the Receiver Operating Characteristic (ROC) curve. The model is only approved for virtual screening if the ROC-AUC is > 0.85 and the Enrichment Factor at 1% (EF1%) is > 20.

  • Virtual Screening: Screen the validated model against the Enamine REAL database to identify novel hits.

Protocol 2: Intracellular Macrophage Assay (THP-1)

Objective: Validate the anti-tubercular efficacy and cholesterol-dependent mechanism of hit compounds.

  • Macrophage Differentiation: Seed THP-1 monocytes in 96-well plates and differentiate them into macrophage-like cells using 40 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 72 hours.

  • Infection: Infect the macrophages with M. tb H37Rv at a multiplicity of infection (MOI) of 1:1. Wash away extracellular bacteria after 4 hours.

  • Self-Validation (Differential Media Treatment): This is the critical mechanistic control. Treat the infected cells with the hit compounds in two parallel environments:

    • Condition A: Media supplemented with 0.1 mM cholesterol.

    • Condition B: Media supplemented with 0.1% glucose (cholesterol-free).

    • Causality Check: Because Rv1625c agonists specifically inhibit cholesterol catabolism, true hits (like GSK2556286) will only show potent bactericidal activity (IC₅₀ < 1 µM) in Condition A, while remaining inactive (IC₅₀ > 50 µM) in Condition B[1],[2].

  • Quantification: After 5 days, lyse the macrophages and plate the lysates on 7H10 agar to enumerate Colony Forming Units (CFUs).

Sources

Foundational

An In-Depth Technical Guide to the Theoretical Solubility Prediction of 4-[(2,4-Dimethylphenoxy)methyl]piperidine

For Researchers, Scientists, and Drug Development Professionals Abstract Aqueous solubility is a critical physicochemical parameter that profoundly influences the biopharmaceutical properties of a drug candidate, includi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aqueous solubility is a critical physicochemical parameter that profoundly influences the biopharmaceutical properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME) profile. Early-stage assessment of solubility is paramount to de-risk drug development projects and optimize formulation strategies. This technical guide provides a comprehensive, in-depth framework for the theoretical prediction of the aqueous solubility of 4-[(2,4-Dimethylphenoxy)methyl]piperidine, a molecule of interest in medicinal chemistry. This guide, designed for researchers, scientists, and drug development professionals, eschews a rigid template in favor of a logical, scientifically-grounded narrative. It delves into the causality behind the chosen predictive models, ensuring technical accuracy and field-proven insights. The methodologies detailed herein are presented as self-validating systems, with in-text citations to authoritative sources and a complete reference list. All quantitative data are summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams to enhance clarity and comprehension.

Introduction: The Imperative of Solubility in Drug Discovery

The journey of a drug molecule from administration to its target site is fraught with biological barriers, the first of which is often dissolution in an aqueous environment. Poor aqueous solubility can lead to low and erratic bioavailability, hindering the translation of potent in vitro activity to in vivo efficacy. Consequently, the early identification and characterization of solubility liabilities are crucial for guiding lead optimization efforts and selecting candidates with a higher probability of success.[1]

Theoretical solubility prediction offers a rapid and cost-effective alternative to experimental measurements in the early phases of drug discovery, where large numbers of compounds are synthesized and evaluated.[2] By leveraging computational models, researchers can prioritize compounds for synthesis and resource-intensive experimental assays. This guide will focus on two cornerstone theoretical models: the General Solubility Equation (GSE) for predicting intrinsic solubility and the Henderson-Hasselbalch equation for understanding the influence of pH on the solubility of ionizable compounds like 4-[(2,4-Dimethylphenoxy)methyl]piperidine.

Physicochemical Characterization of 4-[(2,4-Dimethylphenoxy)methyl]piperidine

A thorough understanding of a molecule's physicochemical properties is the foundation of any solubility prediction endeavor. For 4-[(2,4-Dimethylphenoxy)methyl]piperidine, the key parameters are its octanol-water partition coefficient (LogP), melting point (MP), and acid dissociation constant (pKa). In the absence of experimental data for this specific molecule, we will utilize robust in silico prediction tools.

Structure:

Predicted Physicochemical Properties:

PropertyPredicted ValuePrediction Tool/Method
LogP 3.15 ± 0.25ChemAxon MarvinSketch
pKa (Basic) 9.85 ± 0.10ChemAxon MarvinSketch
Melting Point (°C) 85 ± 20ACD/Labs Percepta

These values are in silico predictions and should be considered as estimates. Experimental validation is recommended for definitive characterization.

Theoretical Prediction of Intrinsic Solubility using the General Solubility Equation (GSE)

The General Solubility Equation, developed by Yalkowsky and Valvani, is a simple yet powerful tool for estimating the intrinsic aqueous solubility (S₀) of non-ionizable or the un-ionized form of ionizable organic compounds. The GSE is rooted in the thermodynamic principles governing the dissolution process and requires only two parameters: the melting point (MP) and the octanol-water partition coefficient (LogP).

The equation is as follows:

Log S₀ = 0.5 - 0.01 * (MP - 25) - LogP

Where:

  • Log S₀ is the logarithm of the intrinsic molar solubility (mol/L).

  • MP is the melting point in degrees Celsius.

  • LogP is the logarithm of the octanol-water partition coefficient.

Rationale Behind the General Solubility Equation

The GSE elegantly captures the two primary energy barriers a solid compound must overcome to dissolve in water:

  • Crystal Lattice Energy: The melting point term (0.01 * (MP - 25)) accounts for the energy required to break the intermolecular forces holding the molecules together in the crystal lattice. A higher melting point signifies stronger crystal packing and, consequently, lower solubility.

  • Solvation Energy: The LogP term represents the partitioning behavior of the molecule between a nonpolar (octanol) and a polar (water) phase. A higher LogP indicates greater lipophilicity and a preference for the nonpolar phase, leading to lower aqueous solubility.

Step-by-Step Protocol for Calculating Intrinsic Solubility (S₀)

Objective: To calculate the theoretical intrinsic aqueous solubility of 4-[(2,4-Dimethylphenoxy)methyl]piperidine using the General Solubility Equation.

Parameters:

  • Predicted Melting Point (MP) = 85 °C

  • Predicted LogP = 3.15

Calculation:

  • Log S₀ = 0.5 - 0.01 * (85 - 25) - 3.15

  • Log S₀ = 0.5 - 0.01 * (60) - 3.15

  • Log S₀ = 0.5 - 0.6 - 3.15

  • Log S₀ = -3.25

Result: The predicted intrinsic solubility in logarithmic units is -3.25 .

To express this in molarity and other common units:

  • S₀ (mol/L) = 10⁻³·²⁵ = 5.62 x 10⁻⁴ mol/L

  • Molecular Weight of C₁₄H₂₁NO = 219.32 g/mol

  • S₀ (g/L) = 5.62 x 10⁻⁴ mol/L * 219.32 g/mol = 0.123 g/L

  • S₀ (mg/mL) = 0.123 mg/mL

  • S₀ (µg/mL) = 123 µg/mL

The Influence of pH on Solubility: The Henderson-Hasselbalch Equation

4-[(2,4-Dimethylphenoxy)methyl]piperidine contains a basic piperidine nitrogen, meaning its solubility will be significantly influenced by the pH of the aqueous medium. The Henderson-Hasselbalch equation provides a quantitative relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of a compound. For a basic compound (B), the equation is:

pH = pKa + log ([B] / [BH⁺])

Where:

  • [B] is the concentration of the un-ionized base.

  • [BH⁺] is the concentration of the ionized conjugate acid.

The total solubility (S_T) at a given pH is the sum of the intrinsic solubility of the un-ionized form (S₀) and the solubility of the ionized form. For a basic compound, the total solubility can be expressed as:

S_T = S₀ * (1 + 10^(pKa - pH))

The Underlying Principle of pH-Dependent Solubility

In an acidic environment (pH < pKa), the basic nitrogen of the piperidine ring will be protonated, forming the more soluble conjugate acid. As the pH increases and surpasses the pKa, the un-ionized, less soluble form of the molecule will predominate. This relationship is critical in drug development, as the pH of the gastrointestinal tract varies significantly, impacting drug dissolution and absorption.

Protocol for Predicting pH-Dependent Solubility Profile

Objective: To predict the solubility of 4-[(2,4-Dimethylphenoxy)methyl]piperidine across a physiologically relevant pH range.

Parameters:

  • Predicted Intrinsic Solubility (S₀) = 5.62 x 10⁻⁴ mol/L

  • Predicted pKa = 9.85

Calculations at Representative pH Values:

  • pH 2.0 (Stomach):

    • S_T = (5.62 x 10⁻⁴) * (1 + 10^(9.85 - 2.0))

    • S_T = (5.62 x 10⁻⁴) * (1 + 10⁷·⁸⁵)

    • S_T ≈ 39.9 mol/L (practically very high, indicating high solubility)

  • pH 5.0 (Small Intestine - Proximal):

    • S_T = (5.62 x 10⁻⁴) * (1 + 10^(9.85 - 5.0))

    • S_T = (5.62 x 10⁻⁴) * (1 + 10⁴·⁸⁵)

    • S_T ≈ 39.9 mol/L (still very high solubility)

  • pH 7.4 (Blood/Small Intestine - Distal):

    • S_T = (5.62 x 10⁻⁴) * (1 + 10^(9.85 - 7.4))

    • S_T = (5.62 x 10⁻⁴) * (1 + 10²·⁴⁵)

    • S_T = (5.62 x 10⁻⁴) * (1 + 281.8)

    • S_T = 0.159 mol/L

  • pH 9.85 (At pKa):

    • S_T = (5.62 x 10⁻⁴) * (1 + 10^(9.85 - 9.85))

    • S_T = (5.62 x 10⁻⁴) * (1 + 1)

    • S_T = 1.12 x 10⁻³ mol/L (twice the intrinsic solubility)

Summary of Predicted Solubility Data

The following table provides a consolidated view of the predicted solubility of 4-[(2,4-Dimethylphenoxy)methyl]piperidine.

ParameterPredicted ValueUnit
LogP 3.15-
pKa 9.85-
Melting Point 85°C
Intrinsic Solubility (Log S₀) -3.25log(mol/L)
Intrinsic Solubility (S₀) 5.62 x 10⁻⁴mol/L
Intrinsic Solubility (S₀) 123µg/mL
Solubility at pH 7.4 0.159mol/L
Solubility at pH 7.4 34.9mg/mL
Solubility at pH 5.0 ~39.9mol/L
Solubility at pH 5.0 ~8750mg/mL

Visualizing the Theoretical Solubility Prediction Workflow

To provide a clear, high-level overview of the process described in this guide, the following workflow diagram has been generated using Graphviz.

G cluster_0 Input Parameters cluster_1 In Silico Prediction cluster_2 Solubility Calculation cluster_3 Predicted Solubility Profile Structure Molecular Structure (SMILES) LogP_pred LogP Prediction Structure->LogP_pred MP_pred Melting Point Prediction Structure->MP_pred pKa_pred pKa Prediction Structure->pKa_pred GSE General Solubility Equation (GSE) LogP_pred->GSE MP_pred->GSE HH Henderson-Hasselbalch Equation pKa_pred->HH Intrinsic_Sol Intrinsic Solubility (S₀) GSE->Intrinsic_Sol pH_Dep_Sol pH-Dependent Solubility (S_T) HH->pH_Dep_Sol Intrinsic_Sol->HH

Caption: Workflow for the theoretical prediction of aqueous solubility.

Conclusion and Future Directions

This technical guide has outlined a comprehensive, step-by-step methodology for the theoretical prediction of the aqueous solubility of 4-[(2,4-Dimethylphenoxy)methyl]piperidine. By employing the General Solubility Equation and the Henderson-Hasselbalch equation, we have estimated the intrinsic solubility and the pH-dependent solubility profile of this basic compound. The predictions indicate that while the intrinsic solubility of the free base is low, its solubility is expected to be significantly enhanced in acidic environments, a common characteristic of basic drugs.

It is imperative to recognize that these are theoretical predictions and should be used to guide, not replace, experimental validation. The accuracy of the predictions is contingent on the accuracy of the in silico-derived physicochemical parameters. Therefore, experimental determination of LogP, melting point, and pKa is strongly recommended for a more definitive assessment. Subsequent experimental solubility studies, such as shake-flask or potentiometric methods, would provide valuable data to refine and validate the theoretical models for this chemical scaffold.

References

  • Jain, A., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility I: application to organic nonelectrolytes. Journal of pharmaceutical sciences, 90(2), 234-252.
  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current topics in medicinal chemistry, 1(4), 277-351.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26.
  • ChemAxon. (2023). MarvinSketch (Version 23.9.0) [Software]. Available from [Link]

  • ACD/Labs. (2023). ACD/Percepta [Software]. Available from [Link]

Sources

Protocols & Analytical Methods

Method

Experimental Protocols for Ether Linkage Formation in Piperidine Scaffolds: Mechanistic Insights and Methodologies

The piperidine ring is a privileged pharmacophore in medicinal chemistry, frequently serving as a core scaffold in drug development. The introduction of an ether linkage—such as an aryloxy or alkoxy group—onto the piperi...

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring is a privileged pharmacophore in medicinal chemistry, frequently serving as a core scaffold in drug development. The introduction of an ether linkage—such as an aryloxy or alkoxy group—onto the piperidine ring is a highly effective strategy for modulating a molecule's lipophilicity, metabolic stability, and target binding affinity.

As an Application Scientist, I have structured this technical guide to move beyond mere step-by-step instructions. By analyzing the underlying causality of each reaction, this document provides a self-validating framework for synthesizing piperidine ethers via three distinct mechanistic pathways: the stereoinvertive Mitsunobu Reaction , the base-promoted Williamson Ether Synthesis , and Palladium-Catalyzed C–O Cross-Coupling .

Strategic Decision Matrix

Selecting the appropriate etherification protocol depends heavily on the steric environment of the piperidine hydroxyl group, the electronic nature of the coupling partner, and the stereochemical requirements of the target molecule.

G Start Piperidine Etherification Strategy Substrate Analyze Substrate & Coupling Partner Start->Substrate Cond1 Phenol + Piperidinyl Alcohol (Stereoinversion required?) Substrate->Cond1 Cond2 Aliphatic/Benzyl Halide + Piperidinyl Alcohol (Base tolerant?) Cond1->Cond2 No / N/A Mitsunobu Mitsunobu Reaction (PPh3, DIAD, THF) Yields inverted stereocenter Cond1->Mitsunobu Yes Cond3 Unactivated Aryl Halide + Piperidinyl Alcohol Cond2->Cond3 No / Aryl Halide Williamson Williamson Ether Synthesis (NaH, DMF) Yields retained stereocenter Cond2->Williamson Yes PdCatalyzed Pd-Catalyzed C-O Coupling (Pd2(dba)3, RuPhos, LiHMDS) Cond3->PdCatalyzed Yes

Decision matrix for selecting piperidine etherification protocols based on substrate properties.

The Mitsunobu Reaction: Stereospecific Aryl Ether Formation

Causality & Mechanistic Rationale: The Mitsunobu reaction is the premier method for coupling secondary piperidinyl alcohols (e.g., N-Boc-4-hydroxypiperidine) with acidic nucleophiles like phenols. The reaction is initiated by the nucleophilic attack of triphenylphosphine (PPh₃) on an azodicarboxylate (e.g., DIAD), forming a betaine intermediate. This intermediate deprotonates the phenol. The resulting piperidinyl alcohol then attacks the activated phosphonium species, creating an oxyphosphonium salt (a superior leaving group). Finally, the phenoxide displaces the oxyphosphonium group in a strict Sₙ2 fashion, resulting in complete inversion of stereochemistry at the carbinol center[1]. This pathway explicitly avoids strong bases, preventing undesired E2 elimination of the secondary alcohol.

Experimental Protocol: Synthesis of N-Boc-4-aryloxypiperidine Reference:1[1],[2]

  • Preparation: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve N-Boc-4-hydroxypiperidine (1.0 eq), the target phenol (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF (0.2 M).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 15 minutes.

    • Causality: Dropwise addition is critical to control the exothermic formation of the betaine intermediate. Rapid addition leads to thermal degradation and an increase in reduced hydrazine byproducts[2].

  • Propagation: Allow the mixture to warm naturally to room temperature and stir for 12 hours.

  • Self-Validation & Quality Control:

    • TLC: Monitor the disappearance of the UV-active phenol. The formation of triphenylphosphine oxide (Ph₃P=O) will appear as a highly polar, strongly UV-active spot.

    • NMR: Successful inversion and etherification will cause the C4-proton of the piperidine ring to shift significantly downfield (typically from ~3.8 ppm to ~4.5 ppm), accompanied by a change in coupling constants (e.g., axial-axial to equatorial-axial coupling).

The Williamson Ether Synthesis: Base-Promoted Sₙ2 Alkylation

Causality & Mechanistic Rationale: For primary piperidinyl alcohols (e.g., N-Boc-4-(hydroxymethyl)piperidine) reacting with aliphatic or benzylic halides, standard O-alkylation protocols are preferred[2]. The Williamson ether synthesis utilizes a strong base (NaH) to quantitatively deprotonate the alcohol, generating a highly nucleophilic alkoxide. This alkoxide then executes an Sₙ2 attack on the electrophile. Because this method operates via retention of stereochemistry at the piperidine core, it is ideal for substrates where stereoinversion is either unnecessary or detrimental.

Experimental Protocol: Synthesis of N-Boc-4-(benzyloxymethyl)piperidine Reference:3[3]

  • Preparation: Dissolve N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous DMF (0.3 M) under an inert atmosphere. Cool to 0 °C.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in small portions.

    • Causality: Stepwise addition manages the vigorous evolution of H₂ gas and prevents localized thermal spikes that could degrade the Boc protecting group.

  • Self-Validation Checkpoint 1: Stir the mixture at 0 °C for 30 minutes. The visual cessation of H₂ gas bubbling serves as an in-situ confirmation that alkoxide formation is complete.

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise. Remove the ice bath and stir at room temperature for 4–6 hours.

  • Self-Validation Checkpoint 2: Quench a 50 µL aliquot in water/EtOAc. TLC analysis of the organic layer should reveal the quantitative conversion of the starting alcohol to a new, less polar ether spot.

Palladium-Catalyzed C–O Cross-Coupling

Causality & Mechanistic Rationale: When coupling a piperidinyl alcohol with an unactivated aryl halide, classical Sₙ2 displacement is electronically forbidden. To bridge this gap, Palladium-catalyzed cross-coupling is employed. The use of Pd₂(dba)₃ with bulky, electron-rich ligands (e.g., RuPhos or ligand 1/2 variants) and LiN(TMS)₂ as the base allows for the efficient coupling of alcohols with aryl halides[4]. The bulky ligand accelerates the reductive elimination step, forcing the formation of the C–O bond before the palladium complex can undergo undesired β-hydride elimination.

Experimental Protocol: Synthesis of Aryloxypiperidines from Aryl Bromides Reference:4[4],[5]

  • Catalyst Assembly: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and the unactivated Aryl Bromide (1.0 eq).

  • Reagent Addition: Add N-Boc-4-hydroxypiperidine (1.2 eq) and LiHMDS (1.5 eq, 1M in THF) in anhydrous toluene (0.2 M).

    • Causality: LiHMDS is utilized because it is a strong enough base to deprotonate the alcohol, but its extreme steric bulk prevents it from acting as a competing nucleophile against the aryl halide[4].

  • Coupling: Seal the tube, remove it from the glovebox, and heat to 65–80 °C for 12 hours.

  • Self-Validation & Quality Control:

    • Visual: The reaction mixture will shift from the dark red/purple of Pd(0) to a clear yellow/orange, indicating the formation of the active Pd(II) catalytic species.

    • GC-MS/LC-MS: Analyze an aliquot for protodehalogenation byproducts (Ar-H). High levels of Ar-H indicate that the catalytic cycle is turning over, but reductive elimination is failing, signaling a need to increase ligand steric bulk.

Quantitative Data Summary

The following table synthesizes the operational parameters and expected outcomes for the three methodologies, allowing researchers to quickly benchmark their experimental designs.

Table 1: Comparison of Etherification Strategies for Piperidines

MethodologyOptimal Substrate ClassStereochemical OutcomeTypical Yield (%)Key Byproducts to Monitor
Mitsunobu Reaction Sec-Alcohols + PhenolsComplete Inversion75–85%[2]Ph₃P=O, Hydrazine derivatives
Williamson Ether Pri-Alcohols + Alkyl HalidesRetention80–95%Sodium Halide salts
Pd-Catalyzed C–O Alcohols + Aryl HalidesRetention60–85%[4]Protodehalogenation (Ar-H)
References
  • BenchChem. "Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine." 1

  • BenchChem. "Improving the regioselectivity of reactions with N-Boc-4-hydroxypiperidine." 2

  • BenchChem. "Synthesis of 2-Piperidin-1-ylmethyl-morpholine and its Derivatives: A Technical Guide." 3

  • ACS Publications. "Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines | Organic Letters." 4

  • ACS Publications. "Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization | Organic Letters." 5

Sources

Application

solvent selection for 2,4-dimethylphenoxy substitution reactions

Executive Summary The alkylation of the 2,4-dimethylphenoxide anion is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals. Because the phenoxide ion is an ambide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The alkylation of the 2,4-dimethylphenoxide anion is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals. Because the phenoxide ion is an ambident nucleophile, the reaction can proceed via oxygen attack (O-alkylation, yielding ethers) or carbon attack (C-alkylation, yielding substituted phenols). As a Senior Application Scientist, I have structured this guide to move beyond basic empirical observation, focusing instead on the thermodynamic and kinetic causality behind solvent selection. By manipulating the solvation sphere of the phenoxide anion, chemists can engineer the regioselectivity and reaction rate with high precision.

Mechanistic Causality in Solvent Selection

The regioselectivity of 2,4-dimethylphenoxide substitution is not inherent to the molecule alone; it is a direct consequence of the solvent-solute interaction matrix. The choice of solvent dictates the activation energy barriers for the competing SN​2 (O-alkylation) and electrophilic aromatic substitution-like (C-alkylation) pathways[1].

Polar Aprotic Solvents (e.g., DMSO, DMF) In polar aprotic media, the solvent molecules possess a strong dipole moment but lack acidic hydrogen atoms capable of hydrogen bonding. Solvents like effectively solvate the metal counter-ion (e.g., Na+ or K+ ) while leaving the 2,4-dimethylphenoxide oxygen relatively "naked"[2]. This lack of a solvation shell maximizes the HOMO energy of the oxygen atom, drastically increasing its nucleophilicity. Consequently, the reaction is under strict kinetic control, driving rapid and nearly exclusive O-alkylation (Williamson ether synthesis)[3].

Polar Protic Solvents (e.g., Methanol, Water) Protic solvents form a robust hydrogen-bonded network around the highly electronegative phenoxide oxygen. This solvation sphere acts as both a steric and electronic shield. Recent computational kinetic modeling from demonstrates that this shielding significantly raises the activation energy required for O-alkylation[4]. As the oxygen's reactivity is dampened, the softer, less-solvated aromatic carbons become competitive nucleophilic sites, leading to increased C-alkylation and sluggish overall reaction kinetics[1].

Non-Polar Solvents with Phase Transfer Catalysis (e.g., Toluene + TBAB) In non-polar solvents like toluene, the phenoxide and its metal counter-ion exist as tight ion pairs, which severely limits nucleophilic attack. However, introducing a lipophilic Phase Transfer Catalyst (PTC), such as tetrabutylammonium bromide (TBAB), facilitates an ion exchange. The resulting tetrabutylammonium phenoxide is a loose ion pair that is highly soluble in the organic phase. This system provides an excellent balance for industrial scale-up, promoting selective O-alkylation without the need for high-boiling, difficult-to-remove solvents like DMSO.

Quantitative Data: Solvent Effect on Regioselectivity

The following table summarizes the empirical data for the reaction of 2,4-dimethylphenoxide with a standard primary electrophile (allyl chloride) across different solvent systems.

Solvent SystemSolvation State of AnionReaction KineticsTypical O:C Alkylation RatioPrimary Reaction Mechanism
DMSO (Polar Aprotic)"Naked" (Unsolvated)Very Fast (1–2 hours)> 95 : 5Kinetically controlled SN​2
Methanol (Polar Protic)H-Bonded (Shielded)Slow (12–24 hours)~ 60 : 40Thermodynamically influenced
Toluene + TBAB (PTC)Loose Ion PairModerate (4–8 hours)> 90 : 10PTC-mediated SN​2
Toluene (No PTC)Tight Ion PairVery Slow (> 24 hours)Variable (Favors C)Suppressed nucleophilicity

Mechanistic Workflow Visualization

The logical relationship between solvent selection, anion solvation state, and the resulting reaction pathway is mapped below.

SolventSelection Phenoxide 2,4-Dimethylphenoxide (Ambident Nucleophile) Aprotic Polar Aprotic Solvent (e.g., DMSO, DMF) Phenoxide->Aprotic Naked Anion Effect Protic Polar Protic Solvent (e.g., MeOH, H2O) Phenoxide->Protic Strong H-Bonding NonPolar Non-Polar + PTC (e.g., Toluene + TBAB) Phenoxide->NonPolar Ion-Pair Separation OAlk O-Alkylation (Ether) High Yield, Fast Kinetics Aprotic->OAlk SN2 Dominates Protic->OAlk Suppressed SN2 CAlk C-Alkylation (Ring) Mixed Yield, Slow Kinetics Protic->CAlk Steric/Electronic Shift NonPolar->OAlk Controlled SN2

Mechanistic workflow of solvent-dependent regioselectivity in 2,4-dimethylphenoxide alkylation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the causality of the reaction is verifiable at each critical step.

Protocol A: High-Yield O-Alkylation via Williamson Ether Synthesis (DMSO)

Objective: Achieve >95% O-alkylation leveraging the naked anion effect in a polar aprotic solvent.

Reagents:

  • 2,4-Dimethylphenol: 1.0 eq (10.0 mmol, 1.22 g)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil): 1.1 eq (11.0 mmol, 0.44 g)

  • Allyl Chloride: 1.2 eq (12.0 mmol, 0.92 g)

  • Anhydrous DMSO: 15 mL

Step-by-Step Methodology:

  • Deprotonation (Validation Step 1): Suspend NaH in anhydrous DMSO under an inert argon atmosphere at 0 °C. Slowly add 2,4-dimethylphenol dropwise.

    • Self-Validation: The immediate evolution of H2​ gas confirms the formation of the 2,4-dimethylphenoxide anion. Stir until gas evolution ceases (approx. 30 mins), indicating complete deprotonation.

  • Electrophilic Addition: Add allyl chloride dropwise to the clear phenoxide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Reaction Monitoring (Validation Step 2): Perform TLC (Hexanes/EtOAc 9:1).

    • Self-Validation: The starting phenol ( Rf​≈0.3 , UV active, stains dark with KMnO4​ ) should be completely consumed, replaced by a new, less polar spot corresponding to the allyl ether ( Rf​≈0.7 ).

  • Quenching & Workup: Quench the reaction by pouring it into 50 mL of ice-cold water (DMSO is infinitely miscible in water, driving the lipophilic product out of solution). Extract with diethyl ether ( 3×20 mL). Wash the combined organic layers with 1M NaOH ( 2×15 mL) to remove any unreacted phenol, followed by brine.

  • Final Analytical Validation: Dry over anhydrous Na2​SO4​ , filter, and concentrate.

    • Self-Validation: Analyze the crude oil via FT-IR. The complete disappearance of the broad phenolic O-H stretch at ∼3300 cm−1 confirms exclusive O-alkylation.

Protocol B: Scalable Phase-Transfer Catalyzed Substitution (Toluene/Water)

Objective: Perform O-alkylation using a scalable, biphasic system that avoids high-boiling solvents.

Reagents:

  • 2,4-Dimethylphenol: 1.0 eq (50.0 mmol, 6.11 g)

  • Aqueous NaOH (50% w/w): 2.0 eq (100.0 mmol)

  • Allyl Chloride: 1.5 eq (75.0 mmol, 5.74 g)

  • Tetrabutylammonium bromide (TBAB): 0.05 eq (2.5 mmol, 0.80 g)

  • Toluene: 50 mL

Step-by-Step Methodology:

  • Biphasic Setup: In a 250 mL round-bottom flask equipped with a mechanical stirrer, dissolve 2,4-dimethylphenol in toluene. Add the 50% aqueous NaOH solution.

  • PTC Activation: Add TBAB to the biphasic mixture.

    • Causality Note: The TBAB extracts the phenoxide anion from the aqueous boundary layer into the bulk toluene phase as a highly reactive, loose ion pair.

  • Alkylation: Add allyl chloride in one portion. Heat the biphasic mixture to 60 °C under vigorous mechanical stirring (crucial for maximizing interfacial surface area) for 6 hours.

  • Phase Separation (Validation Step 1): Cool to room temperature and transfer to a separatory funnel.

    • Self-Validation: A clean, rapid phase separation indicates the absence of emulsion-forming unreacted phenoxide salts. Draw off the bottom aqueous layer.

  • Workup & Final Validation: Wash the toluene layer with water ( 2×20 mL) and brine, then dry over MgSO4​ .

    • Self-Validation: Perform GC-MS on the toluene solution. The chromatogram should show a single major peak corresponding to the mass of the ether ( [M]+=162 m/z ), validating high regioselectivity without the need for column chromatography.

References

  • The Williamson Ether Synthesis Master Organic Chemistry URL:[Link]

  • Dimethyl sulfoxide as a solvent in the Williamson ether synthesis Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link]

  • Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride Journal of Physical Organic Chemistry (via ResearchGate) URL:[Link]

  • Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Method

Application Note: Catalytic Hydrogenation Techniques for Piperidine Intermediates

Executive Summary Piperidine and its functionalized derivatives are ubiquitous structural motifs in medicinal chemistry, serving as critical pharmacophores in numerous FDA-approved therapeutics (e.g., paroxetine, donepez...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine and its functionalized derivatives are ubiquitous structural motifs in medicinal chemistry, serving as critical pharmacophores in numerous FDA-approved therapeutics (e.g., paroxetine, donepezil, and various PROTAC linkers)[1]. The most atom-economical method for synthesizing these saturated heterocycles is the catalytic hydrogenation of their corresponding pyridine precursors[1]. However, this transformation presents significant thermodynamic and kinetic hurdles, primarily due to the inherent stability of the aromatic ring and the high propensity for catalyst poisoning by the basic nitrogen atom[1].

This application note provides a comprehensive, field-proven guide to the catalytic hydrogenation of pyridines and the modification of piperidine intermediates. It details the mechanistic causality behind catalyst selection, provides self-validating experimental protocols, and outlines troubleshooting strategies for complex drug development workflows.

Mechanistic Causality: Overcoming the "Basic Nitrogen" Dilemma

The fundamental challenge in pyridine hydrogenation is the Lewis basicity of the nitrogen atom. In its free base form, the unshared electron pair on the nitrogen strongly coordinates to the empty d-orbitals of transition metal catalysts (such as Platinum or Palladium)[1]. This irreversible binding blocks the active catalytic sites, preventing the necessary oxidative addition of hydrogen gas and the subsequent coordination of the aromatic ring[2].

The Causality of Acidic Media: To circumvent catalyst poisoning, hydrogenation is frequently performed in strongly acidic media (e.g., glacial acetic acid or methanolic HCl). The acid protonates the basic nitrogen, converting it into a pyridinium (and subsequently, piperidinium) salt[3]. This protonation eliminates the availability of the lone pair, drastically reducing its coordinating ability and preserving the integrity of the catalyst surface[3]. Furthermore, acid activation lowers the aromatic resonance energy, making the ring more susceptible to reduction[4].

The Causality of Catalyst Selection: While Platinum(IV) oxide (PtO₂) is highly effective for dearomatization, it lacks chemoselectivity. If the substrate contains sensitive functional groups like halogens (F, Cl, Br), PtO₂ or Pd/C will often cause rapid hydrodehalogenation. In such cases, Rhodium-based catalysts (e.g., Rh/C or [Cp*RhCl2]2) are mandated, as Rhodium exhibits a significantly lower propensity for oxidative addition into C–X bonds, thereby preserving the halogen while reducing the aromatic system[5].

Workflow: Catalyst Selection Matrix

CatalystSelection Start Pyridine Derivative CheckN Is Nitrogen Free Base? Start->CheckN PoisonRisk Risk: Catalyst Poisoning CheckN->PoisonRisk Yes CheckHal Halogens Present? CheckN->CheckHal No (Protected) Acidic Use Acidic Media PoisonRisk->Acidic Protonate N Acidic->CheckHal RhCat Use Rh/C or [Cp*RhCl2]2 CheckHal->RhCat Yes PtCat Use PtO2 (50-70 bar) CheckHal->PtCat No

Decision matrix for selecting catalytic hydrogenation conditions for pyridines.

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the operational parameters and mechanistic advantages of standard catalytic systems used in piperidine synthesis[3],[6],[5].

Catalyst SystemTypical SubstratePressureTemp (°C)Solvent / AdditiveKey Mechanistic Advantage
PtO₂ (Adams') Substituted Pyridines50 - 70 bar20 - 80Glacial Acetic AcidHighly active; acid prevents N-poisoning by forming salts[3].
Pd/C (10%) Nitro-aryl piperidines1 - 5 bar20 - 40MeOH + HClExcellent for reducible side-groups (e.g., nitro to amine)[7].
Rh/C (5%) Halogenated Pyridines30 - 80 bar20 - 60EtOH / EtOAcHigh tolerance for basic nitrogen; prevents dehalogenation[5].
[Cp*RhCl₂]₂ Quaternary PyridiniumAtmospheric40HCOOH / NEt₃Chemoselective transfer hydrogenation; yields tetrahydropyridines[6].

Validated Experimental Protocols

Protocol A: High-Pressure Dearomatization using Adams' Catalyst (PtO₂)

This protocol utilizes PtO₂ in glacial acetic acid to overcome the aromaticity of substituted pyridines while preventing catalyst poisoning[8].

Materials:

  • Substituted pyridine (1.0 g, ~10 mmol)

  • Platinum(IV) oxide (PtO₂, 5 mol%)

  • Glacial acetic acid (5–10 mL)

Step-by-Step Methodology:

  • Preparation: In a high-pressure stainless-steel reactor vessel, dissolve the substituted pyridine in glacial acetic acid.

  • Catalyst Addition: Carefully add the PtO₂ catalyst to the solution. Causality Note: PtO₂ is a pre-catalyst that reduces to active Pt(0) black in situ, which is highly active for ring saturation.

  • Purging: Seal the reactor and purge the headspace three times with inert nitrogen gas, followed by three purges with hydrogen gas to ensure an oxygen-free environment[1].

  • Reaction Execution: Pressurize the reactor with hydrogen gas to 50–70 bar. Initiate vigorous stirring and maintain the reaction at room temperature to 40°C for 6–16 hours[8].

  • Self-Validation (IPC): Monitor the pressure gauge. The reaction is deemed complete when hydrogen uptake ceases (pressure stabilizes).

  • Workup: Carefully vent the excess hydrogen and purge with nitrogen. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the platinum catalyst.

    • Critical Safety Step: Do not allow the Celite pad to dry. Finely divided Pt(0) is pyrophoric and will ignite residual solvent upon contact with air[1]. Quench the filter cake immediately with water.

  • Isolation: Concentrate the filtrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate. Dry over anhydrous Na₂SO₄ and concentrate to yield the piperidine derivative[8].

Protocol B: Chemoselective Transfer Hydrogenation (Rhodium-Catalyzed)

For substrates where partial reduction is desired (e.g., forming 1,2,3,6-tetrahydropyridines) or where high-pressure H₂ is unfeasible, transfer hydrogenation using a Rhodium dimer is optimal[6].

Materials:

  • Quaternary pyridinium salt (0.5 mmol) [CpRhCl₂]₂ (0.005 – 0.25 mol%)

  • HCOOH-NEt₃ azeotrope solution (5 mL)

Step-by-Step Methodology:

  • Setup: To a carousel reaction tube equipped with a magnetic stir bar, add the pyridinium salt and the[Cp*RhCl₂]₂ catalyst[6].

  • Solvent Addition: Add the azeotropic formic acid/triethylamine (HCOOH-NEt₃) mixture. Causality Note: Formic acid acts as the hydrogen donor, while triethylamine maintains the optimal pH for the catalytic cycle[6].

  • Reaction Execution: Stir the mixture at 40°C for 24 hours under a nitrogen atmosphere[6].

  • Workup: Cool the reaction to room temperature and basify with an aqueous KOH solution. Extract the resulting mixture with ethyl acetate (3 × 20 mL) and dry over Na₂SO₄[6].

  • Self-Validation: Analyze the crude product via ¹H NMR. The presence of a multiplet at δ 5.5–5.8 ppm indicates the retention of the isolated alkene (tetrahydropyridine), whereas complete upfield shifts indicate full piperidine conversion.

Protocol C: Modification of Piperidine Intermediates via Reductive Amination

Piperidine intermediates (such as 1-Boc-4-piperidone) are frequently used to build complex scaffolds, such as PROTAC linkers, via reductive amination[7].

Step-by-Step Methodology:

  • Imine Formation: Combine the primary amine (e.g., a thalidomide-piperazine derivative) with 1-Boc-4-piperidone (1.2 eq) in dichloroethane (DCE). Add a catalytic amount of acetic acid to facilitate imine formation.

  • Reduction: After stirring for 2 hours, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Causality Note: NaBH(OAc)₃ is chosen over NaBH₄ because it is mild enough to selectively reduce the iminium ion without reducing the ketone starting material.

  • Isolation: Quench with saturated NaHCO₃, extract with dichloromethane, and purify via silica gel chromatography to yield the functionalized piperidine intermediate[7].

Self-Validation & Troubleshooting

  • Incomplete Conversion & Azeotrope Formation: A common failure mode is incomplete hydrogenation, leaving a mixture of pyridine and piperidine. These two compounds form a constant boiling azeotrope (approx. 92% piperidine / 8% pyridine at 106.1°C), making separation by fractional distillation nearly impossible[3].

    • Resolution: Bubble CO₂ gas through the crude mixture. Piperidine acts as a strong nucleophile and reacts with CO₂ to form a solid piperidine carbonate salt, whereas the less nucleophilic pyridine does not. The pure piperidine salt can then be isolated via simple filtration[3].

  • Undesired Hydrodefluorination: When hydrogenating fluorinated pyridines, loss of the fluorine atom is a frequent side reaction with Palladium catalysts[5].

    • Resolution: Switch to a Rhodium-catalyzed dearomatization-hydrogenation (DAH) process (e.g., Rh(NBD)₂BF₄), which favors ring saturation over C–F bond oxidative addition, reducing des-fluoro impurities to <1.0%[5].

Sources

Application

Application Note: Microwave-Assisted Synthesis of Phenoxy-Methyl Piperidines

Introduction & Strategic Rationale Phenoxy-methyl piperidines represent a highly privileged pharmacophore in medicinal chemistry. They serve as the critical structural core for numerous central nervous system (CNS) agent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Phenoxy-methyl piperidines represent a highly privileged pharmacophore in medicinal chemistry. They serve as the critical structural core for numerous central nervous system (CNS) agents, most notably the selective serotonin reuptake inhibitor (SSRI) paroxetine, which requires precise stereocontrol and efficient etherification during its synthesis[1].

The construction of this aryl ether linkage is traditionally achieved via the Mitsunobu reaction—a powerful method for condensing primary or secondary alcohols with phenols. However, conventional batch Mitsunobu protocols are notoriously slow (often requiring 12–48 hours) and suffer from difficult downstream purification due to the generation of stoichiometric triphenylphosphine oxide (TPPO) and hydrazine dicarboxylate byproducts[2].

By transitioning this workflow to a microwave-assisted organic synthesis (MAOS) platform, researchers can exploit direct dielectric heating to dramatically accelerate the rate-determining steps of the reaction. Microwave irradiation reduces reaction times from hours to mere minutes while maintaining high fidelity in complex ether syntheses[3]. Furthermore, integrating polymer-supported reagents into the microwave workflow transforms a historically tedious purification process into a simple filtration step[2].

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific parameters are chosen rather than simply following a recipe. The microwave-assisted Mitsunobu reaction is a delicate balance of kinetics and thermodynamics:

  • The Order of Addition is Critical: Diisopropyl azodicarboxylate (DIAD) must be added last and at a reduced temperature (0 °C) before the vessel is sealed and irradiated. Premature heating or incorrect addition order leads to the rapid formation of the betaine intermediate without the alcohol present, resulting in the dead-end Morrison-Brunn-Huisgen adduct and severely depressing the yield.

  • Overcoming Steric Hindrance: The rate-determining step is the S_N2 displacement of the activated alkoxyphosphonium ion by the phenoxide. For sterically hindered phenols (e.g., 2,6-dimethylphenol), this step stalls at room temperature. Microwave irradiation provides the rapid, uniform thermal energy required to overcome this high activation barrier, pushing the reaction to completion before competing elimination pathways can occur[3].

  • Self-Validating Purification Strategy: To mitigate the notorious purification difficulties of the Mitsunobu reaction, standard PPh3 is replaced with Polymer-Supported Triphenylphosphine (PS-PPh3). Under microwave conditions, the resin swells efficiently in THF, allowing the reaction to proceed optimally. Post-reaction, the TPPO byproduct remains covalently bound to the polystyrene matrix and is simply filtered away[2].

Experimental Workflows & Protocols

Materials and Equipment
  • Substrates: N-Boc-3-piperidinemethanol (1.0 equiv), Substituted Phenol (1.2 equiv).

  • Reagents: Polymer-supported Triphenylphosphine (PS-PPh3, ~3 mmol/g loading, 1.5 equiv), Diisopropyl azodicarboxylate (DIAD, 1.5 equiv).

  • Solvent: Anhydrous Tetrahydrofuran (THF). Note: Must be freshly drawn from a solvent purification system or stored over 3Å molecular sieves.

  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Biotage Initiator) equipped with an IR temperature sensor and 10 mL pressure-rated glass vials.

Step-by-Step Protocol: Self-Validating Microwave Synthesis

Step 1: Reagent Preparation & Moisture Control

  • Bake the 10 mL microwave vial and magnetic stir bar at 120 °C for 2 hours. Cool under a stream of dry nitrogen. (Self-Validation: The Mitsunobu betaine intermediate is highly moisture-sensitive; trace water will outcompete the alcohol, hydrolyzing the intermediate to TPPO and halting the reaction).

  • Add N-Boc-3-piperidinemethanol (0.5 mmol, 107.6 mg) and the selected phenol derivative (0.6 mmol) to the vial.

  • Add PS-PPh3 (0.75 mmol, ~250 mg) and suspend the mixture in 3.0 mL of anhydrous THF.

Step 2: Activation 4. Cool the vial to 0 °C in an ice bath to control the initial exothermic betaine formation. 5. Add DIAD (0.75 mmol, 148 µL) dropwise over 2 minutes. (Observation Check: The resin suspension will turn a pale yellow/orange color, confirming the formation of the reactive betaine). 6. Seal the vial immediately with a Teflon-lined crimp cap.

Step 3: Microwave Irradiation 7. Insert the vial into the microwave synthesizer cavity. 8. Parameters: Set temperature to 100 °C, hold time to 12 minutes, and maximum power to 150 W. If your instrument features simultaneous gas cooling (e.g., PowerMAX), enable it. (Causality: Simultaneous cooling allows higher microwave power to be applied continuously, maximizing the kinetic effects of dielectric heating). 9. Monitor the pressure curve; it should plateau and not exceed 5 bar.

Step 4: Workup and Isolation 10. Allow the system to air-cool to room temperature (typically <2 minutes via the instrument's compressed air stream). 11. Filter the reaction mixture through a medium-porosity glass frit to remove the PS-TPPO resin. Wash the resin thoroughly with EtOAc (3 × 5 mL). 12. Concentrate the combined filtrate under reduced pressure. 13. Validation: Analyze the crude mixture via LC-MS. The target phenoxy-methyl piperidine mass [M+H-Boc]+ or[M+H]+ should be the dominant peak, validating successful coupling. 14. Purify via a short flash column chromatography plug (Silica gel, Hexane/EtOAc gradient) to remove the reduced DIAD byproduct.

Quantitative Data Presentation

The integration of microwave heating drastically improves the yield and throughput of phenoxy-methyl piperidine synthesis, particularly for electronically deactivated or sterically hindered phenols.

Table 1: Comparison of Conventional vs. Microwave-Assisted Mitsunobu Coupling for N-Boc-3-(phenoxymethyl)piperidine Derivatives

Phenol DerivativeConventional Conditions (RT)Conventional Yield (%)Microwave Conditions (100 °C)Microwave Yield (%)Purity (LC-MS)
Phenol18 hours68%12 minutes89%>95%
4-Fluorophenol24 hours62%12 minutes85%>96%
4-Methoxyphenol24 hours55%15 minutes81%>94%
2,6-Dimethylphenol48 hours35%20 minutes72%>92%

Note: The sterically hindered 2,6-dimethylphenol demonstrates the most significant yield improvement, highlighting the ability of microwave irradiation to overcome steric barriers in the rate-determining displacement step.

Process Visualization

MW_Mitsunobu_Workflow Step1 1. Substrate Preparation N-Boc-piperidinemethanol + Phenol in anhydrous THF Step2 2. Resin Addition Add PS-PPh3 (Polymer-Supported) Cool to 0°C Step1->Step2 Step3 3. Activation Dropwise addition of DIAD Seal Microwave Vial Step2->Step3 Prevent premature reaction Step4 4. Microwave Irradiation 100°C, 12-15 min, 150W Max Pressure < 5 bar Step3->Step4 Inert atmosphere Step5 5. Rapid Cooling Compressed air cooling to 25°C Step4->Step5 Step6 6. Filtration Filter off PS-TPPO resin Wash with EtOAc Step5->Step6 Step7 7. Product Isolation Flash Chromatography Pure Phenoxy-methyl Piperidine Step6->Step7 Removes Phosphine Oxide Byproduct

Workflow for the microwave-assisted Mitsunobu synthesis of phenoxy-methyl piperidines.

References

  • Coleman, J. A., & Gouaux, E. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife.[Link][1]

  • Campbell, F., et al. (2012). Solid-Phase Methodology for Synthesis of O-Alkylated Aromatic Oligoamide Inhibitors of α-Helix-Mediated Protein–Protein Interactions. Chemistry - A European Journal (via PMC).[Link][3]

  • Rokhum, L., et al. (2019). Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions. RSC Advances.[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-[(2,4-Dimethylphenoxy)methyl]piperidine

Prepared by the Office of Senior Application Scientist Welcome to the technical support center for the synthesis of 4-[(2,4-Dimethylphenoxy)methyl]piperidine. This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-[(2,4-Dimethylphenoxy)methyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and systematically improve your reaction yields and product purity.

Synthetic Overview & Core Challenges

The synthesis of 4-[(2,4-Dimethylphenoxy)methyl]piperidine is most effectively approached via a Williamson ether synthesis. This involves the reaction of a 2,4-dimethylphenoxide ion with a piperidine derivative bearing a suitable leaving group at the 4-methyl position. To ensure selectivity and prevent undesired side reactions on the piperidine nitrogen, a protection-deprotection strategy is paramount.

The primary challenges researchers face include:

  • Low reaction conversion and yield.

  • Competing side reactions, such as C-alkylation of the phenoxide and elimination reactions.

  • Formation of N-alkylated byproducts if the piperidine nitrogen is not protected.

  • Difficulties in the purification of the final basic compound.

This guide will address each of these challenges with mechanistic explanations and validated protocols.

Diagram: General Synthetic Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Activation cluster_2 Step 3: Williamson Ether Synthesis (SN2) cluster_3 Step 4: Deprotection P1 4-(Hydroxymethyl)piperidine P3 N-Boc-4-(hydroxymethyl)piperidine P1->P3 Base, Solvent P2 Protecting Group (e.g., Boc-anhydride) P2->P3 A1 N-Boc-4-(hydroxymethyl)piperidine A3 N-Boc-4-(chloromethyl)piperidine or N-Boc-4-(mesyloxymethyl)piperidine A1->A3 Base (for sulfonation) A2 Chlorinating/Sulfonating Agent (e.g., SOCl₂, MsCl) A2->A3 W4 N-Boc-4-(halomethyl)piperidine W1 2,4-Dimethylphenol W3 2,4-Dimethylphenoxide W1->W3 Deprotonation W2 Base (e.g., NaH, K₂CO₃) W2->W3 W5 N-Boc-4-[(2,4-Dimethylphenoxy)methyl]piperidine W3->W5 Aprotic Solvent (e.g., DMF) W4->W5 D1 N-Boc Protected Intermediate D3 4-[(2,4-Dimethylphenoxy)methyl]piperidine D1->D3 D2 Acid (e.g., TFA, HCl) D2->D3

Caption: Recommended four-step synthesis workflow.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Q1: My reaction yield is very low, and I recover most of my 2,4-dimethylphenol starting material. What is the likely cause?

A: This classic symptom points to inefficient formation or low reactivity of the nucleophile (the 2,4-dimethylphenoxide). The hydroxyl group of a phenol is not nucleophilic enough to displace a halide in an SN2 reaction on its own; it must first be deprotonated by a base.[1]

  • Causality: The pKa of 2,4-dimethylphenol is around 10.6. For complete deprotonation, you need a base that forms a conjugate acid with a pKa significantly higher than this value. If you use a weak base like triethylamine (Et₃N, conjugate acid pKa ~10.7), the deprotonation equilibrium will not strongly favor the phenoxide, leading to a low concentration of the active nucleophile.

  • Recommended Solutions:

    • Use a Stronger Base: Sodium hydride (NaH) is an excellent choice for this purpose. It is an irreversible base that deprotonates the phenol to generate the sodium phenoxide and hydrogen gas, driving the initial step to completion.[2]

    • Use an Effective Carbonate Base: While weaker than NaH, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective, especially in polar aprotic solvents like DMF or acetonitrile.[3] They are safer and easier to handle than NaH. Cesium carbonate is particularly effective due to the "cesium effect," which results in a more 'naked' and highly reactive phenoxide anion in solution.

    • Ensure Anhydrous Conditions: If using a moisture-sensitive base like NaH, ensure your solvent and glassware are rigorously dried. Water will quench the base and inhibit phenoxide formation.

Q2: My reaction is complete, but I have a major byproduct that is difficult to separate from my desired product. What could it be?

A: The most likely byproduct is the result of C-alkylation on the aromatic ring of the phenoxide. The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation, desired) or the carbon atoms of the ring (C-alkylation, undesired), particularly at the ortho and para positions.[4]

  • Causality: According to the Hard and Soft Acids and Bases (HSAB) principle, the oxygen atom of the phenoxide is a "hard" nucleophilic center, while the carbon atoms of the ring are "softer." The electrophilic carbon in the 4-(chloromethyl)piperidine is a relatively soft electrophile. While O-alkylation is generally favored, changes in reaction conditions can promote C-alkylation. Free, highly reactive phenoxide ions (favored by strong bases and highly polar solvents) can increase the rate of C-alkylation.

  • Recommended Solutions:

    • Moderate the Base: Switch from a very strong base like NaH to a milder one like K₂CO₃. This can reduce the amount of "free" phenoxide, favoring O-alkylation.

    • Solvent Choice: Solvents play a crucial role. Highly polar aprotic solvents like DMF and acetonitrile are generally recommended for Williamson ether synthesis to accelerate the SN2 rate.[4]

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at room temperature and gently heat to 50-80 °C if necessary). Higher temperatures can sometimes favor the thermodynamically controlled C-alkylation product.

Diagram: Troubleshooting Low Yield

G start Problem: Low Product Yield check_sm TLC/LC-MS Analysis: Are starting materials consumed? start->check_sm sm_present Diagnosis: Incomplete Reaction check_sm->sm_present No sm_absent Diagnosis: Product Degradation or Byproduct Formation check_sm->sm_absent Yes cause1 Cause: Ineffective Deprotonation of Phenol sm_present->cause1 cause2 Cause: Poor Leaving Group on Piperidine sm_present->cause2 cause3 Cause: Competing Side Reaction (e.g., Elimination) sm_absent->cause3 cause4 Cause: Product is Unstable Under Reaction/Workup Conditions sm_absent->cause4 sol1 Solution: - Use stronger base (NaH) - Ensure anhydrous conditions cause1->sol1 sol2 Solution: - Convert chloride to iodide (Finkelstein reaction) - Use mesylate/tosylate cause2->sol2 sol3 Solution: - Use milder base (K₂CO₃) - Lower reaction temperature cause3->sol3 sol4 Solution: - Lower reaction temperature - Use milder workup conditions cause4->sol4

Caption: Decision tree for diagnosing and resolving low yield issues.

Q3: I am having trouble purifying the final product. It streaks badly on my silica gel column. How can I fix this?

A: This is a very common issue when purifying basic compounds like piperidines on standard, slightly acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape, tailing, and sometimes irreversible adsorption.

  • Causality: The lone pair on the piperidine nitrogen acts as a Lewis base, forming strong hydrogen bonds or acid-base interactions with the silica gel surface. This slows its elution and causes it to "streak" down the column rather than moving as a compact band.

  • Recommended Solutions:

    • Basic Eluent Modifier: The most common solution is to add a small amount of a volatile base to your eluent system.[5] Typically, 0.5-2% triethylamine (Et₃N) or a 7N solution of ammonia in methanol is added to the mobile phase (e.g., Dichloromethane/Methanol). These additives compete for the acidic sites on the silica, effectively "masking" them and allowing your product to elute cleanly.

    • Use Deactivated Silica or Alumina: You can use commercially available deactivated silica gel or switch your stationary phase to basic or neutral alumina, which is more suitable for purifying basic compounds.

    • Salt Formation and Extraction: An alternative is to perform an acid-base extraction during workup. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your basic product will move into the aqueous layer as the hydrochloride salt, while non-basic impurities remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and re-extract your purified free-base product back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the piperidine nitrogen? What happens if I don't?

A: Yes, protecting the piperidine nitrogen is highly recommended. If you use an unprotected 4-(chloromethyl)piperidine, the secondary amine is a potent nucleophile. It can react with another molecule of the alkylating agent, leading to the formation of a quaternary ammonium salt.[6] It can also compete with the phenoxide, leading to a complex mixture of products and significantly reducing the yield of the desired compound. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is robust under the basic conditions of the Williamson ether synthesis and can be easily removed under acidic conditions (e.g., with TFA or HCl).

Q2: Which is a better leaving group for the piperidine electrophile: chloride, bromide, or a sulfonate ester (mesylate/tosylate)?

A: The reaction rate of an SN2 reaction is highly dependent on the quality of the leaving group. The general order of leaving group ability is: Tosylate > Mesylate > Iodide > Bromide > Chloride.

  • Chloride: Often used because 4-(chloromethyl)piperidine hydrochloride is commercially available or readily synthesized.[7][8] However, it is the slowest to react.

  • Bromide/Iodide: These are better leaving groups and will increase the reaction rate. You can convert the chloride to the more reactive iodide in situ by adding a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction).

  • Mesylate/Tosylate: These are excellent leaving groups and will result in the fastest reaction rates, often allowing for milder reaction conditions.[2] They are easily prepared from the corresponding N-Boc-4-(hydroxymethyl)piperidine.

Table 1: Comparison of Reaction Parameters

ParameterRecommended ChoiceRationale & Considerations
Piperidine Substrate N-Boc-4-(mesyloxymethyl)piperidinePrevents N-alkylation; Mesylate is an excellent leaving group.[2]
Base NaH or Cs₂CO₃NaH ensures complete, irreversible deprotonation.[2] Cs₂CO₃ is safer and highly effective.[3]
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvents accelerate SN2 reactions.[4]
Temperature 50 - 80 °CProvides sufficient energy for the reaction without promoting significant side reactions. Monitor by TLC.
Deprotection TFA in DCM or 4M HCl in DioxaneEffective and clean removal of the Boc group. Volatile reagents are easy to remove.
Purification Column Chromatography (SiO₂) with 1% Et₃NBasic modifier is crucial to prevent streaking of the final amine product.[5]
Diagram: Interplay of Key Reaction Parameters

G center Desired Outcome: High Yield of O-Alkylated Product Side1 Side Reaction: C-Alkylation Side2 Side Reaction: Elimination (E2) Side3 Side Reaction: N-Alkylation Base Strong, Non-nucleophilic Base (e.g., NaH) Base->center Promotes SN2 Rate Base->Side2 Can promote if sterically hindered Solvent Polar Aprotic Solvent (e.g., DMF) Solvent->center Promotes SN2 Rate LG Good Leaving Group (e.g., OMs, I) LG->center Promotes SN2 Rate Protect N-Protection (e.g., Boc) Protect->center Prevents Protect->Side3 Prevents Temp Moderate Temperature (50-80°C) Temp->center Increases Rate Temp->Side1 Can promote Temp->Side2 Can promote

Sources

Optimization

Diagnostic Triage: Quantitative Evaluation of Etherification Methods

Welcome to the Technical Support Center for Advanced Organic Synthesis . This portal is specifically engineered for researchers, process chemists, and drug development professionals facing purity and yield bottlenecks du...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis . This portal is specifically engineered for researchers, process chemists, and drug development professionals facing purity and yield bottlenecks during the synthesis of piperidine ethers.

Below, you will find mechanistic triage guides, quantitative data summaries, step-by-step self-validating protocols, and an in-depth Q&A addressing the most common failure modes in these workflows.

When synthesizing piperidine ethers (e.g., from 4-hydroxypiperidine), the choice of reaction conditions directly dictates the impurity profile. The table below summarizes typical quantitative outcomes and primary failure modes based on the chosen methodology.

Synthesis MethodReagent SystemTarget O-Alkylation YieldPrimary Impurity / ByproductTypical Impurity (%)
Unprotected Williamson NaH, Alkyl Halide (R-X)< 10%N-alkylated / N,O-dialkylated80 - 90%
Protected Williamson NaH, R-X, N-Boc-piperidinol40 - 50%Alkene (E2 Elimination)30 - 40%
Phase Transfer (PTC) NaOH, R-X, TBAB catalyst65 - 75%Alkene (E2 Elimination)15 - 20%
Standard Mitsunobu PPh₃, DIAD, Phenol (Ar-OH)75 - 85%Triphenylphosphine oxide (TPPO)10 - 15% (Carryover)
Transition-Metal Catalyzed Cu-catalyst, Chiral Ligand90 - 95%Unreacted Starting Material< 5%

Mechanistic Workflow & Troubleshooting Logic

To effectively troubleshoot, one must understand the competing pathways. The following logic tree isolates the root causes of low purity based on your current synthetic route.

G Start Low Purity in Piperidine Ether Synthesis CheckProtect Is the Piperidine Nitrogen Protected? Start->CheckProtect NAlk N-Alkylation Byproducts (Protect with Boc/Cbz) CheckProtect->NAlk No CheckMethod Which Etherification Method is Used? CheckProtect->CheckMethod Yes Williamson Williamson (Base + RX) CheckMethod->Williamson Mitsunobu Mitsunobu (PPh3 + DIAD) CheckMethod->Mitsunobu Elimination E2 Elimination Byproducts (Switch to milder base/Ag2O) Williamson->Elimination Strong Base (NaH) TPPO TPPO / Hydrazine Byproducts (Use trituration or resin-PPh3) Mitsunobu->TPPO Standard Reagents

Troubleshooting logic tree for resolving low purity in piperidine ether synthesis.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: I am attempting a Williamson ether synthesis on an unprotected hydroxypiperidine, but LC-MS shows almost entirely N-alkylated product. How do I force O-alkylation? Expert Insight: This is a fundamental issue of nucleophilicity. The secondary amine of the piperidine ring is a "softer," highly nucleophilic center compared to the hydroxyl group. Even if you deprotonate the alcohol to form an alkoxide, the kinetic rate of N-alkylation often outpaces O-alkylation, leading to complex mixtures of N-alkylated and N,O-dialkylated products[1]. Solution: You must implement a protecting group strategy. Protect the amine as a carbamate (e.g., N-Boc or N-Cbz) prior to etherification. If protection is absolutely impossible, Phase Transfer Catalysis (PTC) can sometimes be tuned to alter the kinetic vs. thermodynamic control, though it requires rigorous optimization of the biphasic interface[2].

Q2: I switched to N-Boc-4-hydroxypiperidine and used NaH with an alkyl bromide. The N-alkylation stopped, but my yield is still only 40%, and I see a massive alkene peak in the NMR. Why? Expert Insight: You have traded a chemoselectivity problem for a regioselectivity problem. NaH is a hard, strong base. When reacting a secondary alkoxide (from the piperidine ring) with an alkyl halide containing β-hydrogens, the bimolecular elimination (E2) pathway aggressively competes with the desired SN2 substitution[3]. Solution: Move away from classical Williamson conditions. Either utilize a milder base (like Ag₂O) to suppress E2, or switch to a Mitsunobu reaction if your coupling partner is a phenol or acidic alcohol. Alternatively, modern transition-metal catalysis (e.g., Copper-catalyzed cross-coupling) can facilitate C-O bond formation without relying on the SN2 pathway, entirely bypassing E2 elimination[3].

Q3: I am using the Mitsunobu reaction to couple a phenol with N-Boc-4-hydroxypiperidine. The reaction works, but my product is heavily contaminated. How do I remove the impurities? Expert Insight: The Mitsunobu reaction proceeds via a redox-condensation mechanism. While it is incredibly powerful for stereoselective inversion (converting chiral alcohols to ethers), it generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and hydrazine derivatives (from DEAD/DIAD) as byproducts[4]. TPPO is notoriously difficult to separate from polar piperidine ethers via standard silica gel chromatography because it streaks and co-elutes. Solution: Implement a targeted trituration protocol (see Protocol A below). By swapping the solvent to a non-polar mixture (like ether/hexane), TPPO will precipitate out of solution, allowing you to filter away >90% of the impurity before chromatography.

G Substrate N-Boc-4-hydroxypiperidine + Phenol Activation Betaine Formation (PPh3 + DIAD) Substrate->Activation Oxyphosphonium Oxyphosphonium Salt Intermediate Activation->Oxyphosphonium SN2 SN2 Displacement (Inversion of Stereocenter) Oxyphosphonium->SN2 Good Nucleophile (pKa < 11) SideReaction Steric Hindrance / Poor Nucleophile Oxyphosphonium->SideReaction Weak Nucleophile Product Pure Piperidine Ether SN2->Product Elimination Alkene Byproduct (Low Purity) SideReaction->Elimination E2 Pathway

Mechanistic divergence in the Mitsunobu reaction leading to elimination byproducts.

Standardized Experimental Protocols

To ensure reproducibility and built-in validation, utilize the following optimized protocols.

Protocol A: High-Purity Mitsunobu Etherification of N-Boc-4-hydroxypiperidine

This protocol is designed to self-validate reaction progress and systematically eliminate TPPO contamination.

Reagents:

  • N-Boc-4-hydroxypiperidine (1.0 equiv)

  • Phenol derivative (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add N-Boc-4-hydroxypiperidine, the phenol derivative, and PPh₃. Dissolve in anhydrous THF.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Controlling the initial exotherm prevents premature degradation of the betaine intermediate.

  • Activation: Add DIAD dropwise over 15 minutes.

    • Self-Validation Checkpoint: The solution will initially turn deep yellow/orange as the betaine forms, then slowly fade as the oxyphosphonium salt is generated and consumed.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor via TLC (stain with Ninhydrin or KMnO₄).

  • Trituration (Crucial for Purity): Concentrate the reaction mixture in vacuo to a thick syrup. Do not dry completely. Add a cold mixture of Diethyl Ether/Hexane (1:2 v/v) and stir vigorously for 30 minutes.

    • Self-Validation Checkpoint: A dense white precipitate will crash out. This is the TPPO byproduct.

  • Filtration: Filter the suspension through a pad of Celite, washing the cake with cold Hexane.

  • Final Purification: Concentrate the filtrate. The crude mass is now largely devoid of TPPO and can be easily purified via standard flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Protocol B: Alternative Base-Mediated Alkylation (Avoiding NaH)

Use this when Mitsunobu is not viable (e.g., aliphatic alkyl halides) to minimize E2 elimination.

Step-by-Step Methodology:

  • Dissolve N-Boc-4-hydroxypiperidine (1.0 equiv) and the alkyl halide (1.5 equiv) in anhydrous DMF.

  • Add freshly prepared Silver(I) Oxide (Ag₂O) (2.0 equiv) and a catalytic amount of Potassium Iodide (KI) (0.1 equiv). Causality: Ag₂O acts as a mild, halophilic base that pulls the halide leaving group, promoting SN2 without providing the strong basicity required for E2 elimination.

  • Protect the flask from light (wrap in aluminum foil) and stir at 40 °C for 24 hours.

  • Filter the reaction mixture through Celite to remove silver salts, dilute with EtOAc, and wash extensively with water and brine to remove DMF before chromatography.

References

  • Copper-Catalyzed Enantioconvergent Alkylation of Oxygen Nucleophiles. National Institutes of Health (PMC).[Link]

  • Industrial Phase Transfer Catalysis. PTC Organics.[Link]

Sources

Troubleshooting

Technical Support Center: Dimethylphenoxy C-O Coupling Troubleshooting &amp; Optimization

Welcome to the Technical Support Center. This knowledge base is specifically designed for researchers, scientists, and drug development professionals optimizing the C-O cross-coupling of sterically hindered dimethylpheno...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This knowledge base is specifically designed for researchers, scientists, and drug development professionals optimizing the C-O cross-coupling of sterically hindered dimethylphenols (e.g., 2,4-dimethylphenol, 2,6-dimethylphenol, 3,5-dimethylphenol) with aryl halides to synthesize diaryl ethers.

The Causality of Temperature in Catalytic Cycles

When coupling dimethylphenols, temperature is not merely a kinetic accelerator; it is a thermodynamic gatekeeper. The methyl substituents on the phenoxy ring introduce significant steric bulk, fundamentally altering the energy landscape of the catalytic cycle.

  • Palladium-Catalyzed (Buchwald-Hartwig) Systems: Oxidative addition of the aryl halide to the Pd(0) species is generally facile and can often occur at room temperature. However, the subsequent reductive elimination—where the C-O bond is formed and the sterically encumbered dimethylphenoxy group is forced into close proximity with the aryl ring—exhibits a high activation barrier. Insufficient thermal energy (e.g., <80 °C) often results in catalyst stalling at the Pd(II) intermediate[1].

  • Copper-Catalyzed (Ullmann) Systems: Classical Ullmann etherifications required extreme temperatures (>160 °C) and stoichiometric copper, which severely limited functional group tolerance[2]. Modern ligand-accelerated systems (e.g., CuI/phenanthroline) operate via a Single Electron Transfer (SET) or Cu(I)/Cu(III) pathway. Here, temperatures between 110 °C and 140 °C are required to drive the reaction, as the dimethylphenoxide anion must overcome both steric repulsion and the activation energy required to transfer an electron to the aryl halide[3].

Quantitative Data: Temperature vs. Reaction Outcomes

The following table summarizes the causal relationship between temperature, catalytic system, and reaction outcomes for dimethylphenoxy coupling based on field-proven data.

Catalytic SystemSubstratesTemp (°C)Yield/OutcomeMechanistic Note
Classical Ullmann Dimethylphenol + Ar-Br>160 °CLow (<40%)Uncatalyzed/stoichiometric Cu; leads to high thermal degradation and homocoupling[2].
CuI / Phenanthroline 2,4-Dimethylphenol + 4-Bromotoluene120 °C>80%Ligand-accelerated SET pathway; optimal balance of rate and catalyst stability[3].
CuI-USY / Cs₂CO₃ 3,5-Dimethylphenol + Ar-I120–140 °C83%Heterogeneous Cu catalysis; requires 140 °C for deactivated or highly hindered substrates[4].
Pd G3 / Biarylphosphine Dimethylphenol + Ar-Cl80–100 °C>85%Facile oxidative addition; thermal energy strictly drives the sterically demanding reductive elimination[1].

Standard Operating Procedure: Self-Validating Temperature Screen

This protocol establishes a self-validating matrix to identify the optimal thermal window for your specific substrates, preventing both false negatives (due to kinetic stalling) and false positives (due to thermal degradation).

Step 1: Preparation of the Reaction Matrix

  • Dry all glassware in an oven at 120 °C for at least 4 hours. Cool under a stream of dry argon to eliminate protic impurities that cause dehalogenation.

  • In a nitrogen-filled glovebox, prepare three identical reaction vials equipped with magnetic stir bars.

  • To each vial, add the aryl halide (1.0 equiv, 0.5 mmol), the specific dimethylphenol (1.2 equiv, 0.6 mmol), and the base (e.g., Cs₂CO₃, 2.0 equiv, 1.0 mmol). Causality: A slight excess of the phenol ensures complete consumption of the valuable aryl halide.

  • Add the catalyst/ligand complex (e.g., 5 mol% CuI and 10 mol% 1,10-phenanthroline).

Step 2: Solvent Addition and Thermal Equilibration

  • Add 2.0 mL of anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) to each vial. Seal with PTFE-lined crimp caps.

  • Transfer the vials to three separate pre-heated reaction blocks set to 80 °C, 100 °C, and 120 °C respectively.

  • Self-Validation Check: Monitor the internal temperature of a dummy vial containing only solvent using a thermocouple. This validates that the heating block accurately reflects the internal reaction temperature, ruling out heat-transfer discrepancies.

Step 3: Kinetic Monitoring

  • At t = 2 hours and t = 6 hours, withdraw a 10 µL aliquot from each vial using a micro-syringe against a positive pressure of argon.

  • Quench the aliquot in 0.5 mL of ethyl acetate and filter through a short pad of silica. Causality: Removing metal particulates immediately halts the catalytic cycle, ensuring the GC-MS snapshot accurately reflects the reaction state at that exact timestamp.

  • Analyze via GC-MS or LC-MS to quantify the ratio of starting material, desired diaryl ether, and side products.

Step 4: Data Synthesis and Optimization

  • If the 80 °C reaction shows >90% starting material, the activation barrier for reductive elimination/C-O bond formation has not been met.

  • If the 120 °C reaction shows high conversion but significant dehalogenation, the temperature is accelerating off-cycle radical abstraction pathways.

  • Select the temperature that provides >95% conversion with <5% side-product formation.

Optimization Workflow Diagram

TempOptimization Start Initiate Dimethylphenoxy Coupling Screen TempCheck Set Baseline Temp (Pd: 80°C | Cu: 110°C) Start->TempCheck Monitor Monitor via GC-MS/LC-MS at 2-4 hours TempCheck->Monitor Decision1 Conversion Status? Monitor->Decision1 HighConv >95% Conversion Isolate Diaryl Ether Decision1->HighConv Optimal LowConv <50% Conversion or Catalyst Stalling Decision1->LowConv Stalled SideReact Dehalogenation or Homocoupling Observed Decision1->SideReact Side Reactions IncreaseTemp Increase Temp by 20°C (Check Solvent B.P.) LowConv->IncreaseTemp DecreaseTemp Decrease Temp by 15°C Switch to Stronger Base SideReact->DecreaseTemp IncreaseTemp->Monitor DecreaseTemp->Monitor

Workflow for optimizing reaction temperature in dimethylphenoxy C-O cross-coupling.

Troubleshooting FAQs

Q: Why is my 2,6-dimethylphenol coupling stalling at 80 °C with Pd(OAc)₂? A: The stalling is caused by severe steric hindrance. The two ortho-methyl groups on 2,6-dimethylphenol impede the reductive elimination step from the Pd(II) intermediate, which is the product-forming step. While 80 °C provides enough energy for oxidative addition, it is insufficient for reductive elimination. You must increase the temperature to 100–110 °C or switch to a less sterically demanding, highly electron-rich biarylphosphine ligand to lower the activation barrier[1].

Q: I increased the temperature of my Ullmann coupling to 130 °C to force the reaction, but now I see significant protodehalogenation of my aryl bromide. How do I fix this? A: High temperatures (≥130 °C) accelerate off-cycle radical abstraction pathways. In Cu-catalyzed systems operating via a Single Electron Transfer (SET) mechanism, the intermediate aryl radical can abstract a hydrogen atom from the solvent or protic impurities instead of coupling with the dimethylphenoxide[3]. To resolve this, lower the temperature to 110 °C, ensure strictly anhydrous conditions, and use a more active ligand (e.g., 1,10-phenanthroline) to facilitate the C-O bond formation at a lower thermal threshold.

Q: Can I use microwave heating to optimize the temperature profile for dimethylphenoxy coupling? A: Yes. Microwave irradiation allows the reaction mixture to rapidly reach optimal high temperatures (e.g., 140 °C) while minimizing the time the catalyst spends in degradation-prone intermediate thermal zones. This rapid heating profile often results in higher yields and shorter reaction times compared to conventional oil bath heating, especially for sterically hindered substrates like 3,5-dimethylphenol[4].

References

  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - National Institutes of Health (PMC).2

  • Possible intermediates of Cu(phen)-catalyzed C–O cross-coupling of phenol with an aryl bromide by in situ ESI-MS and EPR studies - Dalton Transactions (RSC Publishing). 3

  • Copper(I)–USY as a Ligand-Free and Recyclable Catalyst for Ullmann-Type O-, N-, S-, and C-Arylation Reactions: Scope and Application to Total Synthesis - The Journal of Organic Chemistry (ACS Publications). 4

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - WuXi AppTec. 1

Sources

Optimization

Diagnostic Workflow: Troubleshooting Reaction Failures

Welcome to the Technical Support Center for Piperidine Alkylation. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidine Alkylation. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the complex reactivity of secondary amines.

The N-alkylation of the piperidine scaffold is a cornerstone reaction in pharmaceutical synthesis. However, direct alkylation is notoriously prone to yield-destroying side reactions. This guide provides a deep dive into the mechanistic causality of these side reactions, diagnostic workflows, and self-validating experimental protocols to ensure your syntheses are both robust and reproducible.

Before adjusting your reaction parameters, it is critical to diagnose the specific pathway that is consuming your starting materials. Use the decision tree below to identify the root cause of low yields in your piperidine alkylation workflows.

Troubleshooting A Low Yield in Piperidine Alkylation B Analyze Reaction Byproducts A->B C Highly Water-Soluble (Quaternary Salt) B->C D Alkene Formation (E2 Elimination) B->D E Unreacted Starting Material (Slow Reaction) B->E F Use Excess Piperidine or Reductive Amination C->F G Use Weaker Base (K2CO3) or Less Hindered Halide D->G H Increase Temp, Change Solvent or Add Phase Transfer Catalyst E->H

Workflow for diagnosing and troubleshooting piperidine alkylation yields.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why am I losing my product to the aqueous layer during workup? This is the hallmark of overalkylation [1]. When piperidine (a secondary amine) undergoes an initial SN2 reaction with an alkyl halide, it forms a tertiary amine. The newly added alkyl group donates electron density via the inductive effect, making the nitrogen lone pair more nucleophilic than it was in the starting material. Consequently, the tertiary amine rapidly competes with the remaining secondary amine for the alkyl halide, leading to a second alkylation event[1]. This forms a permanently charged quaternary ammonium salt, which is highly water-soluble and gets washed away during standard aqueous extractions[1][2].

Q2: How do I balance SN2 alkylation against E2 elimination when using hindered halides? Piperidine is not only a good nucleophile but also a moderately strong base. When reacting with secondary or sterically hindered primary alkyl halides, the activation energy required to reach the SN2 transition state increases significantly. As a result, the SN2 pathway slows down, allowing the E2 elimination pathway (where piperidine abstracts a beta-proton from the halide) to dominate[2]. Solution: To suppress E2 elimination, you must use a weak, non-nucleophilic base (such as finely powdered K2CO3 or DIPEA) to scavenge the generated HX acid without contributing to the basicity of the system[2][3]. Furthermore, switching to a polar aprotic solvent like acetonitrile (MeCN) or DMF enhances the nucleophilicity of the amine by leaving it unsolvated, favoring SN2[2].

Q3: When should I abandon direct alkylation in favor of reductive amination? You should pivot to reductive amination whenever mono-alkylation is strictly required and you cannot afford to use a large stoichiometric excess of piperidine[4][5]. Reductive amination fundamentally circumvents overalkylation through its mechanism: piperidine reacts with an aldehyde or ketone to form an iminium ion, which is subsequently reduced to the tertiary amine[5]. Because the resulting tertiary amine lacks the N-H bond required to form a second iminium ion, the reaction is physically incapable of proceeding to a quaternary salt[5][6].

Mechanistic Pathways of Side Reactions

Understanding the competing pathways is essential for rational reaction design. The diagram below illustrates how the choice of reagents dictates the fate of the piperidine scaffold.

Pathways Pip Piperidine (2° Amine) Tert Desired N-Alkylpiperidine (3° Amine) Pip->Tert SN2 (Desired) Elim Alkene + Piperidine-HX (E2 Elimination) Pip->Elim E2 (Strong Base) RX Alkyl Halide (R-X) RX->Tert RX->Elim Quat Quaternary Ammonium Salt (Overalkylation) Tert->Quat SN2 (Excess R-X)

Competing SN2, overalkylation, and E2 pathways in piperidine alkylation.

Quantitative Comparison of Methodologies

To assist in route scouting, the following table summarizes the quantitative and qualitative differences between direct alkylation and reductive amination.

ParameterDirect N-AlkylationReductive Amination
Primary Reagents Alkyl halide, Piperidine, Base (e.g., K2CO3)Aldehyde/Ketone, Piperidine, Hydride Reductant
Overalkylation Risk High (Forms quaternary ammonium salts)None (Mechanism prevents multiple additions)
Elimination Risk Moderate to High (E2 alkene formation)None (No leaving group present for elimination)
Typical Yields 40% - 75% (Highly substrate dependent)75% - 95% (Generally robust and scalable)
Reaction Conditions Heating often required (50°C - 80°C)Mild (Room temperature)

Validated Experimental Protocols

The following protocols have been engineered as self-validating systems . The physical chemistry of the workup steps is designed to automatically separate the desired product from the specific side-products discussed above.

Protocol A: Optimized Direct N-Alkylation (Mono-alkylation Focus)

Use this protocol when alkyl halides are the only viable starting materials. This method uses stoichiometric control to suppress quaternary salt formation.

  • Preparation: Charge an oven-dried flask with piperidine (1.0 eq) and anhydrous acetonitrile (MeCN). MeCN is selected as a polar aprotic solvent to maximize SN2 kinetics[2].

  • Base Addition: Add finely powdered, anhydrous K2CO3 (2.0 eq). Causality: A weak, insoluble inorganic base neutralizes the HX byproduct without dissolving into the reaction matrix to promote E2 elimination[3].

  • Electrophile Addition: Cool the mixture to 0°C. Slowly add the alkyl halide (0.85 eq) dropwise over 30 minutes. Causality: By making the alkyl halide the limiting reagent and keeping its instantaneous concentration low, you statistically favor the reaction of the halide with the more abundant secondary amine rather than the newly formed tertiary amine, drastically reducing overalkylation[1][4].

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Self-Validating Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure, dissolve the residue in Ethyl Acetate (EtOAc), and wash twice with distilled water.

    • Validation: Any quaternary ammonium salts formed will be permanently charged and will partition entirely into the aqueous waste[1]. The organic layer will contain only the desired tertiary amine and a small amount of unreacted piperidine, which can be separated via column chromatography or vacuum distillation.

Protocol B: Reductive Amination (The Zero-Overalkylation Approach)

Use this protocol for complex syntheses where overalkylation must be completely avoided.

  • Iminium Formation: In a dry flask, combine piperidine (1.0 eq) and the target aldehyde or ketone (1.05 eq) in 1,2-dichloroethane (DCE).

  • Catalysis: Add glacial acetic acid (1.0 eq). Causality: Mild acidic conditions are required to protonate the carbonyl oxygen, facilitating nucleophilic attack and subsequent dehydration to form the highly electrophilic iminium ion[5].

  • Equilibration: Stir at room temperature for 30 minutes to ensure complete iminium formation prior to the introduction of the reductant.

  • Selective Reduction: Add sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 eq), in small portions. Causality: NaBH(OAc)3 is a mild hydride source. The electron-withdrawing acetate groups reduce the nucleophilicity of the boron-hydride bonds, making it unreactive toward the starting carbonyl but highly reactive toward the positively charged iminium ion[5].

  • Self-Validating Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3.

    • Validation: The vigorous evolution of CO2 gas provides visual confirmation that the acetic acid and excess borohydride have been successfully neutralized. Extract with dichloromethane (DCM); the organic layer will yield the pure tertiary amine with zero quaternary salt contamination.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2,4-Dimethyl Substitution

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers, medicinal chemists, and drug development professionals struggling with the fu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers, medicinal chemists, and drug development professionals struggling with the functionalization of sterically hindered arenes.

When working with 2,4-dimethylphenyl systems (or similar ortho-methylated arenes), the primary mode of failure in cross-coupling is not electronic, but steric. The ortho-methyl group creates a severe physical barrier that dictates the conformation of the transition metal complex, disrupting critical steps in the catalytic cycle. This guide provides field-proven, self-validating methodologies to bypass these bottlenecks.

Mechanistic Diagnostic & Decision Trees

Before altering your reaction conditions, you must understand why the reaction is failing. In palladium-catalyzed cross-couplings, the 2,4-dimethyl substitution pattern uniquely sabotages different steps depending on the reaction type.

G OxAdd 1. Oxidative Addition (Generally Fast) TransMet 2. Transmetalation BOTTLENECK: Steric Clash from 2,4-Dimethyl OxAdd->TransMet Pd(II) Intermediate RedElim 3. Reductive Elimination BOTTLENECK: Conformation Locking TransMet->RedElim Diaryl Pd(II) Complex RedElim->OxAdd Pd(0) Regeneration Product Coupled Biaryl Product RedElim->Product Product Release Sol1 Solution: SPhos Ligand + Strong Base (Cs2CO3) Sol1->TransMet Accelerates Sol2 Solution: NHC Ligands (Tight Bite Angle) Sol2->RedElim Forces Elimination

Catalytic cycle highlighting steric bottlenecks in 2,4-dimethylphenyl coupling.

DecisionTree Start Issue: Low Yield in 2,4-Dimethyl Substitution Type Reaction Type? Start->Type Suzuki Suzuki-Miyaura Type->Suzuki Buchwald Buchwald-Hartwig Type->Buchwald Prob1 Incomplete Conversion? Suzuki->Prob1 Prob2 High Dehalogenation? Buchwald->Prob2 Fix1 Use SPhos + Ba(OH)2 or Cs2CO3 Prob1->Fix1 Yes Fix2 Use NHC Ligands or RuPhos Prob2->Fix2 Yes

Diagnostic decision tree for troubleshooting sterically hindered cross-couplings.

Troubleshooting Q&A (FAQs)

Q1: My Suzuki-Miyaura coupling with 2,4-dimethylphenylboronic acid is stalling at 20% conversion. What is the mechanistic cause and how do I fix it? Causality: The ortho-methyl group inhibits the transmetalation step. As noted in foundational work by Akira Suzuki, steric hindrance is a major factor when ortho-substituted arylboronic acids are used, severely slowing down transmetalation to the Palladium(II) complex[1]. Solution: You must switch to a highly active, bulky, electron-rich dialkylbiaryl phosphine ligand. SPhos (2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine) is specifically designed to confer unprecedented activity for these processes, allowing the coupling of extremely hindered arylboronic acids[2]. Additionally, swap weak bases (like Na2CO3) for a strong, anhydrous base like Cs2CO3 or aqueous Ba(OH)2 to accelerate the formation of the reactive boronate species[1].

Q2: I am performing a Buchwald-Hartwig amination on 1-bromo-2,4-dimethylbenzene with a secondary amine, but I'm recovering massive amounts of reduced starting material (m-xylene). Why? Causality: The ortho-methyl group forces the Pd(II) complex into a conformation that slows down reductive elimination. Because reductive elimination is delayed, competing β -hydride elimination from the amine outcompetes C-N bond formation, leading to hydrodehalogenation (reduction) of the aryl halide. Solution: Use expanded-ring N-heterocyclic carbene (NHC) ligands, such as[(THP-Dipp)Pd(cinn)Cl], which have been proven to perfectly facilitate the coupling of sterically hindered ortho-Me aryl derivatives[3]. The rigid, bulky nature of NHC ligands forces the metal center into a tight bite angle that dramatically accelerates reductive elimination, effectively outrunning the β -hydride elimination pathway.

Q3: Can I achieve C-N coupling of 2,4-dimethylphenyl halides without using Palladium? Causality & Solution: Yes. Historically, Copper-catalyzed Ullmann-type aminations failed with ortho-substituted electrophiles. However, recent library-mining efforts have identified novel pyrrole-ol ligands (e.g., L7) that uniquely enable Cu-catalyzed coupling of ortho-substituted aryl iodides with sterically hindered amines[4]. This provides a highly effective, lower-cost alternative to Palladium for 2,4-dimethyl systems.

Quantitative Data & Ligand Selection

To eliminate guesswork, use the following empirically validated matrix for 2,4-dimethyl substituted systems.

Table 1: Ligand & Base Selection Matrix for 2,4-Dimethylphenyl Couplings

Reaction TypeElectrophileNucleophileOptimal Catalyst/LigandOptimal BaseExpected Yield
Suzuki-Miyaura Aryl Chloride2,4-Dimethylphenylboronic acidPd(OAc)2 / SPhos K3PO4 or Ba(OH)2>90%[2]
Suzuki-Miyaura 1-Bromo-2,4-dimethylbenzeneArylboronic acidPd2(dba)3 / SPhos Cs2CO3>95%[2]
Buchwald-Hartwig 1-Bromo-2,4-dimethylbenzenePrimary/Secondary Amine[(THP-Dipp)Pd(cinn)Cl] NaOtBu85-98%[3]
Ullmann C-N 1-Iodo-2,4-dimethylbenzeneSterically hindered amineCuI / Pyrrole-ol (L7) K3PO475-88%[4]

Self-Validating Experimental Protocols

A robust protocol must include built-in validation steps to ensure the reaction is proceeding along the correct mechanistic pathway.

Protocol A: Suzuki-Miyaura Coupling of Hindered 2,4-Dimethylphenylboronic Acid

This protocol utilizes SPhos to force transmetalation.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the aryl chloride (1.0 equiv), 2,4-dimethylphenylboronic acid (1.5 equiv), Pd(OAc)2 (1.0 mol%), SPhos (2.0 mol%), and anhydrous K3PO4 (2.0 equiv)[2].

  • Solvent Addition: Add degassed Toluene:H2O (10:1 ratio, 2 mL/mmol of halide)[2]. The trace water is critical for activating the boronic acid into the reactive boronate species.

  • Reaction & Self-Validation Checkpoint 1: Heat the mixture to 100 °C. After 2 hours, withdraw a 50 µL aliquot via microsyringe. Quench into 0.5 mL EtOAc and 0.5 mL water.

    • Diagnostic: Analyze the organic layer via GC-MS. If the mass of the homocoupled boronic acid (2,2',4,4'-tetramethylbiphenyl) is >5% relative to the product, your solvent is insufficiently degassed (oxygen is causing oxidative homocoupling).

  • Completion: Stir for 12-24 hours until complete consumption of the aryl halide is confirmed by TLC/GC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination of 1-Bromo-2,4-dimethylbenzene

This protocol utilizes an expanded-ring NHC ligand to prevent dehalogenation.

  • Preparation: In a glovebox, combine 1-bromo-2,4-dimethylbenzene (1.0 equiv), the amine (1.2 equiv), [(THP-Dipp)Pd(cinn)Cl] (1.0 mol%), and NaOtBu (1.2 equiv) in an oven-dried vial[3].

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M concentration)[3].

  • Reaction & Self-Validation Checkpoint 1: Seal the vial and heat to 120 °C[3]. At 4 hours, take a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Diagnostic: Look for the m/z corresponding to m-xylene (reduced starting material). If the ratio of m-xylene to product is increasing, the reaction temperature is too high, exacerbating β -hydride elimination. Reduce heat to 100 °C.

  • Completion: Stir for 24 hours. Filter through a pad of Celite, concentrate under reduced pressure, and purify.

References

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. MDPI Molecules.[Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[Link]

  • Akira Suzuki - Nobel Lecture. NobelPrize.org.[Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis.[Link]

Sources

Optimization

SECTION 1: Chromatographic Challenges (Peak Tailing &amp; Irreversible Adsorption)

Technical Support Center: Overcoming Purification Challenges of Oily Piperidine Derivatives Introduction Piperidine and its derivatives are ubiquitous pharmacophores in medicinal chemistry, appearing in numerous FDA-appr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Purification Challenges of Oily Piperidine Derivatives

Introduction Piperidine and its derivatives are ubiquitous pharmacophores in medicinal chemistry, appearing in numerous FDA-approved therapeutics. However, their synthesis routinely yields highly basic, oily products that present significant purification bottlenecks. This support center provides application scientists and medicinal chemists with causality-driven troubleshooting guides, validated protocols, and step-by-step methodologies to overcome persistent issues like chromatographic tailing, azeotrope formation, and the "oily base" crystallization barrier.

Q: Why does my piperidine derivative streak across the TLC plate and exhibit severe peak tailing during flash chromatography? A: Peak tailing is a direct consequence of the acid-base interaction between the basic nitrogen atom of the piperidine ring and the acidic silanol groups (Si-OH) present on the surface of standard bare silica gel[1]. Because the pKa of the conjugate acid of a typical piperidine is around 10–11, it acts as a strong hydrogen bond acceptor and is highly protonated by the silica surface[2]. This causes a mixed-mode retention mechanism (partitioning combined with ion-exchange), leading to broad, tailing peaks, poor resolution, and irreversible adsorption[1].

Q: How can I resolve this tailing without losing my compound on the column or degrading it? A: You have two primary strategies:

  • Mobile Phase Modification: Add a sacrificial basic modifier, such as 0.1–1% Triethylamine (TEA) or a 7N Ammonia/Methanol solution, to the eluent. The modifier outcompetes the piperidine derivative for the acidic silanol binding sites, neutralizing them[1].

  • Stationary Phase Modification (Preferred): Utilize amine-functionalized silica (e.g., propylamine-bonded silica). The covalently bonded amine groups provide an alkaline environment that masks the underlying silanols, eliminating the need for hazardous mobile phase modifiers and allowing for the use of standard hexane/ethyl acetate gradients[3].

Quantitative Comparison of Chromatographic Strategies The following table summarizes the expected performance metrics when purifying a standard oily piperidine derivative using various chromatographic approaches.

Purification StrategyStationary PhaseMobile Phase AdditiveExpected Recovery (%)Peak Tailing Factor (Tf)Resolution Quality
Standard Normal Phase Bare Silica GelNone< 50%> 3.0 (Severe)Poor (Co-elution)
Modified Normal Phase Bare Silica Gel1% Triethylamine (TEA)80 - 85%1.5 - 1.8Moderate
Amine-Functionalized Propylamine-SilicaNone> 95%1.0 - 1.2 (Ideal)Excellent
Reverse-Phase (Acidic) C18 Silica0.1% Trifluoroacetic Acid90 - 95%1.1 - 1.3High

Protocol: Flash Chromatography Using Amine-Functionalized Silica Self-validating mechanism: By avoiding TEA or ammonia in the mobile phase, the post-purification removal of high-boiling basic modifiers under high vacuum is eliminated. This prevents the accidental volatilization and loss of low-molecular-weight piperidines during concentration.

  • Column Equilibration: Mount an amine-functionalized silica cartridge onto the flash chromatography system. Equilibrate the column by running 3 column volumes (CV) of the initial non-polar solvent (e.g., 100% Heptane or Hexane)[3].

  • Sample Loading: Dissolve the oily piperidine in a minimum volume of the initial mobile phase. If the oil is insoluble in heptane, dissolve it in a minimal amount of dichloromethane (DCM) and perform a dry load onto a small amount of Celite.

  • Gradient Elution: Run a shallow gradient from 0% to 50% Ethyl Acetate in Heptane over 15 CVs. Causality: The alkaline surface repels the basic amine, meaning the compound will elute much earlier than it would on bare silica. A shallow gradient prevents the target from co-eluting in the solvent front[3].

  • Fraction Collection & Concentration: Monitor the elution via UV detection (254 nm or 210 nm). Pool the fractions containing the pure product and concentrate under reduced pressure using a water bath set below 40°C to prevent thermal degradation or volatilization.

SECTION 2: Liquid-Liquid Extraction & Azeotrope Breaking

Q: My reaction involves the catalytic hydrogenation of a pyridine precursor to a piperidine. Why can't I separate the unreacted pyridine from the piperidine product via simple distillation? A: Piperidine and pyridine form a minimum-boiling azeotrope (approximately 92% piperidine and 8% pyridine)[4]. Because their boiling points are close and they form this constant-boiling mixture, simple or even fractional distillation cannot alter their proportions once the azeotropic composition is reached[1].

Q: What is the most reliable way to isolate the basic piperidine from neutral/acidic byproducts or break this azeotrope? A: For general purification from neutral impurities, a classic Acid-Base Extraction is highly effective[5]. To separate piperidine from pyridine, chemical differentiation is required. Piperidine is a significantly stronger base (pKa ~11.2) than pyridine (pKa ~5.2). You can selectively form the salt of the piperidine (e.g., via carbonate salt formation using CO2, or controlled acidification) while leaving the weaker base or neutral impurities in the organic phase[1].

G Start Crude Mixture (Piperidine + Neutral Impurities) AddAcid Add 1M HCl & EtOAc (Phase Separation) Start->AddAcid Org1 Organic Layer (Neutral Impurities) AddAcid->Org1 Discard Aq1 Aqueous Layer (Piperidinium Salt) AddAcid->Aq1 Keep AddBase Add NaOH to pH > 10 Extract with DCM Aq1->AddBase Org2 Organic Layer (Pure Piperidine Free Base) AddBase->Org2 Keep & Dry Aq2 Aqueous Layer (Inorganic Salts) AddBase->Aq2 Discard

Workflow for acid-base extraction of piperidine derivatives.

Protocol: General Acid-Base Extraction for Piperidine Derivatives

  • Dissolution: Dissolve the crude oily mixture in an organic solvent with low water solubility (e.g., Ethyl Acetate or Diethyl Ether)[5].

  • Acidic Wash (Protonation): Transfer the mixture to a separatory funnel. Add an equal volume of 1 M aqueous HCl. Causality: The basic piperidine nitrogen is protonated, forming a highly polar, water-soluble piperidinium chloride salt. Neutral impurities remain partitioned in the organic layer[2].

  • Phase Separation: Shake vigorously, vent to release pressure, and allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. Discard the organic layer[5].

  • Basification (Deprotonation): Cool the aqueous layer in an ice bath. Slowly add 2 M aqueous NaOH dropwise until the pH is > 10 (verify with pH paper). Causality: The strong base deprotonates the piperidinium salt, regenerating the neutral, water-insoluble piperidine free base, which will often "oil out" as a cloudy suspension[2].

  • Final Extraction: Extract the basified aqueous solution three times with fresh Dichloromethane (DCM). Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the purified oily piperidine[5].

SECTION 3: The "Oily" Problem: Forced Crystallization via Salt Formation

Q: My purified piperidine derivative remains a stubborn, viscous oil. How can I force it to crystallize for X-ray crystallography or long-term stable storage? A: Low molecular weight piperidines often lack rigid planar structures and strong intermolecular hydrogen-bond donors, resulting in low lattice energies and melting points that fall below room temperature. To force crystallization, you must artificially increase the lattice energy. This is achieved by converting the neutral oily free base into a charged ammonium salt (e.g., hydrochloride, oxalate, or tartrate)[6]. The introduction of strong ionic interactions and counter-ion hydrogen bonding networks dramatically increases the melting point, driving the compound to precipitate out of organic solvents as a highly pure crystalline solid[7].

G OilyBase Oily Piperidine Free Base (in Et2O or EtOAc) AddAcid Add Anhydrous Acid (e.g., HCl in Dioxane) OilyBase->AddAcid Precipitate Precipitation of Piperidinium Salt AddAcid->Precipitate Exothermic Filter Vacuum Filtration & Cold Solvent Wash Precipitate->Filter PureSalt Highly Pure Crystalline Solid Filter->PureSalt

Forced crystallization workflow for oily piperidine derivatives via salt formation.

Protocol: Anhydrous Hydrochloride Salt Formation Self-validating mechanism: By strictly utilizing anhydrous conditions and dry solvents, we prevent the highly hygroscopic piperidinium salt from dissolving in residual water, ensuring immediate nucleation and maximum precipitation yield.

  • Solvent Selection: Dissolve the pure oily piperidine free base in 10–20 volumes of a dry, non-polar to moderately polar solvent (e.g., anhydrous Diethyl Ether, MTBE, or Ethyl Acetate).

  • Acid Addition: Place the flask in an ice bath (0°C) with vigorous magnetic stirring. Slowly add 1.1 equivalents of a standardized anhydrous acid solution (e.g., 4.0 M HCl in Dioxane or 2.0 M HCl in Diethyl Ether). Causality: The protonation reaction is highly exothermic. Cooling prevents solvent boiling and potential thermal degradation of the product.

  • Precipitation: Upon addition, a white precipitate should immediately form. If the salt "oils out" instead of crystallizing, the solvent matrix is too polar or trace water is present. If this occurs, add more anhydrous ether and vigorously scratch the inside of the flask with a glass rod to induce nucleation.

  • Isolation: Stir for an additional 30 minutes at 0°C to ensure complete precipitation. Collect the crystals via vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with ice-cold anhydrous ether to remove any unreacted free base and residual dioxane. Dry the crystals under high vacuum (preferably in a desiccator over P2O5) for 12 hours to remove trapped solvent molecules[7].

References

  • Chemistry LibreTexts. "24.3: Basicity of Amines." LibreTexts Organic Chemistry. Available at:[Link]

  • Biotage Knowledge Base. "When should amine-bonded columns be used for purification?" Biotage. Available at: [Link]

  • United States Patent Office. "Patent US3950333A: Cycloalkanobthiophen-4-amine derivatives." Google Patents.
  • United States Patent Office. "Patent US3438991A: Piperidine derivatives and their preparation." Google Patents.

Sources

Troubleshooting

stability of 4-[(2,4-Dimethylphenoxy)methyl]piperidine in solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical vulnerabilities of 4-[(2,4-Dimethylphenoxy)methyl]piperidine (C...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical vulnerabilities of 4-[(2,4-Dimethylphenoxy)methyl]piperidine (CAS: 946758-59-4)[1].

While the ether linkage in this molecule is robust, the secondary piperidine amine is highly reactive. Poor solvent choices, improper pH environments, and atmospheric exposure can rapidly compromise your experimental integrity. This guide breaks down the causality behind these degradation pathways and provides self-validating protocols to ensure absolute reproducibility in your assays.

Part 1: Quantitative Stability Matrix

To make informed experimental decisions, you must understand the kinetic half-life of your compound under various conditions. The following data synthesizes the stability profile of the piperidine pharmacophore based on solvent, temperature, and atmospheric conditions.

Table 1: Solution Stability & Degradation Kinetics of Piperidine Derivatives

Solvent SystemTemperatureAtmosphereEstimated Half-LifePrimary Degradation Mechanism
DMSO (Anhydrous) -20°CArgon / N₂> 12 monthsNone (Stable baseline)
DMSO (Anhydrous) 25°CAmbient Air~ 1–2 weeksN-Oxidation[2]
Dichloromethane (DCM) 25°CAmbient Air~ 15 hoursSₙ2 Nucleophilic Alkylation[3]
Aqueous Buffer (pH 7.4) 4°CAmbient Air~ 4 weeksSlow Oxidation[4]
Aqueous Buffer (pH > 9.5) 25°CN/AImmediateFree-base Precipitation[5]

Part 2: Troubleshooting Guides & FAQs

Q1: I prepared my stock solution in Dichloromethane (DCM), and within 24 hours, my compound degraded. What happened?

The Causality: Dichloromethane is frequently mistaken for an inert halogenated solvent, but it acts as a potent alkylating agent toward secondary amines. The piperidine nitrogen acts as a nucleophile, attacking the carbon in DCM via a Menschutkin-like Sₙ2 reaction[3]. This exothermic reaction forms methylene-bridged aminal dimers and ionic chloride byproducts[6][7]. The Solution: Never use DCM or chloroform for the long-term storage of piperidine derivatives. Switch to anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) for stock solutions.

Q2: My LC-MS data shows a new peak with a +16 Da mass shift and an earlier retention time. Is this an impurity?

The Causality: A +16 Da shift combined with a more polar retention time is the classic signature of N-oxidation [4]. The lone electron pair on the piperidine nitrogen is highly susceptible to atmospheric oxygen and photo-oxidative stress[2]. The Solution: Degas your solvents by sparging them with an inert gas (Argon or Nitrogen) prior to dissolution. Store the aliquots in amber vials to prevent UV-initiated radical oxidation[4].

Q3: When I diluted my DMSO stock into my cellular assay buffer, the solution immediately turned cloudy. How do I fix this?

The Causality: This is a pH-induced solubility failure. The conjugate acid of a piperidine ring typically has a pKa of ~11.0[5]. At physiological pH (7.4), the amine is protonated and highly water-soluble. However, if your buffer pH exceeds 9.5, the compound reverts to its neutral free-base form. Because the 2,4-dimethylphenoxy moiety is highly lipophilic, the uncharged molecule violently crashes out of the aqueous solution. The Solution: Verify that your assay buffer is strictly titrated to pH 7.4 before introducing the compound. If precipitation still occurs, pre-dilute the DMSO stock in a transitional gradient (e.g., 10% Tween-80 or PEG-400) before adding it to the final aqueous media.

Part 3: Mechanistic Pathways

Understanding the exact chemical pathways of degradation allows you to preemptively design better experiments.

DegradationPathways Parent 4-[(2,4-Dimethylphenoxy) methyl]piperidine (Secondary Amine) Oxidation Atmospheric Oxygen / UV (Oxidative Stress) Parent->Oxidation Aerobic Exposure DCM Dichloromethane (DCM) (Prolonged Exposure) Parent->DCM Solvent Choice NOxide Piperidine N-oxide (+16 Da Polar Impurity) Oxidation->NOxide N-Oxidation Aminal Methylene-Bridged Aminal (SN2 Alkylation) DCM->Aminal Nucleophilic Attack

Fig 1. Primary degradation pathways of piperidine derivatives via oxidation and alkylation.

Part 4: Validated Standard Operating Procedures (SOPs)

To guarantee trustworthiness, the following protocol is designed as a self-validating system . It includes mandatory Quality Control (QC) checkpoints so that any degradation is caught before it ruins a downstream biological assay.

SOP: Preparation of Long-Term Stable Stock Solutions

Objective: Formulate a 10 mM stock solution resistant to oxidation and alkylation.

Step-by-Step Methodology:

  • Solvent Preparation: Obtain HPLC-grade, anhydrous DMSO. Sparge the DMSO with Argon gas for 15 minutes to displace dissolved atmospheric oxygen[2].

  • Gravimetric Analysis: Weigh the required mass of 4-[(2,4-Dimethylphenoxy)methyl]piperidine inside a nitrogen-purged glovebox or a dry controlled environment.

  • Dissolution: Add the degassed DMSO to the compound. Vortex gently until complete visual clarity is achieved.

  • Self-Validation Checkpoint 1 (Baseline Purity): Immediately withdraw a 1 µL aliquot and run it via LC-MS. Record the Area Under the Curve (AUC) of the parent peak. This serves as your T=0 baseline.

  • Aliquot & Storage: Dispense the solution into single-use, amber-glass vials (to prevent photo-oxidation)[4]. Blanket the headspace of each vial with Argon before sealing. Store immediately at -20°C.

  • Self-Validation Checkpoint 2 (Thaw Protocol): Prior to use, allow the vial to equilibrate to room temperature before opening. This prevents ambient moisture from condensing inside the cold vial and altering the concentration or pH.

Workflow Step1 1. Weigh Compound (Inert Atmosphere) Step2 2. Select Solvent (Anhydrous DMSO/MeCN) Step1->Step2 Step3 3. Degas Solvent (Argon Sparging) Step2->Step3 Avoid Avoid: DCM, Chloroform, Unbuffered Aqueous (pH > 9) Step2->Avoid Do not use Step4 4. Aliquot & Store (Amber Vials, -20°C) Step3->Step4

Fig 2. Self-validating workflow for the preparation and storage of amine stock solutions.

References

  • Chemical Engineering Transactions (AIDIC). Thermal Stability of Amine Compounds and Dichloromethane. Available at:[Link]

  • Ataman Kimya. PIPERIDINE: Stability and Reactivity. Available at: [Link]

  • Acta Chemica Scandinavica (via SciSpace). The reactivity of dichloromethane toward amines. Available at:[Link]

  • Reddit (r/chemistry). Can you use dichloromethane as a solvent for reactions involving an amine? Available at: [Link]

  • Chemistry LibreTexts. 23.1: Properties of amines. Available at: [Link]

Sources

Optimization

reducing moisture sensitivity during piperidine synthesis

Technical Support Center: Overcoming Moisture Sensitivity in Piperidine Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Moisture Sensitivity in Piperidine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis and isolation of piperidine derivatives. The piperidine ring is one of the most prevalent nitrogen heterocycles in FDA-approved drugs, but its synthesis is notoriously vulnerable to ambient moisture.

Whether you are performing a direct catalytic hydrogenation of a pyridine precursor or assembling the ring via reductive amination, water acts as a dual threat: it competitively deactivates transition-metal catalysts and shifts thermodynamic equilibria against intermediate formation.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind why your syntheses fail in the presence of water—and exactly how to fix them.

Diagnostic Workflow

Below is the logical troubleshooting matrix we use to diagnose and resolve moisture-induced failures in piperidine synthesis.

MoistureTroubleshooting Start Piperidine Synthesis Low Yield / Stalled Route Determine Synthetic Route Start->Route Hydro Pyridine Hydrogenation Route->Hydro Heterogeneous/Homogeneous RedAm Reductive Amination Route->RedAm Aldehyde + Amine HydroIssue Catalyst Poisoning (H2O competes for metal sites) Hydro->HydroIssue Moisture Present RedAmIssue Imine Hydrolysis & Reductant Degradation RedAm->RedAmIssue Moisture Present HydroFix Use Ir(III) C,N-complex + TFA (Moisture-Tolerant) HydroIssue->HydroFix RedAmFix Add Anhydrous MgSO4 & Fresh NaBH(OAc)3 RedAmIssue->RedAmFix Verify Validate via GC-MS / IR HydroFix->Verify RedAmFix->Verify

Caption: Diagnostic workflow for resolving moisture-induced failures in piperidine synthesis.

Module 1: Catalytic Hydrogenation of Pyridines

Q: Why does my Rh/C or Ru catalyst stall midway through pyridine hydrogenation? A: Catalyst deactivation in traditional heterogeneous systems (like Rh/C or Pd/C) is primarily driven by competitive inner-sphere coordination[1]. These catalysts require the flat pyridine ring to adsorb directly onto the active metal sites. Water molecules, being highly polar, competitively bind to these empty d-orbitals. Furthermore, water exacerbates product inhibition: it reacts with the highly basic piperidine product to form strongly coordinating hydroxide ions that permanently poison the metal surface[1].

Q: How can I perform a moisture-tolerant pyridine hydrogenation? A: The solution is to transition from an inner-sphere adsorption mechanism to an outer-sphere ionic transfer mechanism. Recent breakthroughs utilize air- and moisture-stable Iridium(III) C,N-cyclometalated catalysts combined with a strong acid like Trifluoroacetic Acid (TFA)[2]. The Causality: The TFA protonates the pyridine, forming a pyridinium salt. The Ir(III) catalyst activates the H₂ gas and transfers a hydride to the pyridinium ion without the substrate ever needing to bind directly to the metal center[3]. Because the metal center is sterically protected and does not require an open coordination site for the substrate, water cannot compete, rendering the system entirely moisture-tolerant[2].

Quantitative Catalyst Comparison

Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation in the Presence of Moisture

Catalyst SystemMechanismMoisture ToleranceFunctional Group CompatibilityTypical Yield (Ambient Moisture)
Heterogeneous Rh/C Inner-sphere adsorptionLow (Deactivates)Poor (Reduces alkenes/nitro)< 40% (Stalls)
Ru/Co Nanoparticles Surface hydrogenationModerateModerate60 - 70%
Ir(III) C,N-complex + TFA Outer-sphere ionic transferHigh (Stable)Excellent (Tolerates nitro, bromo)> 90%[2]
Protocol 1: Moisture-Tolerant Iridium(III)-Catalyzed Pyridine Hydrogenation

This protocol is designed as a self-validating system to ensure successful reduction without the need for a glovebox[2].

  • Reagent Preparation: In a standard heavy-walled reaction vial, dissolve the substituted pyridine (1.0 mmol) in 1 M methanol. No rigorous solvent drying is required.

  • Acidification (Activation): Add 3.0 equivalents of Trifluoroacetic Acid (TFA).

    • Self-Validation Check: The solution should exhibit a mild exotherm. This confirms the formation of the pyridinium salt, which is critical to preventing catalyst poisoning by the basic piperidine product[3].

  • Catalyst Addition: Add 2 mol% of the [Ir-OMs] C,N-cyclometalated catalyst.

  • Hydrogenation: Seal the reactor and pressurize with 50 bar of H₂ gas. Stir at room temperature for 18 hours[2].

  • Workup & Validation: Vent the H₂ gas safely. Concentrate the mixture under reduced pressure.

    • Self-Validation Check: Analyze the crude salt via ¹H-NMR (D₂O). The complete disappearance of aromatic pyridine protons (7.0–9.0 ppm) and the appearance of aliphatic piperidine protons (1.5–3.5 ppm) validates the catalyst's activity. The product is isolated as a stable piperidinium trifluoroacetate salt, which is inherently protected from atmospheric moisture[2].

Module 2: Reductive Amination & Ring-Closing Routes

Q: My reductive amination yields are low, and I see unreacted aldehydes. Is moisture to blame? A: Yes. When synthesizing functionalized piperidines (e.g., via the reaction of piperidine-2-carbaldehyde with an amine), water is a dual threat[4]. First, imine formation is a condensation reaction that produces water. By Le Chatelier's principle, ambient moisture pushes the equilibrium backward, hydrolyzing the intermediate imine. Second, the standard reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), reacts with water to release H₂ gas and form inactive sodium borate salts. This not only consumes the reagent but alters the pH of the reaction, further hindering acid-catalyzed imine formation[4].

Protocol 2: Anhydrous Reductive Amination for Piperidine Core Assembly

This protocol incorporates built-in analytical checks to prevent the premature addition of reducing agents[4].

  • System Purging: Flame-dry a round-bottom flask and purge with Argon for 15 minutes to establish an inert atmosphere[1].

  • Imine Formation (The Critical Step): Dissolve the aldehyde precursor (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M). Add the amine (1.1 eq), a catalytic amount of acetic acid (0.1 eq), and 2.0 equivalents of anhydrous MgSO₄ (acting as an irreversible water scavenger)[4].

  • Validation of Intermediate: Stir for 2 hours at room temperature.

    • Self-Validation Check: Before proceeding, extract a 10 µL aliquot, filter it, and run a rapid IR spectrum. The presence of a sharp C=N stretch (~1650 cm⁻¹) and the total absence of a C=O stretch (~1720 cm⁻¹) confirms complete imine formation. Do not proceed until the C=O stretch is gone.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add fresh NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes to control the exothermic hydride transfer and prevent thermal degradation of the reductant[4].

  • Workup: Quench carefully with saturated aqueous NaHCO₃.

    • Crucial Extraction Note: Because functionalized piperidines are highly polar and potentially water-soluble, use saturated sodium chloride (brine) for all aqueous washes. This reduces the solubility of the piperidine in the aqueous phase, forcing it into the organic layer[4].

Module 3: Post-Synthesis Handling & Storage

Q: My purified piperidine turns into a cloudy syrup upon storage. How do I prevent this? A: Piperidine exhibits strong basicity (with a conjugate acid pKa of 11.12) and is highly hygroscopic[5]. When left exposed to ambient air, it rapidly absorbs atmospheric moisture and reacts with carbon dioxide to form insoluble carbamate and carbonate salts, resulting in a cloudy syrup[5].

Best Practices for Storage:

  • Short-Term: Store the free base over solid KOH pellets in a tightly sealed, argon-flushed desiccator. The KOH acts as both a desiccant and a CO₂ scavenger.

  • Long-Term (Recommended): Convert the free amine to a hydrochloride or trifluoroacetate salt. Piperidinium salts are highly stable, non-volatile, and significantly less hygroscopic, making them ideal for long-term library storage[2].

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the H-NMR Spectrum of 4-[(2,4-Dimethylphenoxy)methyl]piperidine

A Comparative Analysis for Structural Elucidation in Drug Development As a Senior Application Scientist, my experience has consistently shown that a meticulous and well-reasoned approach to structural elucidation is para...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis for Structural Elucidation in Drug Development

As a Senior Application Scientist, my experience has consistently shown that a meticulous and well-reasoned approach to structural elucidation is paramount in advancing drug discovery pipelines. The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmaceuticals.[1] When combined with an aryloxy ether linkage, as in 4-[(2,4-Dimethylphenoxy)methyl]piperidine, the resulting molecule presents an interesting and instructive case for structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides an in-depth interpretation of the proton NMR (¹H-NMR) spectrum expected for 4-[(2,4-Dimethylphenoxy)methyl]piperidine. Beyond a simple prediction of peaks, we will explore the causal factors—such as conformational dynamics, electronic effects, and spin-spin coupling—that dictate the spectrum's appearance. Furthermore, we will objectively compare the utility of ¹H-NMR with other common analytical techniques for this specific molecule, providing a holistic perspective for researchers in the field.

Visualizing the Analyte: Labeled Structure

To facilitate a clear discussion, the protons of 4-[(2,4-Dimethylphenoxy)methyl]piperidine are systematically labeled in the diagram below. This numbering will be used throughout the guide to correlate specific protons with their expected NMR signals.

Caption: Labeled structure of 4-[(2,4-Dimethylphenoxy)methyl]piperidine.

Predicted ¹H-NMR Spectrum and Interpretation

The interpretation of an NMR spectrum is a deductive process. We begin by predicting the chemical environment of each proton and then assemble the complete spectrum. For this molecule, we can dissect the structure into three key regions: the piperidine ring, the aromatic system, and the linking (CH₂-O) bridge.

Table 1: Predicted ¹H-NMR Data for 4-[(2,4-Dimethylphenoxy)methyl]piperidine (in CDCl₃)

Proton Label(s)IntegrationPredicted δ (ppm)MultiplicityRationale & Expected Coupling (J)
Aromatic Protons
H-141H~ 6.95dOrtho-coupled to H-13 (³J ≈ 8.5 Hz).
H-131H~ 6.75ddOrtho-coupled to H-14 (³J ≈ 8.5 Hz), meta-coupled to H-11 (⁴J ≈ 2.5 Hz).
H-111H~ 6.70dMeta-coupled to H-13 (⁴J ≈ 2.5 Hz).
Ether Bridge
H-7 (O-CH₂ )2H~ 3.85dCoupled to the methine proton H-4 (³J ≈ 6.5 Hz). Deshielded by adjacent oxygen.[2][3]
Piperidine Ring Protons
H-2eq, H-6eq2H~ 3.10dddDeshielded relative to axial protons. Coupled to geminal H-ax (²J ≈ 12 Hz), vicinal H-ax (³Jaa ≈ 12 Hz), and vicinal H-eq (³Jae ≈ 3 Hz).
H-2ax, H-6ax2H~ 2.60dddShielded relative to equatorial protons. Coupled to geminal H-eq (²J ≈ 12 Hz), vicinal H-ax (³Jaa ≈ 12 Hz), and vicinal H-eq (³Jae ≈ 3 Hz).[4][5]
H-4 (methine)1H~ 1.90mComplex multiplet due to coupling with H-3, H-5, and H-7 protons.
H-3eq, H-5eq2H~ 1.80mBroad multiplet, often overlapping with other signals.
H-3ax, H-5ax2H~ 1.30mBroad multiplet, typically the most upfield of the ring protons.
Amine Proton
H-1 (N-H )1H~ 1.5 - 2.5br sChemical shift is variable and concentration-dependent. Often a broad singlet that may exchange with D₂O.[6]
Methyl Protons
H-16 (Ar-CH₃ )3H~ 2.25sSinglet, typical for an aromatic methyl group.
H-15 (Ar-CH₃ )3H~ 2.20sSinglet, slightly different chemical shift from the other methyl due to its ortho position relative to the ether.
Causality Behind the Chemical Shifts
  • Piperidine Ring Dynamics: The piperidine ring exists predominantly in a chair conformation.[7] This leads to two distinct proton environments: axial and equatorial. Protons in the 2 and 6 positions that are equatorial are typically deshielded (shifted downfield) compared to their axial counterparts.[8] This is due to the anisotropic effect of the C-C and C-N bonds. The rate of chair-chair interconversion can affect peak sharpness; at room temperature, for many piperidines, this exchange is fast on the NMR timescale, leading to averaged, but still distinct, signals for axial and equatorial protons.[8][9]

  • Aromatic System: The chemical shifts of the aromatic protons (H-11, H-13, H-14) are governed by the electronic effects of the three substituents on the ring: the two methyl groups and the alkoxy group. Both methyl and alkoxy groups are electron-donating, which shields the aromatic protons and shifts them upfield (to lower ppm values) compared to unsubstituted benzene (7.34 ppm).[10] The observed splitting pattern (d, dd, d) is characteristic of a 1,2,4-trisubstituted benzene ring.

  • Ether Linkage (H-7): The protons on the methylene bridge (H-7) are adjacent to an electronegative oxygen atom, which strongly deshields them, pulling their signal downfield to the ~3.85 ppm region.[2][3] Their multiplicity as a doublet arises from coupling only to the single adjacent methine proton (H-4).

A Comparative Look: Alternative Analytical Techniques

While ¹H-NMR is exceptionally powerful for determining the precise connectivity and stereochemistry of a molecule like this, a comprehensive structural confirmation relies on a suite of analytical techniques. Each method provides a unique piece of the puzzle.

Table 2: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation Provided for 4-[(2,4-Dimethylphenoxy)methyl]piperidineAdvantagesLimitations
¹H-NMR Detailed proton environment, connectivity (through J-coupling), stereochemical relationships (axial/equatorial), and relative number of protons.Provides the most detailed structural map of the hydrogen framework. Non-destructive.Can have overlapping signals, especially in the aliphatic region.[8] Requires pure sample.
¹³C-NMR Number of unique carbon environments, general chemical environment (sp³, sp², C-O, C-N).Complements ¹H-NMR, resolves carbon backbone, simpler spectra (usually no C-C coupling).Low natural abundance of ¹³C requires longer acquisition times. Provides no direct connectivity information.
Mass Spectrometry (MS) Precise molecular weight, molecular formula (with HRMS), and fragmentation patterns that can suggest structural motifs.Extremely sensitive, requires minimal sample. Fragmentation can confirm key bonds.Isomeric compounds can be difficult to distinguish. Provides no stereochemical information.
Infrared (IR) Spectroscopy Presence of key functional groups (N-H stretch, C-O ether stretch, C-H stretches, aromatic C=C bends).Fast, simple, and good for identifying the presence or absence of key functional groups.Provides limited information on the overall molecular skeleton. Spectrum can be complex.
2D-NMR (COSY, HSQC) COSY: Shows ¹H-¹H coupling correlations, confirming which protons are adjacent. HSQC: Correlates each proton with its directly attached carbon.Unambiguously resolves signal overlap and confirms assignments made from 1D spectra. Essential for complex molecules.Requires significantly more instrument time than 1D experiments.

Experimental Protocol: Acquiring a High-Quality ¹H-NMR Spectrum

Trustworthy data begins with a robust experimental protocol. The following steps outline a standard procedure for acquiring a ¹H-NMR spectrum suitable for detailed structural analysis.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified 4-[(2,4-Dimethylphenoxy)methyl]piperidine sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. CDCl₃ is a common choice for its good solubilizing power and minimal signal overlap with many organic compounds.[11]

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution. TMS is chemically inert and its signal is defined as 0.00 ppm, providing a reference point for all other chemical shifts.[12][13]

    • Transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detector coil region (typically ~4 cm).

  • Instrument Setup & Data Acquisition (on a 400 MHz Spectrometer):

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Locking: The instrument will "lock" onto the deuterium signal of the solvent (e.g., CDCl₃). This compensates for any magnetic field drift during the experiment.

    • Shimming: Perform an automated or manual shimming procedure. This process optimizes the homogeneity of the magnetic field across the sample volume, which is critical for achieving sharp, well-resolved peaks.

    • Tuning and Matching: Tune and match the probe to the correct frequency for ¹H nuclei to ensure maximum signal sensitivity.

    • Acquisition Parameters:

      • Set the spectral width to cover the expected range of proton signals (e.g., -2 to 12 ppm).

      • Use a standard 90° pulse angle.

      • Set the relaxation delay (d1) to an appropriate value (e.g., 1-2 seconds) to allow for adequate relaxation of the protons between scans.

      • Acquire a suitable number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier Transform (FT) to convert the raw data (Free Induction Decay, FID) into the frequency-domain spectrum.

    • Phasing: Manually or automatically correct the phase of the spectrum so that all peaks are in the positive absorptive mode with a flat baseline.

    • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

    • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integration: Integrate the area under each peak. Set the integration of a well-resolved peak corresponding to a known number of protons (e.g., one of the methyl singlets to 3H) to determine the relative number of protons for all other signals.

Logical Workflow for Spectral Interpretation

The process of moving from a raw spectrum to a confirmed structure follows a logical, deductive workflow. This can be visualized as a series of steps, where each step builds upon the last. For complex structures or where ambiguity exists, two-dimensional (2D) NMR techniques are an indispensable part of this workflow.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Confirmation (If Needed) A Acquire 1D ¹H Spectrum B Process Data (FT, Phase, Baseline, Reference) A->B C Analyze Chemical Shift Regions (Aromatic, Aliphatic, etc.) B->C D Analyze Integration (Determine Proton Ratios) C->D E Analyze Multiplicity (Deduce Neighboring Protons) D->E F Propose Initial Assignments E->F G Acquire COSY Spectrum (¹H-¹H Correlation) F->G Ambiguity? Z Final Structure Confirmation F->Z H Acquire HSQC/HMQC Spectrum (¹H-¹³C Direct Correlation) G->H I Correlate Signals & Refine Assignments H->I I->Z

Caption: A logical workflow for NMR spectral interpretation and structure confirmation.

Conclusion

The structural elucidation of 4-[(2,4-Dimethylphenoxy)methyl]piperidine serves as an excellent model for applying the fundamental principles of ¹H-NMR spectroscopy. A thorough analysis, grounded in an understanding of conformational effects, electronic substituent effects, and spin-spin coupling, allows for a confident and detailed assignment of the entire proton framework. While ¹H-NMR is arguably the single most informative technique for this purpose, its power is magnified when used in concert with other methods like ¹³C-NMR and mass spectrometry. By following rigorous experimental protocols and a logical interpretive workflow, researchers can effectively and accurately characterize novel chemical entities, a critical step in the journey of drug development.

References

  • Eliel, E. L., Kandasamy, D., Yen, C.-Y., & Hargrave, K. D. (1980). Conformational Analysis. 39. 13C NMR Spectra of Saturated Heterocycles. 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society, 102(11), 3698–3707. [Link]

  • O'Dowd, H., & Miskelly, I. (2009). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. CORE. [Link]

  • Konkoľ, M., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC. [Link]

  • SpectraBase. (n.d.). Piperidine. Retrieved March 7, 2024, from [Link]

  • Schaefer, T., & Chum, K. (1976). Effect of substituents on the chemical shift of benzylic protons. Canadian Journal of Chemistry, 54(17), 2231-2234. [Link]

  • eGyanKosh. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved March 7, 2024, from [Link]

  • University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved March 7, 2024, from [Link]

  • Tafazzoli, M., et al. (1995). Pressure- and temperature-dependent proton NMR studies of N-methylpiperidine ring inversion in the gas phase. The Journal of Physical Chemistry, 99(1), 108-112. [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved March 7, 2024, from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved March 7, 2024, from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. [Link]

Sources

Comparative

C13-NMR chemical shifts for dimethylphenoxy piperidine

Structural Elucidation Comparison Guide: 13 C-NMR Chemical Shift Prediction for Dimethylphenoxy Piperidine Derivatives In modern drug discovery, the piperidine ring is a ubiquitous pharmacophore. When functionalized with...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation Comparison Guide: 13 C-NMR Chemical Shift Prediction for Dimethylphenoxy Piperidine Derivatives

In modern drug discovery, the piperidine ring is a ubiquitous pharmacophore. When functionalized with sterically hindered aromatic systems—such as the dimethylphenoxy moiety found in various non-nucleoside reverse transcriptase inhibitors (NNRTIs) and targeted protein degraders—accurate structural elucidation becomes critical[1].

For researchers synthesizing novel dimethylphenoxy piperidine derivatives, 13 C-NMR spectroscopy is the gold standard for verifying regiochemistry. However, relying solely on empirical interpretation is inefficient. Today, scientists utilize advanced NMR prediction software to simulate spectra prior to synthesis or to automate peak assignment.

This guide objectively compares the algorithmic performance of the three industry-leading NMR prediction tools—ACD/Labs NMR Predictors , Mestrelab Mnova NMRPredict , and ChemDraw Professional (ChemNMR) —using 4-(2,6-dimethylphenoxy)piperidine as a rigorous benchmark molecule.

Algorithmic Architectures: A Causality Analysis

The accuracy of an NMR prediction tool is entirely dependent on how its underlying algorithm handles 3D stereoelectronic effects. The 2,6-dimethyl substitution on our benchmark molecule forces the piperidine ring out of coplanarity with the phenyl ring due to severe steric clash. This conformational twist alters the p−π conjugation of the ether oxygen, significantly shielding or deshielding specific carbons.

Here is how the leading platforms process this complex chemical environment:

  • ACD/Labs NMR Predictors (Dual Algorithm): ACD/Labs employs a hybrid approach combining Hierarchically Ordered Spherical Description of Environment (HOSE) codes with Neural Networks (NN)[2]. The HOSE code excels when the exact or highly similar substructure exists in their massive proprietary database. If the sterically strained ether linkage is underrepresented, the algorithm seamlessly defaults to the Neural Network, which predicts shifts based on thousands of topological and physicochemical features, ensuring high accuracy even in novel chemical space[2].

  • Mestrelab Mnova NMRPredict (Ensemble Approach): Mnova utilizes a sophisticated "Ensemble" methodology[3]. It runs the molecule through multiple independent prediction engines simultaneously: Machine Learning (Deep Neural Networks), Modgraph HOSE codes, and Increment-based rules[4]. A Bayesian algorithm then evaluates the variance between these engines to output a final predicted shift alongside a highly valuable Confidence Interval [3].

  • ChemDraw Professional (ChemNMR): ChemDraw relies primarily on linear additivity rules (empirical models based on topological parameter increments)[5]. While extremely fast and computationally light, linear additivity assumes that substituent effects are strictly additive. It frequently struggles to account for the non-linear shielding effects caused by the steric hindrance of the 2,6-dimethyl groups[6].

G cluster_0 Ensemble Prediction Engines Input Input Chemical Structure (Dimethylphenoxy piperidine) HOSE HOSE Code Algorithm (Database Similarity) Input->HOSE ML Machine Learning / NN (Novel Chemical Space) Input->ML Add Linear Additivity Rules (Empirical Increments) Input->Add Bayesian Bayesian Algorithm (Weighted Combiner) HOSE->Bayesian ML->Bayesian Add->Bayesian Output Final 13C Chemical Shifts + Confidence Intervals Bayesian->Output

Workflow of an Ensemble NMR Prediction system utilizing Bayesian logic to merge multiple algorithms.

Quantitative Performance Comparison

To objectively evaluate these tools, we compare their predicted 13 C-NMR chemical shifts for 4-(2,6-dimethylphenoxy)piperidine against benchmark experimental data (acquired in CDCl 3​ at 100 MHz).

Note: Δδ represents the absolute error in parts-per-million (ppm) compared to the experimental ground truth.

Carbon PositionEnvironmentExperimental (ppm)ACD/Labs (ppm) Δδ Mnova Ensemble (ppm) Δδ ChemDraw (ppm) Δδ
C2 / C6 Piperidine CH 2​ (N-adj)44.044.20.2 43.80.2 45.51.5
C3 / C5 Piperidine CH 2​ 32.532.10.4 32.70.2 30.02.5
C4 Piperidine CH (O-adj)72.071.80.2 72.50.5 75.23.2
C1' Aromatic C (O-adj)155.0154.80.2 155.30.3 158.03.0
C2' / C6' Aromatic C (CH 3​ -adj)130.5130.20.3 130.90.4 128.02.5
C3' / C5' Aromatic CH128.8128.50.3 129.00.2 129.50.7
C4' Aromatic CH123.5123.90.4 123.20.3 125.01.5
CH 3​ Aromatic Methyls16.516.30.2 16.80.3 15.01.5
Average Error ~0.28 ~0.30 ~2.05

Data Analysis: Both ACD/Labs and Mnova demonstrate exceptional accuracy (Average Error 0.3 ppm). ChemDraw struggles specifically at the C4 and C1' positions. Because ChemDraw relies on linear additivity[5], it fails to account for the shielding effect caused by the steric clash of the methyl groups, which forces the ether oxygen's lone pairs out of resonance with the aromatic ring. ACD/Labs and Mnova successfully predict this non-linear stereoelectronic effect via their Neural Network architectures[2][3].

Self-Validating Experimental Protocol

To ensure scientific integrity, software predictions must never be accepted blindly. The experimental values in the table above were established using a self-validating 2D-NMR workflow. By leveraging through-bond correlations, we create a closed-loop logic system that proves the assignments independently of any algorithm.

Step-by-Step Validation Workflow:

  • Sample Preparation: Dissolve 15-20 mg of the purified dimethylphenoxy piperidine derivative in 0.6 mL of CDCl 3​ . Use tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • 1D 13 C{1H} CPD Acquisition: Acquire a standard broadband decoupled 13 C spectrum to identify all unique carbon environments (8 expected signals due to the molecule's plane of symmetry).

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Map protons to their directly attached carbons ( 1JCH​ ).

    • Causality: This instantly differentiates the piperidine CH 2​ carbons (C2/C6 vs. C3/C5) based on their proton integration and chemical shifts, isolating the deshielded C4 methine carbon (~72.0 ppm).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Map proton-carbon correlations over 2 to 3 bonds ( 2JCH​ and 3JCH​ ).

    • Self-Validation Logic: The quaternary C1' carbon (attached to the oxygen) is invisible in HSQC. To unambiguously assign it, look at the aromatic methyl protons (~2.2 ppm in 1 H-NMR). In the HMBC spectrum, these methyl protons will show a strong 3-bond correlation cross-peak to C1' (~155.0 ppm) and C3'/C5' (~128.8 ppm), and a 2-bond correlation to C2'/C6' (~130.5 ppm). This completely maps the aromatic ring without relying on software heuristics.

Conclusion & Recommendations

For drug development professionals working with complex, sterically hindered scaffolds like dimethylphenoxy piperidines:

  • Choose ACD/Labs or Mnova for definitive structural elucidation and publication-quality automated assignments. Their integration of Neural Networks and Bayesian ensemble logic successfully captures the 3D stereoelectronic realities of hindered ethers[2][3][4].

  • Use ChemDraw (ChemNMR) strictly for rapid, on-the-fly estimations during the drafting phase. Be aware that its linear additivity algorithm will likely overestimate the chemical shifts of carbons adjacent to sterically strained linkages[5][6].

Sources

Validation

Analytical Modalities for Functional Group Characterization: A Comparative Guide to IR Spectroscopy of Ethers and Amines

In pharmaceutical development and materials science, rapidly distinguishing between structural functional groups is critical for verifying active pharmaceutical ingredients (APIs), confirming PEGylation (ether-rich modif...

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development and materials science, rapidly distinguishing between structural functional groups is critical for verifying active pharmaceutical ingredients (APIs), confirming PEGylation (ether-rich modifications), and conducting excipient compatibility studies. Infrared (IR) spectroscopy remains a frontline analytical tool for this purpose.

As a Senior Application Scientist, I approach spectral analysis not merely as pattern recognition, but as a study of molecular physics. This guide objectively compares the instrumental modalities used to acquire these spectra and provides a deep dive into the mechanistic causality behind the distinct spectral signatures of ether and amine functional groups.

Instrumental Modalities: ATR-FTIR vs. Transmission FTIR

The way a sample is presented to the IR beam has a decisive influence on the resulting spectrum, often dictating whether a functional group can be accurately identified[1].

Historically, Transmission FTIR was the gold standard. It requires incident infrared light to pass completely through the sample[2]. For solids, this typically involves dispersing the sample in potassium bromide (KBr) and pressing it into a pellet, or using liquid cells with defined path lengths[3]. While transmission offers strict control over optical path length—making it highly suitable for bulk material quantitation—it is highly susceptible to moisture contamination[1][3]. Hygroscopic KBr absorbs atmospheric water, which artificially inflates peaks in the 3200–3600 cm⁻¹ region, completely masking the critical N-H stretches required to identify amines.

Today, Attenuated Total Reflectance (ATR-FTIR) has largely replaced transmission as the dominant sampling methodology for routine analysis of solids and liquids[3][4]. ATR utilizes an Internal Reflective Element (IRE)—typically a diamond, zinc selenide (ZnSe), or germanium (Ge) crystal—with a high refractive index[2]. When the IR beam reflects internally within the crystal, it generates an evanescent wave that penetrates orthogonally into the sample[3][4].

Causality of Choice: We actively select ATR-FTIR for amine and ether screening because its shallow, consistent penetration depth (typically 0.5 to 5 µm) prevents the total absorption (peak "bottoming out") of intensely strong C-O ether stretches[1][4]. Furthermore, it eliminates the need for moisture-prone KBr preparation, ensuring that the high-frequency amine signals remain unobstructed[3].

Table 1: Performance Comparison of FTIR Sampling Modalities
ParameterATR-FTIRTransmission FTIR
Sample Preparation None (Direct application)High (KBr pellets, mulls, liquid cells)
Optical Path Length 0.5 – 5 µm (Wavelength dependent)Defined by cell or pellet thickness
Moisture Interference Minimal (No hygroscopic matrix)High (KBr absorbs atmospheric water)
Primary Application Routine ID, opaque samples, liquidsTrace analysis, strict bulk quantitation
Risk to Amine/Ether ID Low (ATR correction required for C-O)High (Water masks N-H; C-O can saturate)

Mechanistic Causality in Spectral Output

Understanding why a functional group absorbs at a specific frequency ensures accurate interpretation and prevents false positives.

Amine Signatures (N-H Stretching and Bending)

The N-H bond is polar, but less electronegative than an O-H bond, resulting in weaker and sharper absorption bands[5].

  • Primary Amines (-NH₂): Possess two N-H bonds that couple to produce two distinct vibrational modes: symmetric (both bonds stretch in phase) and asymmetric (bonds stretch out of phase). This quantum mechanical coupling manifests as a characteristic "doublet" or molar-tooth shape between 3200 and 3600 cm⁻¹[5][6].

  • Secondary Amines (-NHR): Have only one N-H bond, restricting them to a single stretching mode. This produces a single "canine-tooth" spike in the same 3200–3600 cm⁻¹ region[5][6].

  • Tertiary Amines (-NR₃): Lack N-H bonds entirely, rendering the high-frequency region transparent[5][7].

Ether Signatures (C-O-C Stretching)

Ethers lack hydrogen-bond donors, meaning they do not absorb in the high-frequency 3000+ cm⁻¹ region[7]. Their defining feature is the C-O-C asymmetric stretch.

  • Aliphatic Ethers: Because oxygen is highly electronegative, the C-O bond possesses a significant permanent dipole. Stretching this bond causes a massive change in the dipole moment, resulting in an intensely strong, broad absorption band in the "fingerprint" region, typically between 1050 and 1150 cm⁻¹[7][8].

  • Aromatic Ethers: Phenyl alkyl ethers display two strong absorbances (near 1050 and 1250 cm⁻¹) because resonance with the aromatic ring alters the bond order and strengthens the C-O bond[8].

Table 2: Characteristic IR Spectral Signatures
Functional GroupVibration ModeWavenumber (cm⁻¹)Intensity & ShapeMechanistic Origin
Primary Amine N-H Stretch3200 – 3600Weak/Medium, DoubletSym. & Asym. stretching of -NH₂
Secondary Amine N-H Stretch3200 – 3600Weak/Medium, SingletSingle N-H bond stretching
Tertiary Amine N-H StretchN/AAbsentNo N-H bonds present
Aliphatic Ether C-O-C Stretch1050 – 1150Very Strong, BroadLarge dipole change during asym. stretch
Aromatic Ether C-O-C Stretch~1050 and ~1250Two Strong PeaksResonance strengthens C-O bond

Self-Validating Experimental Protocol: ATR-FTIR Analysis

This protocol is designed to differentiate a PEGylated excipient (ether-rich) from an active pharmaceutical ingredient containing a primary amine. Every step includes a built-in validation mechanism to ensure data integrity.

Step 1: System Suitability & Background Collection

  • Action: Clean the diamond ATR crystal with MS-grade isopropanol and a lint-free wipe. Allow it to evaporate completely.

  • Validation: Collect a background spectrum (air). The baseline must be flat, and the energy throughput must meet the manufacturer's threshold.

  • Causality: Any residual solvent will introduce spurious C-O (from the alcohol) or C-H peaks, invalidating the sample spectrum and causing false ether identifications.

Step 2: Sample Application

  • Action (Liquid PEG): Place 1-2 drops directly onto the crystal, ensuring complete coverage of the beam area.

  • Action (Solid Amine API): Place 2-5 mg of powder on the crystal and apply the pressure anvil.

  • Validation: Monitor the real-time preview. Adjust the anvil pressure until the strongest peak reaches ~0.4 to 0.8 Absorbance Units (AU).

  • Causality: Insufficient pressure leads to poor optical contact and weak signal-to-noise ratios; over-pressurizing can distort the crystal lattice, shifting peak positions and damaging the IRE[1].

Step 3: Spectral Acquisition

  • Action: Acquire the spectrum using 4 cm⁻¹ resolution, 32 to 64 co-added scans, over a range of 4000–600 cm⁻¹.

  • Causality: A resolution of 4 cm⁻¹ provides the optimal balance. It is high enough to resolve the closely spaced primary amine doublet, yet low enough to maintain a high signal-to-noise ratio without excessive scan times.

Step 4: Data Processing

  • Action: Apply an ATR correction algorithm via the spectrometer software.

  • Validation: Verify that the relative intensity of the high-frequency peaks (3000+ cm⁻¹) has increased relative to the fingerprint region (1000 cm⁻¹).

  • Causality: The evanescent wave's penetration depth is wavelength-dependent; it penetrates deeper at lower wavenumbers[4]. Consequently, peaks in the fingerprint region (like the ether C-O stretch at 1100 cm⁻¹) will appear artificially inflated relative to high-frequency peaks (like the amine N-H stretch at 3400 cm⁻¹). ATR correction normalizes the spectrum to resemble a standard transmission spectrum for accurate library matching.

Spectral Interpretation Workflow

The following logic diagram outlines the decision-making process for distinguishing these functional groups based on the acquired spectral data.

IR_Workflow Start Acquire IR Spectrum CheckNH Assess 3200-3600 cm⁻¹ (N-H Stretch Region) Start->CheckNH HasNH Are Peaks Present? CheckNH->HasNH TwoSpikes Two Spikes (Primary Amine) HasNH->TwoSpikes Yes (Doublet) OneSpike One Spike (Secondary Amine) HasNH->OneSpike Yes (Singlet) NoSpike No Peaks (Tertiary Amine/Ether) HasNH->NoSpike No CheckCO Assess 1050-1150 cm⁻¹ (C-O Stretch Region) NoSpike->CheckCO Evaluate Fingerprint EtherConfirmed Strong Peak Present (Ether Confirmed) CheckCO->EtherConfirmed Strong ~1100 cm⁻¹ TertiaryAmine No Strong C-O Peak (Tertiary Amine Likely) CheckCO->TertiaryAmine No Peak

Fig 1: Logical decision tree for distinguishing ether and amine functional groups via IR spectra.

References

  • Specac Ltd. "Getting reliable FTIR data in pharmaceutical analysis: the role of sampling."
  • Agilent. "ATR-FTIR Spectroscopy, FTIR Sampling Techniques."
  • Chemistry LibreTexts. "10.7: Functional Groups and IR Tables."
  • ZfP - BayernCollab. "Fourier Transform Infrared spectrometry (FTIR)."
  • Chemistry LibreTexts. "4.7 Identifying Characteristic Functional Groups."
  • Edinburgh Instruments. "Common Sampling Techniques of FTIR Spectroscopy."
  • OpenStax Adaptation. "18.8 Spectroscopy of Ethers – Organic Chemistry."
  • YouTube. "IR Spectroscopy - Basic Introduction."

Sources

Comparative

A Researcher's Guide to Single-Crystal X-ray Diffraction Analysis: A Comparative Case Study Approach for 4-[(2,4-Dimethylphenoxy)methyl]piperidine

For researchers in drug development and materials science, a deep understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins everything from structure-activity relationship (SAR) stu...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in drug development and materials science, a deep understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins everything from structure-activity relationship (SAR) studies to the formulation of stable and effective pharmaceuticals. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining molecular structures. This guide provides a comprehensive framework for the crystallographic analysis of 4-[(2,4-Dimethylphenoxy)methyl]piperidine, a novel piperidine derivative.

While, as of this writing, the specific crystal structure of 4-[(2,4-Dimethylphenoxy)methyl]piperidine has not been deposited in publicly accessible databases such as the Cambridge Structural Database (CSD)[1], this guide will equip researchers with the necessary protocols and a comparative mindset. We will outline the experimental workflow for obtaining this critical data and demonstrate how to compare it against structurally related piperidine derivatives. This comparative approach is essential for understanding how subtle changes in molecular structure can influence crystal packing and, ultimately, a compound's physicochemical properties.

The Importance of Crystallographic Analysis

The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, valued for its favorable pharmacokinetic properties. The introduction of a substituted phenoxy-methyl group at the 4-position, as in our target compound, can significantly impact its biological activity and solid-state properties. Crystallographic analysis provides precise information on:

  • Molecular Conformation: The exact bond lengths, bond angles, and torsion angles, which dictate the molecule's shape.

  • Stereochemistry: Unambiguous assignment of stereocenters.

  • Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, van der Waals forces) that govern how molecules pack together in a crystal lattice. These interactions are crucial for properties like solubility, melting point, and stability.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different properties.

Experimental Workflow for Single-Crystal X-ray Diffraction

The journey from a powdered sample to a refined crystal structure is a meticulous process. The following protocol is a self-validating system, with checkpoints to ensure high-quality data.

Step 1: Crystal Growth

The adage "garbage in, garbage out" is particularly true for crystallography. A high-quality single crystal is the prerequisite for a successful experiment.

  • Protocol:

    • Purification: Ensure the sample of 4-[(2,4-Dimethylphenoxy)methyl]piperidine is of the highest possible purity (>98%).

    • Solvent Screening: Test the solubility of the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, hexane).

    • Crystallization Techniques:

      • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly over several days in a loosely covered vial.

      • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger, sealed container with a less-soluble "anti-solvent." The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

      • Cooling: Slowly cool a saturated solution of the compound.

  • Causality: The goal is to allow molecules to self-assemble into a highly ordered, single crystal lattice. Slow crystal growth minimizes defects and twinning, which can complicate data analysis.

Step 2: Crystal Mounting and Data Collection
  • Protocol:

    • Crystal Selection: Under a microscope, select a well-formed crystal with sharp edges and no visible cracks or defects.

    • Mounting: Mount the selected crystal on a goniometer head using a cryo-loop and a small amount of cryo-protectant (e.g., paratone-N oil).

    • Data Collection:

      • Mount the goniometer head on the diffractometer.

      • Cool the crystal to a low temperature (typically 100 K) using a cryo-stream to minimize thermal motion and radiation damage.

      • Perform an initial series of diffraction images to determine the unit cell parameters and crystal system.

      • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam. Modern diffractometers with CCD or CMOS detectors can collect a complete dataset in a matter of hours[2][3].

  • Expertise: The choice of cryo-protectant is crucial to prevent ice formation, which would produce its own diffraction pattern. The data collection strategy should aim for high redundancy and completeness of the data.

Step 3: Structure Solution and Refinement
  • Protocol:

    • Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h,k,l).

    • Structure Solution: Use direct methods or Patterson methods to determine the initial positions of the atoms in the asymmetric unit. Software packages like SHELXS are commonly used for this step[2].

    • Structure Refinement: Refine the atomic positions, and their anisotropic displacement parameters against the experimental data using full-matrix least-squares minimization. This is typically done with software like SHELXL[2]. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

  • Trustworthiness: A successful refinement will result in low residual factors (R-factors), a clean difference electron density map, and physically reasonable bond lengths and angles.

The entire experimental workflow can be visualized as follows:

Single-Crystal X-ray Diffraction Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Purification High-Purity Sample CrystalGrowth Crystal Growth (e.g., Slow Evaporation) Purification->CrystalGrowth CrystalMounting Crystal Mounting CrystalGrowth->CrystalMounting DataCollection X-ray Data Collection (100 K) CrystalMounting->DataCollection DataReduction Data Reduction & Integration DataCollection->DataReduction StructureSolution Structure Solution (e.g., SHELXS) DataReduction->StructureSolution StructureRefinement Structure Refinement (e.g., SHELXL) StructureSolution->StructureRefinement Validation Validation & CIF Generation StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

A generalized workflow for single-crystal X-ray diffraction analysis.

Comparative Analysis of Piperidine Derivatives

Parameter4-[(2,4-Dimethylphenoxy)methyl]piperidine (Hypothetical Data)N,N-bis(2,4-difluorobenzoyl)piperazine[3]4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate[4][5]
Formula C₁₈H₂₇NOC₁₈H₁₄F₄N₂O₂C₁₁H₁₇N₂O⁺·C₇H₃N₂O₇⁻
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/n
a (Å) 10.1237.2687(3)7.456(2)
b (Å) 15.45617.2658(8)25.987(8)
c (Å) 12.7896.9738(3)10.123(3)
β (°) ** 105.2115.393(2)98.78(3)
Volume (ų) 1934.5790.65(6)1934.4(10)
Z 444
Calculated Density (g/cm³) **1.151.5301.45
Piperidine/Piperazine Ring Conformation ChairChairChair
Interpreting the Comparative Data
  • Crystal System and Space Group: The observation that all three compounds crystallize in the monoclinic system is not surprising, as it is a common crystal system for organic molecules. The P2₁/c (or its equivalent P2₁/n) space group is also very common as it allows for efficient packing of chiral molecules in a centrosymmetric arrangement.

  • Unit Cell Dimensions and Volume: The unit cell parameters (a, b, c, β) define the size and shape of the repeating unit of the crystal lattice. These are unique to each crystal structure and are influenced by the size and shape of the molecule and the intermolecular interactions.

  • Z (Molecules per Unit Cell): The value of Z, combined with the space group symmetry, tells us how many molecules are in the asymmetric unit. For a Z of 4 in a P2₁/c space group, there is typically one molecule in the asymmetric unit.

  • Ring Conformation: As expected, the piperidine and piperazine rings in all examples adopt a stable chair conformation[2][4]. The analysis of the target compound would involve calculating the precise puckering parameters of this ring and comparing them to the comparators to see if the bulky substituent induces any distortion.

  • Intermolecular Interactions: A detailed analysis of the crystal packing would reveal the key intermolecular interactions. For the target compound, one would expect to see N-H···O or C-H···O hydrogen bonds, as well as possible C-H···π interactions involving the dimethylphenoxy ring. The nature and geometry of these interactions would be compared to those in the other structures to understand the packing motifs. For instance, in the 4-(2-methoxyphenyl)piperazin-1-ium salt, strong N-H···O hydrogen bonds dictate the crystal packing[4][5].

Conclusion

This guide provides a robust framework for the single-crystal X-ray diffraction analysis of 4-[(2,4-Dimethylphenoxy)methyl]piperidine. By following the outlined experimental protocol, researchers can obtain high-quality crystallographic data. More importantly, by adopting a comparative analysis approach, these researchers can place their results in a broader scientific context, leading to a deeper understanding of how molecular structure governs the solid-state properties of this promising compound. The final, validated crystal structure should be deposited in a public repository like the Cambridge Structural Database to benefit the wider scientific community.

References

  • The Cambridge Structural Database (CSD). Cambridge Crystallographic Data Centre. [Link]

  • Gaudenzi, C. et al. (2024). The Crystal Structures of 4-(1-Methylpiperidin-1-ium-1-yl)-2,2-Diphenylbutanamide Bromide and 4-(1-Methylpiperidin-1-ium-1-yl)-2,2-Diphenylbutanamide Bromide Hemihydrate. Molbank, 2024(4), M1904. [Link]

  • Al-Hadedi, A. A. M. et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6643. [Link]

  • Barlow, R.B. et al. (1989). The X-ray crystal structure of 4-diphenylcarbamyl-N-methyl-piperidine methobromide (the carbamate analogue of 4-DAMP methiodide). British Journal of Pharmacology, 98(2), 425-428. [Link]

  • Glidewell, C. et al. (2021). Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1269-1276. [Link]

  • Subha, V. et al. (2022). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 7), 693-697. [Link]

  • Subha, V. et al. (2022). Crystal structure of 4-(2-meth-oxy-phen-yl)piper-azin-1-ium 3,5-dintrosalicylate. IUCrData, 7(8), x220803. [Link]

  • Sheldrick, G.M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

Sources

Validation

A Comparative Guide to the Synthetic Evolution of Sitagliptin: A Case Study in Cost and Efficiency

For drug development professionals and researchers, the synthetic route chosen for an active pharmaceutical ingredient (API) is a critical decision with far-reaching implications for cost, scalability, and environmental...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and researchers, the synthetic route chosen for an active pharmaceutical ingredient (API) is a critical decision with far-reaching implications for cost, scalability, and environmental impact. This guide provides an in-depth, objective comparison of the synthetic routes for sitagliptin, the API in the widely-used type 2 diabetes medication Januvia®. The evolution of sitagliptin's synthesis from a traditional chemical process to a state-of-the-art biocatalytic route offers a compelling narrative on the successful implementation of green chemistry principles to achieve significant gains in cost-effectiveness and efficiency.

We will dissect and compare two landmark synthetic strategies for sitagliptin: the first-generation asymmetric hydrogenation and the second-generation biocatalytic transamination. This analysis will be grounded in experimental data and will illuminate the causal factors driving the evolution of this blockbuster drug's manufacturing process.

The Synthetic Challenge: Establishing the Chiral Amine

The core synthetic challenge in the production of sitagliptin lies in the efficient and stereoselective installation of the chiral β-amino acid moiety. The desired (R)-enantiomer is the biologically active component, and achieving high enantiomeric excess is paramount.

Route 1: The First-Generation Asymmetric Hydrogenation

Merck's initial manufacturing process for sitagliptin relied on a ruthenium-catalyzed asymmetric hydrogenation to establish the key chiral center.[1][2][3] This multi-step synthesis, while effective, presented several challenges in terms of efficiency and environmental footprint.

The key transformation in this route involved the asymmetric hydrogenation of a β-keto ester to introduce the chiral hydroxyl group, which was then converted to the desired amine.[1][2] The complete process consisted of eight steps.[4]

Experimental Protocol: Key Step of the First-Generation Synthesis

The following is a representative protocol for the key asymmetric hydrogenation step in the first-generation synthesis:

  • A solution of the starting β-keto ester and a ruthenium-based catalyst, such as [Ru(cymene)Cl]2 with a chiral phosphine ligand, in a suitable solvent (e.g., methanol) is prepared in a high-pressure reactor.

  • The reactor is purged with hydrogen gas and then pressurized to the desired level (e.g., 250 psi).[5]

  • The reaction mixture is stirred at a specific temperature for a set duration to allow for complete conversion.

  • Upon completion, the reactor is depressurized, and the catalyst is removed through filtration.

  • The product, a chiral β-hydroxy ester, is isolated and purified using standard techniques like crystallization.

Causality Behind Experimental Choices

The choice of a transition-metal catalyzed hydrogenation was a logical approach based on the well-established ability of these catalysts to effect stereoselective reductions. However, this method necessitated high-pressure equipment and the use of a costly and precious metal catalyst (rhodium).[3][5] Furthermore, the multi-step nature of the overall synthesis contributed to a lower overall yield and a significant amount of waste.[6][7]

Route 2: The Second-Generation Biocatalytic Transamination

In a landmark example of green chemistry in action, Merck, in collaboration with Codexis, developed a highly efficient and environmentally friendly second-generation synthesis of sitagliptin.[8][9] This route replaces the metal-catalyzed hydrogenation with a highly engineered (R)-selective transaminase enzyme.[3][10] This biocatalytic approach directly converts a prositagliptin ketone to the desired chiral amine in a single step.[3]

The development of this enzymatic process was a significant breakthrough, requiring extensive protein engineering to create a transaminase with the desired activity and selectivity for the bulky sitagliptin precursor.[5] The evolved enzyme exhibited a greater than 25,000-fold increase in activity compared to the initial wild-type enzyme.[5]

Experimental Protocol: Key Step of the Second-Generation Synthesis

The following is a representative protocol for the key biocatalytic transamination step:

  • The pro-sitagliptin ketone is dissolved in an aqueous buffer solution.

  • The engineered transaminase enzyme and a suitable amino donor (e.g., isopropylamine) are added to the reaction mixture.

  • The reaction is stirred at a controlled temperature and pH until the conversion of the ketone to the amine is complete.

  • The enzyme can be removed by filtration or other protein separation techniques.

  • The sitagliptin product is then isolated and purified.

Causality Behind Experimental Choices

The move to biocatalysis was driven by a desire to overcome the limitations of the first-generation process. Enzymes operate under mild conditions (ambient temperature and pressure), eliminating the need for specialized high-pressure equipment.[11] The high selectivity of the engineered transaminase results in the formation of the desired (R)-enantiomer with exceptional purity, obviating the need for a separate chiral purification step.[5] This streamlined process leads to a significant reduction in waste and a substantial increase in overall yield and productivity.[5]

Quantitative Performance Comparison

The following table summarizes the key quantitative metrics for the two synthetic routes, providing a clear basis for evaluating their cost-effectiveness and efficiency.

MetricFirst-Generation (Asymmetric Hydrogenation)Second-Generation (Biocatalytic Transamination)
Overall Yield ~52%[1][4]10-13% increase over the first generation[5]
Number of Steps 8[4]Significantly reduced
Key Transformation Ru-catalyzed asymmetric hydrogenation[2]Transaminase-catalyzed asymmetric amination[12]
Catalyst Rhodium-based complex[5]Engineered transaminase enzyme[8]
Reaction Conditions High pressure (250 psi)[5]Ambient pressure and temperature[11]
Waste Generation Higher19% reduction in total waste[5]
Productivity Baseline53% increase
Cost Implications High cost of noble metal catalyst; specialized high-pressure equipment required[3][5]Lower cost due to elimination of metal catalyst and specialized equipment, and increased yield and productivity[9]

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the two synthetic routes.

First_Generation cluster_0 First-Generation: Asymmetric Hydrogenation Start Achiral β-keto ester Step1 Ru-catalyzed Asymmetric Hydrogenation Start->Step1 Intermediate1 Chiral β-hydroxy acid Step1->Intermediate1 Step2 Multiple Steps Intermediate1->Step2 Intermediate2 Protected Amino Acid Step2->Intermediate2 Step3 Coupling Intermediate2->Step3 End Sitagliptin Step3->End

Caption: First-Generation Synthetic Workflow.

Second_Generation cluster_1 Second-Generation: Biocatalytic Transamination Start Pro-sitagliptin Ketone Step1 Engineered Transaminase Start->Step1 End Sitagliptin Step1->End

Caption: Second-Generation Synthetic Workflow.

Conclusion: A Paradigm Shift in Pharmaceutical Manufacturing

The evolution of the sitagliptin synthesis provides a powerful testament to the transformative impact of green chemistry and biocatalysis on pharmaceutical manufacturing.[10][13] The second-generation biocatalytic route demonstrates clear superiority over the first-generation asymmetric hydrogenation process. It delivers a higher overall yield, significantly increases productivity, and reduces waste, all while eliminating the need for expensive and hazardous heavy metal catalysts and high-pressure equipment.[3][5] This case study serves as an invaluable guide for researchers and drug development professionals, highlighting the potential for innovative synthetic strategies to not only enhance economic viability but also to foster a more sustainable and environmentally responsible pharmaceutical industry.

References

  • Highly Efficient Asymmetric Synthesis of Sitagliptin | Journal of the American Chemical Society. (2009). Journal of the American Chemical Society. [Link]

  • The process for the preparation of sitagliptin phosphate via asymmetric hydrogenation. (n.d.). ResearchGate. [Link]

  • Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. (2021). Frontiers in Bioengineering and Biotechnology. [Link]

  • Highly efficient asymmetric synthesis of sitagliptin. (2009). Semantic Scholar. [Link]

  • Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. (2021). PubMed. [Link]

  • Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. (2021). RSC Publishing. [Link]

  • Use of Transaminase Towards Greener Manufacturing of Sitagliptin. (n.d.). Chemistry For Sustainability. [Link]

  • Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. (2021). PMC. [Link]

  • (PDF) Highly efficient asymmetric synthesis of sitagliptin. (n.d.). Academia.edu. [Link]

  • Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. (2021). PMC. [Link]

  • Presidential Green Chemistry Challenge: 2010 Greener Reaction Conditions Award. (2025). EPA. [Link]

  • Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. (2025). MDPI. [Link]

  • Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. (2024). PMC. [Link]

  • Practical and Economical Approach to Synthesize Sitagliptin | Request PDF. (2025). ResearchGate. [Link]

  • ɷ-Transaminase catalyzed reaction for the sitagliptin synthesis. (2024). ResearchGate. [Link]

  • Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase. (2018). PubMed. [Link]

  • Comparison of synthetic routes to sitagliptin or its analogs. (a)... (n.d.). ResearchGate. [Link]

  • FDA approves greener process for Januvia production. (2012). Pharmafile. [Link]

  • Practical and Economical Approach to Synthesize Sitagliptin. (2013). Synthetic Communications. [Link]

  • Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. (2018). MDPI. [Link]

  • Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. (n.d.). RSC Publishing. [Link]

  • (PDF) Highly Efficient Asymmetric Synthesis of Sitagliptin. (n.d.). ResearchGate. [Link]

  • Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition | ACS Omega. (2024). ACS Publications. [Link]

  • Synthesis of Sitagliptin, the Active Ingredient in Januvia® and Janumet® | Request PDF. (n.d.). ResearchGate. [Link]

  • Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin. (2020). ACS Omega. [Link]

  • A Novel Process For The Preparation Of Sitagliptin. (n.d.). QuickCompany. [Link]

  • Codexis and Merck Amend and Extend Supply Agreement for Enzyme Used in Manufacture of Sitagliptin. (2021). Codexis. [Link]

  • Sitagliptin Manufacture: A Compelling Tale of Green Chemistry, Process Intensification, and Industrial Asymmetric Catalysis. (2011). Scilit. [Link]

  • Green Chemistry Approaches In Pharmaceutical Synthesis: Toward Sustainable Drug Development. (n.d.). ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-[(2,4-Dimethylphenoxy)methyl]piperidine

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 4-[(2,4-Dimethylphenoxy)methyl]piperidine. Developed for researchers, scientists, and drug development professionals, this doc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 4-[(2,4-Dimethylphenoxy)methyl]piperidine. Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure the protection of laboratory personnel and the environment. The guiding principle is to treat 4-[(2,4-Dimethylphenoxy)methyl]piperidine and any contaminated materials as hazardous chemical waste.[1][2]

Understanding the Hazard Profile

Assumed Hazards:

  • Toxicity: Harmful or toxic if swallowed, inhaled, or absorbed through the skin.[3][4]

  • Corrosivity: Potential to cause severe skin burns and eye damage.[4][6]

  • Flammability: Potential for the substance to be a flammable liquid or solid.[5][7]

  • Environmental Hazard: Likely harmful to aquatic life.[5]

Hazard CategoryAssumed Risk for 4-[(2,4-Dimethylphenoxy)methyl]piperidineRecommended Precautions
Acute Toxicity Toxic by inhalation, ingestion, and dermal contact.[3][4]Use only in well-ventilated areas, wear appropriate PPE, and avoid creating dust or aerosols.
Skin Corrosion Causes severe burns.[6]Wear chemical-resistant gloves, a lab coat, and full-face protection.[2]
Eye Damage Causes serious eye damage.[6]Wear safety goggles or a face shield.[5]
Flammability Flammable solid or liquid.[7]Keep away from heat, sparks, open flames, and other ignition sources.[5][6][7]

Immediate Safety & Personal Protective Equipment (PPE)

Before beginning any disposal-related tasks, ensure all appropriate personal protective equipment is worn.[2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Chemical safety goggles and/or a full-face shield.[5]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. Consider an apron and sleeves for added protection.

  • Respiratory Protection: If there is a risk of inhaling dust or vapors, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

The cornerstone of proper chemical disposal is the strict segregation of waste streams to prevent dangerous reactions.[8][9][10] Never mix 4-[(2,4-Dimethylphenoxy)methyl]piperidine waste with other chemical waste unless explicitly instructed to do so by your institution's Environmental Health & Safety (EHS) department.[9][11]

Step 1: Waste Segregation and Collection
  • Solid Waste:

    • Place any contaminated materials such as gloves, absorbent pads, and weighing papers into a dedicated, clearly labeled hazardous waste container.[1][2]

    • This container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.[12]

  • Liquid Waste:

    • Collect all liquid waste containing 4-[(2,4-Dimethylphenoxy)methyl]piperidine in a dedicated, leak-proof, and compatible container (e.g., high-density polyethylene).[13]

    • The original container is often the best choice for storing waste.[12]

  • "Empty" Containers:

    • Containers that once held the compound are not truly empty and must be treated as hazardous waste.[7][14]

    • Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol).[1][15]

    • Crucially, collect this rinsate as hazardous liquid waste. [1][11]

    • After decontamination, deface the original label and manage the container according to your institutional guidelines.[1][12]

Step 2: Labeling and Storage

Proper labeling is a critical regulatory and safety requirement.[8][10]

  • Labeling: Affix a "Hazardous Waste" label to every waste container.[1][9] The label must include:

    • The full chemical name: "4-[(2,4-Dimethylphenoxy)methyl]piperidine" (no abbreviations or formulas).[9]

    • The associated hazards (e.g., Toxic, Corrosive, Flammable).[9]

    • The date the container was first used for waste accumulation.[9]

  • Storage:

    • Store waste containers in a designated and secure Satellite Accumulation Area (SAA).[9][12]

    • The storage area must be cool, dry, well-ventilated, and away from heat or ignition sources.[3][13]

    • Ensure secondary containment is used to capture any potential leaks.[1][16]

    • Segregate this waste from incompatible materials, particularly strong oxidizing agents and acids.[9][10][17]

Step 3: Spill and Leak Management

Accidents require immediate and correct action.

  • Minor Spills:

    • Alert personnel in the immediate area and ensure the area is well-ventilated.[11][13]

    • Wearing appropriate PPE, contain the spill with a non-combustible absorbent material like sand, vermiculite, or earth.[1][3][13]

    • Carefully collect the absorbed material using non-sparking tools and place it in your designated solid hazardous waste container.[1][7][17]

    • Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[1][13]

  • Major Spills:

    • Evacuate the area immediately. [1][11]

    • Alert your supervisor and contact your institution's EHS department or emergency response team without delay.[11]

Step 4: Final Disposal
  • Never dispose of 4-[(2,4-Dimethylphenoxy)methyl]piperidine down the drain or in the regular trash. [2][8][14][18] This is a violation of regulations and poses a significant environmental risk.

  • The final disposal must be handled by a licensed professional waste disposal company.[1][4][5]

  • Contact your institution's EHS office to schedule a pickup for your properly segregated, labeled, and stored hazardous waste.[1][11]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper handling and disposal of 4-[(2,4-Dimethylphenoxy)methyl]piperidine waste.

G cluster_0 cluster_1 A Waste Generation (Solid or Liquid) B Is the waste properly segregated? A->B C Segregate Waste (Separate containers for solids, liquids, sharps) B->C No D Label Container ('Hazardous Waste', Chemical Name, Hazards) B->D Yes C->D E Store in designated Satellite Accumulation Area (SAA) D->E F Is the container full or ready for pickup? E->F F->E No G Contact EHS for Waste Pickup F->G Yes H Compliant Disposal by Licensed Contractor G->H Spill Spill Occurs Spill_Size Minor or Major Spill? Spill->Spill_Size Minor Contain with inert absorbent. Collect in sealed container as hazardous waste. Spill_Size->Minor Minor Major Evacuate Area. Contact EHS/Emergency Response Immediately. Spill_Size->Major Major Minor->D

Caption: Disposal workflow for 4-[(2,4-Dimethylphenoxy)methyl]piperidine.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • A Guide to the Safe Disposal of 2-(4-Phenylphenoxy)propanoic Acid. Benchchem.
  • Piperidine - SAFETY D
  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • PIPERIDINE AR. Loba Chemie.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety.
  • SAFETY DATA SHEET. ThermoFisher. (March 16 2023).
  • Proper Disposal of 3-Phenoxy-1-propanol: A Guide for Labor
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. (March 21 2025).
  • MCPE Phenoxy Herbicide WARNING AVISO. CDMS.net.
  • Technical Support Center: Decontamination and Disposal of 3-Phenoxy-1-propanol Waste. Benchchem.
  • SAFETY DATA SHEET. Sigma-Aldrich. (September 23 2025).
  • 8 - Safety D
  • PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY D
  • SAFETY D
  • Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL.
  • MSDS of 4-(4-methylphenoxy)piperidine hydrochloride. (October 28 2008).
  • SAFETY D
  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
  • SAFETY DATA SHEET. Merck. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZej6j8GZe_wAyvg-oQTdvugaNFdwvzGI9ba0pDD_h--wdsMWmol8oeHXjGBEu6DksQ7ARgxEMEF0SGekgwB1DBVjNSKjk6j0cfVIEB0BeQkANHFW8w74FW5HLywACN27wzXUTCrp-n0j8iqhXKFoH2Ax8e5iER7e-u1pfFBeXdR9CrcGgQ0VX7jVJ5nlDM5BlwVndLRo7LWPeisuVCBCKLyoykT60yuH62GJwnxzZJVrBrJxdgAhreLummkMKxCzDTIIqhmNHyZxDFc1rNqQL48xM2icy1Vf-BEi9WpaNL4Ff2BcAxIcgujoal5LOrPkYox3eB1p8_zfN2S4s6pxodFPVd8rgCnY=]([Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-[(2,4-Dimethylphenoxy)methyl]piperidine

Welcome to your essential guide for the safe handling of 4-[(2,4-Dimethylphenoxy)methyl]piperidine. As researchers dedicated to innovation, our primary responsibility is to ensure that our scientific pursuits are conduct...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your essential guide for the safe handling of 4-[(2,4-Dimethylphenoxy)methyl]piperidine. As researchers dedicated to innovation, our primary responsibility is to ensure that our scientific pursuits are conducted with the highest standards of safety. This document moves beyond a simple checklist, providing a deep, experience-driven framework for understanding the why behind each safety protocol. The procedures outlined here are designed to create a self-validating system of safety, ensuring that every time you work with this compound, you are protected by a robust and well-understood plan.

Hazard Assessment: Understanding the Adversary

4-[(2,4-Dimethylphenoxy)methyl]piperidine, like many substituted piperidines, presents a significant hazard profile that demands respect and meticulous preparation. The foundational principle of laboratory safety is to understand the nature of the materials we work with. The recommendations that follow are directly derived from the known risks associated with the piperidine chemical class.

Piperidine and its derivatives are recognized as hazardous materials with multiple routes of potential exposure, each carrying significant risk.[1][2] The primary dangers involve severe damage to the skin and eyes, toxicity upon contact, inhalation, or ingestion, and potential flammability.[2][3]

Table 1: Hazard Profile of Substituted Piperidines

Hazard ClassificationDescriptionPrimary Risk
Skin Corrosion/Irritation Causes severe skin burns and irritation upon contact.[3][4]Dermal absorption and local tissue damage.
Serious Eye Damage Corrosive to the eyes and can cause severe, potentially irreversible damage, including blindness.[2][4]Direct contact with liquid or vapor.
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, absorbed through the skin, or inhaled.[2]Systemic toxic effects.
Respiratory Irritation May cause irritation to the respiratory system if vapors, dust, or aerosols are inhaled.[5][6]Damage to mucous membranes and lungs.
Flammability Piperidines can be flammable liquids and vapors, with the potential to form explosive mixtures with air.[2][7]Fire and explosion.

This multi-faceted hazard profile necessitates a multi-layered approach to personal protective equipment. Each piece of PPE is chosen to counteract a specific, identified risk.

Core PPE Requirements: Your Comprehensive Defense

Your personal protective equipment is the most critical barrier between you and the chemical. It must be selected, worn, and removed with intention and precision.

Eye and Face Protection: Non-Negotiable

The risk of severe and permanent eye damage from piperidine compounds is exceptionally high.[4] Therefore, standard safety glasses are insufficient.

  • Primary Protection: Chemical splash goggles that form a complete seal around the eyes are mandatory.[8]

  • Secondary Protection: For any procedure with a heightened risk of splashing or aerosol generation (e.g., transferring large volumes, heating), a full-face shield must be worn over the chemical splash goggles.[3]

  • Contact Lenses: Avoid wearing contact lenses when handling this chemical, as they can trap vapors against the eye and interfere with emergency rinsing procedures.[9]

Hand Protection: The Right Glove for the Job

Piperidines can be readily absorbed through the skin, leading to systemic toxicity.[1] Choosing the correct gloves is paramount.

  • Material Selection: Wear suitable chemical protection gloves tested according to standards like EN 374 (Europe) or F739 (US).[8][9] Nitrile or neoprene gloves are generally recommended for piperidines, but always consult the glove manufacturer's specific chemical resistance guide for the compound you are using.

  • Breakthrough Time: Pay close attention to the glove's breakthrough time—the time it takes for the chemical to permeate the glove material. For prolonged or repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended.[9] For brief contact, a glove with a protection class of 3 or higher (> 60 minutes) may be acceptable.[9]

  • Best Practices: Always double-glove when handling this compound. Inspect gloves for any signs of degradation or puncture before and during use.[9] If contact with the outer glove occurs, remove it immediately, wash your hands (with the inner glove still on), and don a new pair of outer gloves.

Body Protection: Shielding from Spills and Splashes

Protect your skin from accidental contact. Contaminated clothing must be removed immediately and decontaminated before reuse.[4]

  • Laboratory Coat: A chemically resistant lab coat is the minimum requirement. Ensure it is fully buttoned with the sleeves rolled down.

  • Apron: For procedures involving larger quantities or a significant risk of splashing, a chemically resistant apron (e.g., PVC) should be worn over the lab coat.[9]

  • Footwear: Fully enclosed leather or chemical-resistant shoes are required. Open-toed shoes, sandals, or woven-fabric shoes are strictly prohibited.

Respiratory Protection: When Engineering Controls Are Not Enough

The primary method for controlling respiratory hazards is to work within a certified chemical fume hood. However, in certain situations, respiratory protection is a necessary secondary defense.

  • When is it Required? A respirator is necessary when engineering controls do not adequately prevent exposure, such as when working with powders outside of a containment hood, during a large spill, or if you are generating aerosols.[9]

  • Type of Respirator: The type of respirator must be selected based on the potential exposure level. This may range from a particle dust respirator for solids to an air-purifying respirator with organic vapor cartridges.[6][10] For emergency situations or high-concentration exposures, a self-contained breathing apparatus (SCBA) is required.[7] All respirator use must be part of a comprehensive respiratory protection program that includes medical clearance and fit-testing.

Operational Protocol: A Step-by-Step Guide to Safety

This protocol provides a direct, procedural guide to ensure safety at every stage of handling.

Step 1: Pre-Handling Safety Checklist
  • Verify Fume Hood: Confirm that the chemical fume hood has a current certification and that the airflow is functioning correctly.

  • Locate Emergency Equipment: Identify the locations of the nearest safety shower, eyewash station, and fire extinguisher.[9] Ensure the pathways are clear.

  • Assemble Materials: Gather all necessary chemicals, equipment, and waste containers before bringing the 4-[(2,4-Dimethylphenoxy)methyl]piperidine into the hood.

  • Review SDS: Have a copy of the Safety Data Sheet readily available for reference.

Step 2: Donning Personal Protective Equipment

Follow this sequence to ensure no layer of protection contaminates another.

  • Footwear and Clothing: Put on required lab attire and closed-toe shoes.

  • Inner Gloves: Don your first pair of chemical-resistant gloves.

  • Lab Coat/Apron: Put on your lab coat and/or apron.

  • Respirator (if required): Perform a seal check and don the respirator.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if needed.

  • Outer Gloves: Don your second pair of gloves, pulling the cuffs over the sleeves of your lab coat.

Step 3: Handling 4-[(2,4-Dimethylphenoxy)methyl]piperidine
  • Work in Fume Hood: Conduct all manipulations of the compound exclusively inside a certified chemical fume hood.

  • Minimize Exposure: Use techniques that minimize the generation of dust or aerosols. When weighing a solid, do so on a tared weigh boat inside the hood.

  • Containment: Keep all containers of the chemical sealed when not in immediate use.[11]

  • Static Prevention: For larger quantities, ensure containers and equipment are properly grounded and bonded to prevent static discharge, which could be an ignition source.[12]

Step 4: Doffing Personal Protective Equipment

This sequence is critical to prevent self-contamination.

  • Outer Gloves: Remove the outer gloves, peeling them off so they are inside-out. Dispose of them in the designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Lab Coat/Apron: Remove the lab coat or apron, rolling it away from your body to contain any surface contamination.

  • Inner Gloves: Remove the inner gloves, again peeling them off inside-out.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[5]

Step 5: Waste Disposal and Decontamination
  • Chemical Waste: All excess 4-[(2,4-Dimethylphenoxy)methyl]piperidine and solutions must be disposed of in a clearly labeled, sealed hazardous waste container. Do not pour this chemical down the drain.[1][8]

  • Contaminated Materials: All disposable items that have come into contact with the chemical (gloves, weigh boats, pipette tips, paper towels) are considered hazardous waste and must be placed in a designated, sealed solid waste container.[12]

  • Glassware: Decontaminate any reusable glassware thoroughly before removing it from the fume hood.

Workflow and Safety Protocol Visualization

The following diagram illustrates the logical flow of operations, from preparation to disposal, embedding safety checks at each critical juncture.

cluster_prep 1. Preparation Phase cluster_don 2. Donning PPE cluster_handle 3. Handling Phase (in Fume Hood) cluster_doff 4. Doffing PPE cluster_dispose 5. Disposal & Decontamination prep_sds Review SDS prep_hood Verify Fume Hood prep_sds->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency prep_ppe Assemble PPE prep_emergency->prep_ppe don_inner Inner Gloves prep_ppe->don_inner Proceed to Donning don_coat Lab Coat / Apron don_inner->don_coat don_eyes Goggles / Face Shield don_coat->don_eyes don_outer Outer Gloves don_eyes->don_outer handle_weigh Weighing / Transfer don_outer->handle_weigh Enter Hood handle_reaction Perform Experiment handle_weigh->handle_reaction handle_contain Keep Containers Sealed handle_reaction->handle_contain doff_outer Remove Outer Gloves handle_contain->doff_outer Exit Hood disp_solid Contaminated Solids (Gloves, etc.) handle_contain->disp_solid Generate Waste doff_eyes Remove Eye Protection doff_outer->doff_eyes doff_coat Remove Lab Coat doff_eyes->doff_coat doff_inner Remove Inner Gloves doff_coat->doff_inner doff_wash Wash Hands doff_inner->doff_wash end_node Procedure Complete doff_wash->end_node disp_liquid Liquid Chemical Waste disp_solid->disp_liquid disp_clean Decontaminate Glassware disp_liquid->disp_clean

Caption: Workflow for safe handling of 4-[(2,4-Dimethylphenoxy)methyl]piperidine.

References

  • Safety Data Sheet: Piperidine - Carl ROTH. Carl ROTH.
  • 4-Piperidinopiperidine - Antibodies. Antibodies.
  • 4 - SAFETY D
  • SAFETY D
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
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  • Safety Data Sheet: Piperidine - Carl ROTH. Carl ROTH.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • 13 - Safety D
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific Company.
  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. Chemos GmbH&Co.KG.
  • MSDS of 4-(4-methylphenoxy)piperidine hydrochloride.
  • What are the safety regulations for transporting piperidine? - Blog - Biosynce. Biosynce.
  • 4-Methylpiperidine - SAFETY D
  • Piperidine-4-carboxylic acid - Apollo Scientific. Apollo Scientific.

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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